Oxime V
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
59691-20-2 |
|---|---|
Molecular Formula |
C9H13NO2 |
Molecular Weight |
167.2 g/mol |
IUPAC Name |
(NE)-N-[[4-(methoxymethyl)cyclohexa-1,4-dien-1-yl]methylidene]hydroxylamine |
InChI |
InChI=1S/C9H13NO2/c1-12-7-9-4-2-8(3-5-9)6-10-11/h2,5-6,11H,3-4,7H2,1H3/b10-6+ |
InChI Key |
LNTHQBNSXNQPPZ-UXBLZVDNSA-N |
SMILES |
COCC1=CCC(=CC1)C=NO |
Isomeric SMILES |
COCC1=CCC(=CC1)/C=N/O |
Canonical SMILES |
COCC1=CCC(=CC1)C=NO |
Synonyms |
4-(methoxymethyl)-1,3-cyclohexadiene-1-carboxaldehyde syn-oxime oxime V |
Origin of Product |
United States |
Foundational & Exploratory
What is the chemical structure of Oxime V?
An In-depth Technical Guide to Oxime V
Introduction
This compound is a synthetic aldoxime that garnered scientific interest as a potential non-nutritive sweetener. First synthesized and reported in 1976 by Acton and Stone, it was developed as a structural analog of perillartine, another oxime-based sweetener.[1] Exhibiting a sweetness potency approximately 450 times that of sucrose, this compound also possesses greater water solubility than its parent compound, perillartine.[1] Subsequent studies in the 1980s explored its metabolic fate and toxicological profile to assess its viability as a food additive. Although it demonstrated promising properties, this compound is not currently marketed for consumption.[1] More recently, in 2022, it was identified as a naturally occurring compound in citrus.[1]
This guide provides a comprehensive overview of the chemical structure, properties, and biological evaluation of this compound, tailored for researchers in chemistry and drug development.
Chemical Structure and Physicochemical Properties
This compound is structurally defined as the syn-oxime of 4-(methoxymethyl)-1,4-cyclohexadiene-1-carboxaldehyde. The core structure consists of a cyclohexadiene ring functionalized with both a methoxymethyl group and an aldoxime group. The designation "syn" specifies the stereochemistry of the C=N double bond, where the hydroxyl (-OH) group and the hydrogen atom on the carbon are on the same side.
Data Presentation: Physicochemical Properties of this compound
The following table summarizes the key quantitative data and computed physicochemical properties for this compound.
| Property | Value | Source |
| IUPAC Name | (NE)-N-[[4-(methoxymethyl)cyclohexa-1,4-dien-1-yl]methylidene]hydroxylamine | PubChem[2] |
| Synonyms | 4-(Methoxymethyl)-1,4-cyclohexadiene-1-carboxaldehyde syn-oxime | Wikipedia[1] |
| CAS Number | 59691-20-2 | PubChem[2] |
| Chemical Formula | C₉H₁₃NO₂ | Wikipedia[1] |
| Molar Mass | 167.208 g·mol⁻¹ | Wikipedia[1] |
| Monoisotopic Mass | 167.094628657 Da | PubChem[2] |
| Sweetness Potency | ~450 times sweeter than sucrose | Wikipedia[1] |
| XLogP3 (Computed) | 0.8 | PubChem[2] |
| Polar Surface Area | 41.8 Ų | PubChem[2] |
| Hydrogen Bond Donors | 1 | PubChem[2] |
| Hydrogen Bond Acceptors | 2 | PubChem[2] |
| Rotatable Bonds | 3 | PubChem[2] |
Experimental Protocols
Detailed experimental protocols from the primary literature are not fully available. The following sections are based on the published abstracts and general, established methodologies for oxime synthesis and toxicological evaluation.
General Protocol for the Synthesis of this compound
Oximes are typically synthesized via a condensation reaction between an aldehyde or ketone and hydroxylamine. The synthesis of this compound would follow this general pathway, starting from its precursor aldehyde.
Reaction: 4-(methoxymethyl)-1,4-cyclohexadiene-1-carboxaldehyde + Hydroxylamine → this compound
Materials and Reagents:
-
4-(methoxymethyl)-1,4-cyclohexadiene-1-carboxaldehyde
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
A base (e.g., sodium acetate, sodium carbonate, or pyridine)
-
Solvent (e.g., ethanol, water, or a mixture)
-
Deionized water
-
Organic solvent for extraction (e.g., ethyl acetate or diethyl ether)
-
Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)
Procedure:
-
Preparation of Hydroxylamine: Hydroxylamine is typically used as its hydrochloride salt. To liberate the free hydroxylamine, the hydrochloride salt is dissolved in the chosen solvent system along with a stoichiometric equivalent of a base. For example, hydroxylamine hydrochloride and sodium acetate are dissolved in an ethanol/water mixture.
-
Reaction: The precursor aldehyde, 4-(methoxymethyl)-1,4-cyclohexadiene-1-carboxaldehyde, is dissolved in the reaction solvent and added to the hydroxylamine solution.
-
Reaction Conditions: The mixture is stirred at room temperature or gently heated (e.g., reflux) for a period ranging from 30 minutes to several hours to drive the reaction to completion. Reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up and Isolation:
-
Once the reaction is complete, the solvent is typically removed under reduced pressure (rotary evaporation).
-
The resulting residue is partitioned between water and an organic solvent (e.g., ethyl acetate).
-
The organic layer is separated, washed with brine (saturated NaCl solution) to remove residual water, and then dried over an anhydrous drying agent.
-
-
Purification: The crude product obtained after solvent evaporation is purified. This is commonly achieved by recrystallization from a suitable solvent or by column chromatography on silica gel.
-
Characterization: The final, purified this compound product is characterized to confirm its identity and purity using standard analytical techniques such as melting point determination, Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Protocol Overview: Metabolic and Toxicological Studies
A study published in 1985 investigated the metabolic disposition and subchronic oral toxicology of this compound in rats, dogs, and rhesus monkeys.[3]
Metabolic Disposition Study:
-
Dosing: The study likely involved administering radiolabeled this compound to the animal models to facilitate tracking of the compound and its metabolites.
-
Sample Collection: Urine and feces were collected over a 48-hour period.
-
Analysis: The collected samples were analyzed to quantify the excretion of radioactivity. Metabolites were isolated, likely using chromatographic techniques such as High-Performance Liquid Chromatography (HPLC).
-
Metabolite Identification: The structures of the metabolites were elucidated using Mass Spectrometry (MS) and possibly NMR spectroscopy. The study identified several metabolic pathways.[3]
Subchronic Oral Toxicology Study (Rats):
-
Animal Model: Male adult rats were used for a two-month feeding study.[3]
-
Dosing: this compound was incorporated into the diet at a concentration of 0.6%, leading to an average consumption of 396.5 mg/kg of body weight per day.[3] A control group receiving a standard diet without the test compound would also have been included.
-
Monitoring: Animals were monitored for clinical signs of toxicity, changes in body weight, and food consumption throughout the study.
-
Terminal Procedures: At the end of the study, blood samples were collected for hematology and clinical chemistry analysis (e.g., serum bilirubin).
-
Pathology: A complete necropsy was performed. Key organs including the liver, kidney, spleen, and testes were weighed and examined for gross pathological changes. Tissues were preserved and processed for histopathological (microscopic) examination.[3]
Biological Activity and Metabolic Fate
The primary biological activity of interest for this compound is its sweet taste. While the precise interaction with the sweet taste receptor (a heterodimer of T1R2 and T1R3 proteins) has not been detailed for this compound specifically, it is presumed to act as an agonist at this receptor to elicit a sweet sensation.
Metabolic studies revealed that this compound is readily absorbed and metabolized following oral administration.[3] Excretion of the compound and its metabolites was nearly complete within 48 hours in rats, dogs, and monkeys. The major metabolic transformations observed include:[3]
-
Oxidation and reduction of the cyclohexadiene ring.
-
Oxidation of the aldoxime and methoxymethyl groups.
-
Conjugation with glycine.
-
Thiomethylation of the ring.
-
O-glucuronidation of the oxime's hydroxyl group.
Toxicological Profile
The two-month feeding study in male rats provided initial data on the safety profile of this compound.
Summary of Toxicological Findings
| Parameter | Observation | Source |
| Dose Level | 396.5 mg/kg/day (via 0.6% in diet) | Mitoma et al.[3] |
| Study Duration | 2 months | Mitoma et al.[3] |
| Histopathology | No treatment-related lesions in liver, kidney, spleen, or testes. | Mitoma et al.[3] |
| Organ Weight | Increased liver weight relative to body weight. | Mitoma et al.[3] |
| Clinical Chemistry | Increased serum bilirubin level. | Mitoma et al.[3] |
The findings of increased relative liver weight and elevated serum bilirubin suggest that at this relatively high dose, this compound may have an effect on the liver. These observations would typically prompt further, more extensive long-term toxicological studies to fully characterize the compound's safety profile before it could be considered for approval as a food additive.
References
An In-depth Technical Guide on the Discovery and Synthesis of Pralidoxime (2-PAM)
Disclaimer: The term "Oxime V" does not correspond to a recognized chemical entity in scientific literature. This guide focuses on Pralidoxime (2-PAM) , a historically significant and widely studied oxime, as a representative compound to fulfill the core requirements of the user request. Pralidoxime serves as a quintessential example for researchers, scientists, and drug development professionals interested in the field of acetylcholinesterase reactivators.
Discovery and Historical Context
The development of Pralidoxime is intrinsically linked to the advent of organophosphorus (OP) compounds, a class of chemicals that includes both potent insecticides and highly toxic nerve agents.
The Rise of Organophosphorus Nerve Agents
In the 1930s, a German research team led by Gerhard Schrader, while developing new insecticides for IG Farben, accidentally discovered the potent neurotoxicity of organophosphates in humans.[1] This research led to the creation of the first nerve agents, such as Tabun (1936) and Sarin (1938). These compounds function by irreversibly inhibiting acetylcholinesterase (AChE), a critical enzyme responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE leads to an accumulation of acetylcholine at nerve synapses, causing a cholinergic crisis characterized by convulsions, respiratory failure, and death.
The Rational Design of a Reactivator
The urgent need for an effective antidote spurred research into the mechanism of AChE inhibition. In the 1950s, Dr. Irwin B. Wilson, working at Columbia University, conducted seminal research on the function of acetylcholinesterase.[2][3][4] His work elucidated the enzyme's active site and the nature of its inhibition by organophosphates, which involves the formation of a stable covalent bond between a serine hydroxyl group in the enzyme and the phosphorus atom of the OP compound.
Wilson hypothesized that a strong nucleophile could be designed to attack this phosphorus atom and cleave the bond, thereby regenerating the enzyme. He demonstrated that hydroxylamine could slowly reactivate the inhibited enzyme.[3][5] This led to the rational design of a more potent reactivator. The key insight was to incorporate a quaternary nitrogen atom into the molecule, which would bind to the anionic site of the AChE active site, thereby positioning the nucleophilic oxime group for an efficient attack on the attached phosphate moiety.
This line of inquiry culminated in the synthesis of Pralidoxime (2-pyridine aldoxime methiodide, or 2-PAM) by Wilson and his colleague Sara Ginsburg around 1955.[1][5] It was the first clinically relevant pyridinium aldoxime reactivator.[5] Concurrently and independently, similar research was being conducted in the United Kingdom by Green and colleagues at the Chemical Defence Experimental Establishment in Porton Down, who also synthesized 2-PAM and recognized its reactivating properties.[5]
Chemical Synthesis
The synthesis of Pralidoxime involves a two-step process: the formation of the intermediate pyridine-2-aldoxime, followed by N-alkylation (quaternization) to yield the final product. While early syntheses used hazardous methyl halides, modern methods employ safer methylating agents.
Synthesis Pathway Diagram
Caption: Synthesis pathway of Pralidoxime Chloride.
Experimental Protocols
The following protocol describes a modern and safer synthesis of Pralidoxime Chloride, avoiding the use of highly toxic methyl halides.
Step 1: Synthesis of Pyridine-2-aldoxime
-
Reaction Setup: To a solution of pyridine-2-carboxaldehyde (1 equivalent) in ethanol, add an aqueous solution of hydroxylamine hydrochloride (1.5 equivalents).
-
pH Adjustment: Adjust the pH of the mixture to approximately 5-6 using a base such as sodium carbonate.
-
Reaction Condition: Heat the mixture to reflux for 1-2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. Reduce the volume of the solvent under vacuum. The product, pyridine-2-aldoxime, will precipitate.
-
Purification: Collect the solid by filtration, wash with cold water, and dry under vacuum to yield the pure intermediate product.
Step 2: Synthesis of Pralidoxime Chloride (2-PAM Chloride)
-
Reaction Setup: Dissolve the pyridine-2-aldoxime (1 equivalent) obtained from Step 1 in acetonitrile.
-
N-methylation: Add methyl methanesulfonate (1.1 equivalents) to the solution. Heat the mixture at reflux for 2-4 hours. The intermediate salt, 2-PAM mesylate, will form.
-
Salt Exchange: After cooling the mixture, filter the 2-PAM mesylate salt. Suspend the collected solid in isopropanol.
-
Final Product Formation: Bubble dry hydrogen chloride (HCl) gas through the suspension. The chloride ion will displace the mesylate ion, precipitating Pralidoxime Chloride.
-
Isolation and Purification: Collect the final product by filtration, wash with cold isopropanol or ether, and dry under vacuum. The resulting Pralidoxime Chloride should be a white to yellowish crystalline powder of high purity (>99%).[6]
Quantitative Data
The efficacy of Pralidoxime can be assessed through toxicological data and its in vitro reactivation potential against inhibited AChE.
Toxicological Data
The acute toxicity of Pralidoxime varies by species and route of administration.
| Species | Route of Administration | LD₅₀ (mg/kg) | Reference |
| Rat | Intravenous (i.v.) | 96 | [3] |
| Rat | Intramuscular (i.m.) | 150 | [3] |
| Mouse | Oral | 4100 | [3] |
| Mouse | Intraperitoneal (i.p.) | 155 | [3] |
| Mouse | Intravenous (i.v.) | 90 | [3] |
| Dog | Not Specified | 190 | [5] |
In Vitro Reactivation Efficacy
The ability of Pralidoxime to reactivate AChE is highly dependent on the inhibiting organophosphate and the concentration of the reactivator. Data from rat brain homogenate shows this variability.
| Inhibiting Agent | Pralidoxime Conc. (M) | AChE Reactivation (%) | Reference |
| Paraoxon | 10⁻³ | ~35% | [7][8] |
| Chlorpyrifos | 10⁻³ | ~25% | [7][8] |
| Sarin (GB) | 10⁻³ | ~20% | [7][8] |
| VX | 10⁻³ | ~20% | [7][8] |
| Russian VX | 10⁻³ | ~20% | [7][8] |
| Any of the above | 10⁻⁵ | < 5% (Insufficient) | [7][8] |
Note: The concentration of 10⁻⁵ M is considered therapeutically achievable, while 10⁻³ M is too high to be achieved in humans without toxic effects.[7] This data highlights that Pralidoxime is not a universal reactivator and its efficacy can be limited at therapeutic doses.
Mechanism of Action
Pralidoxime reactivates organophosphate-inhibited acetylcholinesterase through a process of nucleophilic displacement.
Caption: Mechanism of AChE reactivation by Pralidoxime.
-
Binding: The positively charged quaternary nitrogen of Pralidoxime is electrostatically attracted to the anionic site of the inhibited AChE enzyme.[9]
-
Nucleophilic Attack: This binding orients the molecule, positioning its nucleophilic oxime group adjacent to the phosphorus atom of the organophosphate that is covalently bound to the enzyme's serine residue. The oxime group then attacks the phosphorus atom.[10]
-
Cleavage and Release: A new bond forms between the oxime and the phosphorus atom, cleaving the bond between the phosphorus and the serine residue. This regenerates the enzyme's active hydroxyl group.
-
Enzyme Reactivation: The phosphorylated oxime (the Pralidoxime-organophosphate complex) then detaches from the active site, leaving a functional, reactivated acetylcholinesterase enzyme capable of hydrolyzing acetylcholine.[11]
References
- 1. Pralidoxime Is No Longer Fit for Purpose as an Antidote to Organophosphate Poisoning in the United Kingdom | Disaster Medicine and Public Health Preparedness | Cambridge Core [cambridge.org]
- 2. Irwin B. Wilson (1921-2013): The story of the first rational design of a drug | IDEALS [ideals.illinois.edu]
- 3. ideals.illinois.edu [ideals.illinois.edu]
- 4. researchgate.net [researchgate.net]
- 5. The history of pyridinium oximes as nerve gas antidotes: the British contribution [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. m.youtube.com [m.youtube.com]
- 10. Pralidoxime | C7H9N2O+ | CID 135398747 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. VX (nerve agent) - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to the Physicochemical Properties of Oxime V
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxime V, scientifically known as (NE)-N-[[4-(methoxymethyl)cyclohexa-1,4-dien-1-yl]methylidene]hydroxylamine, is an organic compound of interest in various chemical and pharmaceutical research areas. Its structural features, particularly the oxime functional group attached to a substituted cyclohexadiene ring, confer specific physicochemical properties that are crucial for its synthesis, handling, and potential applications. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, supported by experimental protocols and data presented for clarity and comparative analysis.
Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide utilizes data from structurally similar aromatic aldoximes, such as benzaldehyde oxime, to provide representative values and protocols. This approach offers valuable insights for researchers working with this compound and related compounds.
Core Physicochemical Properties
The physicochemical properties of an active pharmaceutical ingredient (API) are fundamental to its formulation, delivery, and pharmacokinetic profile. The following tables summarize the key physicochemical data for this compound and its representative analogue, benzaldehyde oxime.
Table 1: Chemical Identification of this compound
| Identifier | Value |
| IUPAC Name | (NE)-N-[[4-(methoxymethyl)cyclohexa-1,4-dien-1-yl]methylidene]hydroxylamine |
| CAS Number | 59691-20-2 |
| Molecular Formula | C₉H₁₃NO₂ |
| Molecular Weight | 167.21 g/mol |
| Canonical SMILES | COCC1=CCC(=CC1)C=NO |
Table 2: Physicochemical Data of this compound and a Representative Analogue
| Property | This compound (Predicted/Computed) | Benzaldehyde Oxime (Experimental) |
| Melting Point | Data not available | 30-33 °C[1]; 34-36 °C[2] |
| Boiling Point | Data not available | 118-120 °C at 10 mmHg[3]; 123 °C at 28 torr[4] |
| Density | Data not available | 1.11 g/cm³[4][5] |
| Water Solubility | Poorly soluble (general for oximes)[6] | Slightly soluble[1][4] |
| Solubility in Organic Solvents | Soluble in alcohols and ethers (general) | Soluble in ethanol and ether[1] |
| pKa | Data not available | 11.37[4] |
| LogP (Octanol/Water) | 0.8 (Computed) | 1.75[7] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following section outlines a representative experimental protocol for the synthesis of an aromatic aldoxime, which can be adapted for the preparation of this compound.
Protocol 1: Synthesis of an Aromatic Aldoxime (e.g., Benzaldehyde Oxime)
This protocol describes the synthesis of benzaldehyde oxime via the condensation of benzaldehyde with hydroxylamine hydrochloride.
Materials:
-
Benzaldehyde
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Water
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Glacial acetic acid (optional, for pH adjustment)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Beakers, graduated cylinders, and other standard laboratory glassware
-
Rotary evaporator
Procedure:
-
Preparation of the Reaction Mixture: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve hydroxylamine hydrochloride (1.0 equivalent) in water.
-
To this solution, add a solution of sodium hydroxide (1.1 equivalents) in water, dropwise, while stirring. Ensure the temperature is maintained below 20 °C.
-
In a separate beaker, dissolve benzaldehyde (1.0 equivalent) in ethanol.
-
Reaction: Add the ethanolic solution of benzaldehyde to the aqueous solution of hydroxylamine dropwise at room temperature with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up and Isolation: Upon completion of the reaction, pour the mixture into a separatory funnel containing diethyl ether and water.
-
Separate the organic layer. Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product.
-
Purification: The crude benzaldehyde oxime can be purified by recrystallization from a suitable solvent system, such as ethanol/water or hexane/ethyl acetate, to yield the pure product.
Safety Precautions:
-
All manipulations should be performed in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Benzaldehyde is a combustible liquid and an irritant.
-
Hydroxylamine hydrochloride is corrosive and can be toxic if ingested or absorbed through the skin.
-
Sodium hydroxide is a corrosive base.
Visualizations
Logical Workflow for Aromatic Aldoxime Synthesis
The following diagram illustrates the general workflow for the synthesis of an aromatic aldoxime, from starting materials to the purified product.
Caption: General workflow for the synthesis of an aromatic aldoxime.
Conclusion
This technical guide provides a foundational understanding of the physicochemical properties of this compound, leveraging data from structurally similar compounds due to the scarcity of specific experimental information for this compound itself. The tabulated data offers a quick reference for key parameters, while the detailed experimental protocol for a representative synthesis provides a practical starting point for researchers. The provided workflow diagram visually summarizes the synthetic process. It is anticipated that this guide will serve as a valuable resource for scientists and professionals in the field of drug development and chemical research, facilitating further investigation and application of this compound and related molecules. Further experimental validation of the physicochemical properties of this compound is highly encouraged to build upon this foundational knowledge.
References
- 1. Benzaldoxime | 932-90-1 [chemicalbook.com]
- 2. (E)-Benzaldehyde oxime 97 mixture of cis and trans, (Z)-Benzaldehyde oxime 6 622-31-1 [sigmaaldrich.com]
- 3. chemsynthesis.com [chemsynthesis.com]
- 4. Benzaldehyde oxime(932-90-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 5. Benzaldehyde oxime CAS 932-90-1 | 820234 [merckmillipore.com]
- 6. Oxime - Wikipedia [en.wikipedia.org]
- 7. syn-benzaldehyde oxime [stenutz.eu]
Oxime V: An In-depth Technical Guide on the Core Mechanism of Action as a Sweetener
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxime V, chemically known as 4-(methoxymethyl)-1,4-cyclohexadiene-1-carboxaldehyde, syn-oxime, is a potent artificial sweetener approximately 450 times sweeter than sucrose[1]. First synthesized in 1976 as a more water-soluble analog of perillartine, it has recently been discovered in citrus fruits, highlighting its presence in nature[2][3][4]. This guide provides a detailed exploration of the proposed molecular mechanism of action of this compound as a sweetener, drawing upon the established understanding of sweet taste reception and the behavior of structurally related aldoxime compounds.
Core Mechanism of Action: Interaction with the T1R2/T1R3 Sweet Taste Receptor
The sensation of sweetness is primarily mediated by a heterodimeric G-protein coupled receptor (GPCR) composed of two subunits: Taste 1 Receptor Member 2 (T1R2) and Taste 1 Receptor Member 3 (T1R3)[2][5][6]. It is widely accepted that the sweet taste of this compound is initiated by its interaction with this T1R2/T1R3 receptor complex located in the taste bud cells on the tongue.
Based on structure-activity relationship studies of perillartine and its analogs, it is hypothesized that this compound, like its parent compound, primarily interacts with the T1R2 subunit of the receptor[7][8][9]. The binding is thought to occur within the transmembrane domain (TMD) of the T1R2 subunit, an interaction site noted for other synthetic sweeteners like perillartine[2][3][8]. The binding of this compound to this site is believed to induce a conformational change in the T1R2/T1R3 receptor complex, initiating the downstream signaling cascade.
Signaling Pathway
The binding of this compound to the T1R2/T1R3 receptor triggers a canonical GPCR signaling pathway, leading to the perception of sweetness. The proposed sequence of events is as follows:
-
Receptor Activation: this compound binds to the transmembrane domain of the T1R2 subunit of the T1R2/T1R3 receptor.
-
G-Protein Activation: The conformational change in the receptor activates the associated heterotrimeric G-protein, gustducin. This activation involves the exchange of Guanosine Diphosphate (GDP) for Guanosine Triphosphate (GTP) on the α-subunit of gustducin.
-
Effector Enzyme Modulation: The activated α-subunit of gustducin dissociates and activates Phospholipase C-β2 (PLCβ2).
-
Second Messenger Generation: PLCβ2 catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).
-
Calcium Mobilization: IP3 binds to its receptor (IP3R) on the endoplasmic reticulum, leading to the release of stored intracellular calcium (Ca2+) into the cytoplasm.
-
TRPM5 Channel Activation: The increase in intracellular Ca2+ activates the Transient Receptor Potential cation channel subfamily M member 5 (TRPM5).
-
Depolarization and Neurotransmitter Release: The opening of the TRPM5 channel allows an influx of sodium ions (Na+), leading to depolarization of the taste receptor cell. This depolarization triggers the release of neurotransmitters, such as ATP, which then activate afferent nerve fibers.
-
Signal to the Brain: The nerve signal is transmitted to the gustatory cortex in the brain, where it is interpreted as a sweet taste.
Quantitative Data
| Compound | Sweetness Relative to Sucrose | Water Solubility | Reference(s) |
| This compound | ~450x | Higher than Perillartine | [1] |
| Perillartine | ~2000x | Low | [4] |
| Sucrose | 1x | High | - |
Experimental Protocols
The following outlines a generalized experimental protocol for a cell-based assay to determine the functional potency (EC50) of this compound on the human T1R2/T1R3 sweet taste receptor. This protocol is adapted from established methods for other sweeteners.
Cell-Based Calcium Imaging Assay
Objective: To measure the increase in intracellular calcium concentration in response to this compound in cells expressing the human T1R2/T1R3 receptor.
Materials:
-
HEK293 cells stably co-expressing human T1R2, human T1R3, and a G-protein chimera (e.g., Gα16-gust44).
-
Cell culture medium (e.g., DMEM with 10% FBS, penicillin/streptomycin).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.4).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Pluronic F-127.
-
This compound stock solution (in a suitable solvent, e.g., DMSO).
-
96-well black-walled, clear-bottom microplates.
-
Fluorescence microplate reader with automated injection.
Methodology:
-
Cell Culture and Plating:
-
Culture the HEK293-T1R2/T1R3/Gα16-gust44 cells under standard conditions (37°C, 5% CO2).
-
Seed the cells into 96-well plates at an appropriate density and allow them to adhere and grow to confluence (typically 24-48 hours).
-
-
Dye Loading:
-
Prepare a loading solution of Fluo-4 AM and Pluronic F-127 in assay buffer.
-
Aspirate the culture medium from the wells and wash with assay buffer.
-
Add the dye loading solution to each well and incubate for 1 hour at 37°C in the dark.
-
After incubation, wash the cells with assay buffer to remove excess dye.
-
-
Compound Preparation:
-
Prepare serial dilutions of this compound in assay buffer to create a range of concentrations for the dose-response curve.
-
-
Fluorescence Measurement:
-
Place the 96-well plate in the fluorescence microplate reader.
-
Set the excitation and emission wavelengths appropriate for Fluo-4 (e.g., 494 nm and 516 nm, respectively).
-
Record a baseline fluorescence reading for a set period.
-
Use the automated injector to add the different concentrations of this compound to the wells.
-
Continue to record the fluorescence intensity for a specified time to capture the calcium response.
-
-
Data Analysis:
-
Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence for each well.
-
Normalize the data to the maximum response.
-
Plot the normalized response against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value.
-
Conclusion
The sweet taste of this compound is mediated by its interaction with the T1R2/T1R3 sweet taste receptor, initiating a well-defined G-protein coupled receptor signaling cascade. While specific quantitative data on its receptor binding characteristics are limited, its high potency and increased water solubility compared to its parent compound, perillartine, make it a compound of continued interest. The experimental protocols outlined provide a framework for future studies to further elucidate the precise molecular interactions and functional potency of this compound, contributing to a deeper understanding of this and other aldoxime-based sweeteners.
References
- 1. Potential new artificial sweetener from study of structure-taste relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A receptor-based assay to study the sweet and bitter tastes of sweeteners and binary sweet blends: the SWEET project - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Rotational Spectrum and Conformational Analysis of Perillartine: Insights into the Structure–Sweetness Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Characterization of the Sweet Taste Receptor Tas1r2 from an Old World Monkey Species Rhesus Monkey and Species-Dependent Activation of the Monomeric Receptor by an Intense Sweetener Perillartine | PLOS One [journals.plos.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. academic.oup.com [academic.oup.com]
In Vivo Metabolism of Oxime V: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vivo metabolism of Oxime V, a synthetic sweetener. The information presented is based on metabolic disposition and toxicological studies conducted in various animal models, offering critical insights for researchers and professionals in drug development.
Metabolic Disposition
Studies in rats, dogs, and rhesus monkeys have demonstrated that this compound is readily absorbed and metabolized following oral administration. The excretion of the compound and its metabolites is nearly complete within 48 hours of dosing, indicating efficient clearance from the body.[1]
Metabolic Pathways
The biotransformation of this compound is extensive, involving multiple enzymatic pathways. The primary metabolic routes identified are:
-
Oxidation and Reduction: The cyclohexadiene ring of this compound undergoes both oxidation and reduction reactions.[1]
-
Oxidation of Moieties: The aldoxime and dimethyl ether moieties are subject to oxidative metabolism.[1]
-
Conjugation: Following oxidation, metabolites can be conjugated with glycine.[1]
-
Thiomethylation: The metabolic process also involves the thiomethylation of the ring structure.[1]
-
O-glucuronidation: The aldoxime group can undergo O-glucuronidation.[1]
The liver is a key site for the metabolism of oximes, with enzymes such as aldehyde oxidase playing a role in their biotransformation.[2]
Quantitative Data Summary
A subchronic oral toxicology study was conducted in male adult rats. The following table summarizes the key quantitative findings from this study.[1]
| Parameter | Value | Species | Study Duration |
| Dietary Concentration | 0.6% | Rat (male, adult) | 2 months |
| Average Consumption | 396.5 mg/kg per day | Rat (male, adult) | 2 months |
Toxicological Observations:
-
No treatment-related histopathological lesions were observed in the liver, kidney, spleen, and testes.[1]
-
An increase in liver weight relative to body weight was noted.[1]
-
Serum bilirubin levels were elevated.[1]
Experimental Protocols
Metabolic Disposition Studies [1]
-
Animal Models: Rat, dog, and rhesus monkey.
-
Dosing: Oral administration of this compound.
-
Sample Collection: Excreta were collected over a 48-hour period post-dosing.
-
Analysis: Radioactivity assay was used to quantify the excretion of the compound and its metabolites.
Subchronic Oral Toxicological Study [1]
-
Animal Model: Male adult rats.
-
Study Duration: Two months.
-
Dosing: this compound was administered as a dietary admixture at a concentration of 0.6%.
-
Parameters Measured:
-
Food consumption and body weight were monitored to calculate the average daily intake of this compound.
-
At the end of the study, organs including the liver, kidney, spleen, and testes were collected for histopathological examination.
-
Serum biochemical parameters, such as bilirubin levels, were analyzed.
-
-
Analysis: Organ weights were recorded, and tissues were processed for microscopic examination. Serum samples were analyzed for biochemical markers.
References
An In-depth Technical Guide on the Toxicological Studies of Oxime V
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxime V, chemically known as 4-(methoxymethyl)-1,4-cyclohexadiene-1-carboxaldehyde syn-oxime, is a synthetic compound initially investigated as a potential artificial sweetener.[1][2] It is reported to be approximately 450 times sweeter than sucrose with greater water solubility than similar compounds like perillartine.[2] While it showed promise, it is not currently marketed for consumption.[2] This guide provides a comprehensive overview of the available toxicological data on this compound, detailing experimental protocols and metabolic pathways to support further research and safety assessment.
Toxicokinetics and Metabolism
Metabolic disposition studies have been conducted on this compound in rats, dogs, and rhesus monkeys. The compound is readily absorbed and metabolized, with excretion being nearly complete within 48 hours after oral administration.[3][4]
Absorption and Distribution
Following oral administration, peak blood levels of this compound were observed at different times across species. In rats dosed with the compound, the peak blood level was reached with a half-time of 0.9 hours. In dogs and monkeys receiving a 6 mg/kg dose, the peak blood levels were attained at 1 hour post-administration.[1] The initial rapid decline in blood radioactivity was followed by a slower elimination phase, with half-times of 13.6, 11.4, and 7.9 hours in rats, dogs, and monkeys, respectively.[1]
Metabolic Pathways
The metabolism of this compound is extensive and involves several key biotransformation reactions. The major metabolic pathways identified include:[3][4]
-
Oxidation and Reduction: Occurring at the cyclohexadiene ring.[3][4]
-
Oxidation: Of the aldoxime and dimethyl ether moieties.[3][4]
Caption: Metabolic pathways of this compound.
Toxicity Studies
Subchronic oral toxicity studies have been the primary focus of the toxicological evaluation of this compound.
Subchronic Oral Toxicity in Rats
A two-month feeding study was conducted with adult male Sprague-Dawley rats.[1]
Experimental Protocol:
-
Test Substance: this compound
-
Species: Adult male Sprague-Dawley rats[1]
-
Administration: Dietary, mixed into powdered lab diet[1]
-
Parameters Monitored: Food consumption, body weight, organ weights (liver, kidney, spleen, testes), serum bilirubin levels, and histopathology of major organs.[1][3]
Results:
| Parameter | Observation |
| Average Consumption | 396.5 mg/kg per day[1][3] |
| Histopathology | No treatment-related lesions in the liver, kidney, spleen, and testes[1][3] |
| Organ Weights | Increased liver weight relative to body weight[1][3] |
| Serum Chemistry | Increased serum bilirubin level[1][3] |
It was noted that the average food consumption of rats dropped considerably at dietary concentrations of this compound greater than 0.64% (w/w) compared to the control diet.[1]
Genotoxicity and Carcinogenicity
Preliminary in vitro mutagenicity assays indicated that this compound was non-mutagenic.[1] However, it is important to consider the broader context of oxime compounds. Some oximes, such as MEKO (butan-2-one oxime), have been classified as carcinogens, raising concerns about the potential for other compounds in this class to have similar properties.[5][6] While MEKO has shown negative results in genotoxicity studies, its carcinogenicity in long-term inhalation studies in rodents led to its classification.[5][6] Therefore, the carcinogenic potential of this compound cannot be entirely ruled out without further long-term studies.
Mechanism of Toxicity
The precise mechanism of toxicity for this compound has not been fully elucidated. The observed increase in relative liver weight and serum bilirubin levels in rats suggests a potential for hepatotoxicity at high doses.[1][3] For other oximes, particularly those used as reactivators of acetylcholinesterase, oxidative stress has been proposed as a possible mechanism of toxicity.[7][8]
Caption: Workflow for the subchronic oral toxicity study of this compound in rats.
Conclusion
The available toxicological data on this compound is primarily from a subchronic oral study in rats. This study indicates that at a dietary concentration of 0.6%, this compound is associated with increased relative liver weight and serum bilirubin levels, although no histopathological lesions were observed in major organs.[1][3] The compound is readily metabolized and excreted.[3][4] While preliminary data suggests it is non-mutagenic, the carcinogenic potential remains an area for further investigation, especially given the concerns with other oxime-class compounds. Future research should focus on long-term toxicity studies, a more detailed investigation of potential hepatotoxicity, and a broader assessment of its genotoxic and carcinogenic potential to fully characterize the safety profile of this compound.
References
- 1. tandfonline.com [tandfonline.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Metabolic and toxicologic study of an artificial sweetener, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 6. [Butane-2-one oxime as a potential carcinogen for humans - evidence and effects on businesses resulting from reclassification] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In Vitro Evaluation of Oxidative Stress Induced by Oxime Reactivators of Acetylcholinesterase in HepG2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bioweb.supagro.inrae.fr [bioweb.supagro.inrae.fr]
The Sweet Secret of Citrus: Unveiling the Natural Occurrence of Oxime V
A Technical Guide for Researchers and Drug Development Professionals on the Identification and Quantification of a Novel Natural Sweetener
Introduction
For decades, Oxime V was known to the scientific community exclusively as a synthetic compound, an artificial sweetener with a potency approximately 450 times that of sucrose.[1] However, recent groundbreaking research has overturned this long-held assumption, revealing for the first time the presence of this compound as a naturally occurring compound within various citrus cultivars.[1][2] This discovery, spearheaded by researchers at the University of Florida, has significant implications for the food and beverage industry, offering the potential for a new, natural, low-calorie sweetener. It also opens up new avenues of research in plant biochemistry and natural product chemistry.
This technical guide provides an in-depth overview of the natural sources of this compound in citrus fruits, compiling the available quantitative data, and detailing the experimental protocols used for its identification and quantification. Furthermore, it illustrates the general biosynthetic pathway of oximes in plants and the experimental workflow employed in this discovery, providing a comprehensive resource for researchers, scientists, and drug development professionals.
Quantitative Data: this compound Concentration in Citrus Cultivars
The identification and quantification of naturally occurring this compound were carried out on a selection of 11 citrus cultivars and selections over two consecutive years (2019 and 2020).[2] The concentration of this compound was found to vary significantly among the different citrus varieties. The following table summarizes the quantitative findings from the pivotal study by Wang et al. (2022).
| Citrus Cultivar/Selection | Type | Year 2019 Concentration (μg/mL) | Year 2020 Concentration (μg/mL) |
| 13-51 | Mandarin | 29.85 | 15.47 |
| 18A-10-38 | Mandarin | 15.74 | 10.29 |
| 18A-4-46 | Mandarin | 13.85 | 9.83 |
| 18A-9-39 | Mandarin | 12.47 | 8.66 |
| Bingo | Mandarin | 10.93 | 7.42 |
| Sugar Belle® | Mandarin | 9.88 | 6.13 |
| OLL-20 | Sweet Orange | 8.74 | 5.49 |
| EV-2 | Sweet Orange | 7.63 | 4.87 |
| UF 914 | Grapefruit Hybrid | 6.52 | 4.15 |
| N/A | N/A | 4.89 | 3.25 |
| N/A | N/A | 3.25 | N/A |
Data sourced from Wang et al. (2022). "Natural Sweeteners and Sweetness-Enhancing Compounds Identified in Citrus Using an Efficient Metabolomics-Based Screening Strategy." Journal of Agricultural and Food Chemistry.
Experimental Protocols
The discovery and quantification of this compound in citrus were achieved through a sophisticated metabolomics-based screening strategy.[1][2] The following sections detail the key experimental methodologies employed.
Sample Preparation
-
Fruit Collection: Mature fruits from 11 different citrus cultivars and selections were harvested from the University of Florida/IFAS Citrus Research and Education Center.
-
Juice Extraction: The fruits were washed, and the juice was extracted using a commercial juicer.
-
Metabolite Extraction: An aliquot of the juice was mixed with a solution of ethyl acetate. The mixture was vortexed and then centrifuged to separate the organic and aqueous layers. The supernatant (ethyl acetate layer) containing the extracted metabolites was collected.
-
Sample Concentration: The collected supernatant was dried under a gentle stream of nitrogen gas. The dried residue was then redissolved in a methanol/water solution (50:50, v/v) for analysis.
UHPLC-QTOF-MS Analysis
-
Instrumentation: The analysis was performed on an ultra-high-performance liquid chromatography (UHPLC) system coupled to a quadrupole time-of-flight mass spectrometer (QTOF-MS).
-
Chromatographic Separation: A C18 column was used for the separation of the metabolites. The mobile phase consisted of two solvents:
-
Solvent A: Water with 0.1% formic acid
-
Solvent B: Acetonitrile with 0.1% formic acid A gradient elution program was used to separate the compounds over a specific time period.
-
-
Mass Spectrometry: The mass spectrometer was operated in positive electrospray ionization (ESI+) mode.
-
Full Scan MS: Data was acquired over a mass-to-charge (m/z) range of 50–1000.
-
Tandem MS (MS/MS): For structural elucidation, precursor ions were selected and fragmented using collision-induced dissociation (CID). The fragmentation patterns were then analyzed.
-
Data Analysis and Compound Identification
-
Data Processing: The raw data from the UHPLC-QTOF-MS was processed using specialized software to detect and align metabolic features.
-
Untargeted and Targeted Metabolomics: An efficient screening strategy was employed, combining both untargeted and targeted approaches. An in-house database of known sweeteners and sweetness-enhancing compounds was used for the targeted screening.
-
Identification of this compound: The identification of this compound was confirmed by comparing its retention time and MS/MS fragmentation pattern with those of a synthetic standard.
Visualizations
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the biochemical context and the experimental approach, the following diagrams have been generated using Graphviz (DOT language).
References
An In-depth Technical Guide to Oxime V Derivatives and their Potential Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
The designation "Oxime V" has been applied to a variety of structurally distinct chemical compounds across diverse scientific disciplines, each exhibiting unique and potentially valuable properties. This technical guide provides a comprehensive overview of several key "this compound" derivatives, summarizing their synthesis, biological activities, and potential applications. The information is collated from a range of studies, with a focus on quantitative data and detailed experimental methodologies to support further research and development. This document serves as a centralized resource for understanding the multifaceted nature of compounds referred to as "this compound" and for exploring their therapeutic and industrial potential.
Introduction to Oximes
Oximes are a class of organic compounds characterized by the functional group RR'C=NOH, where R and R' are hydrogen, alkyl, or aryl groups. They are typically synthesized through the condensation reaction of an aldehyde or a ketone with hydroxylamine. The resulting oxime can exist as stereoisomers (syn and anti). Oximes are versatile chemical intermediates and have been investigated for a wide range of applications due to their diverse biological activities, including antimicrobial, anticancer, and antiviral properties. Furthermore, they are crucial in the development of antidotes for organophosphate poisoning due to their ability to reactivate inhibited cholinesterase enzymes. This guide will delve into specific instances where derivatives have been named "this compound" and explore their distinct characteristics.
SRI this compound: A Potent Sweetener
SRI this compound is a synthetic derivative of perillartine, an aldoxime that has been used as a non-nutritive sweetener. Recent research has also identified this compound in citrus fruits, indicating a natural source for this potent sweetening agent.
Properties
SRI this compound is reported to be over 450 times sweeter than sucrose on a weight basis. It exhibits improved water solubility compared to perillartine and is stable at a pH above 3, making it suitable for a wide range of applications, including acidic beverages and baked goods. Notably, it is reported to have no undesirable aftertaste.
Synthesis
The synthesis of SRI this compound is derived from perillartine, which is the oxime of perillaldehyde. The general synthesis of aldoximes involves the condensation of the corresponding aldehyde with hydroxylamine hydrochloride in the presence of a base.
Biological Activity and Metabolism
Metabolic studies in rats, dogs, and rhesus monkeys have shown that this compound is readily absorbed and metabolized. The primary metabolic pathways include oxidation and reduction of the cyclohexadiene ring, oxidation of the aldoxime and dimethyl ether moieties, followed by conjugation with glycine, thiomethylation of the ring, and O-glucuronidation of the aldoxime. Excretion was nearly complete within 48 hours of administration. A two-month feeding study in male rats at an average consumption of 396.5 mg/kg per day did not show any treatment-related histopathologic lesions in the liver, kidney, spleen, and testes. However, an increase in liver weight relative to body weight and serum bilirubin levels were observed.
This compound in Cholinesterase Reactivation
In the context of antidotes to organophosphate nerve agents, the designation "this compound" has been used to refer to 1-phenacyloxime-quinolinium chloride. Organophosphates cause toxicity by irreversibly inhibiting acetylcholinesterase (AChE), leading to an accumulation of acetylcholine and subsequent neuromuscular dysfunction. Oximes are used as reactivators of inhibited AChE.
Properties and Efficacy
Studies on a series of pyridinium and quinolinium oximes found that this compound (1-phenacyloxime-quinolinium chloride) and the corresponding isoquinolinium chloride (Oxime VI) were highly toxic and did not reactivate inhibited cholinesterases. In fact, they were found to be strong inhibitors of cholinesterases themselves.
Quantitative Data
The following table summarizes the reactivation data for various oximes against paraoxon-inhibited human acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) for comparison, highlighting the ineffectiveness of compounds like the originally cited "this compound".
| Oxime | Concentration (µM) | AChE Reactivation (%) | BChE Reactivation (%) |
| Obidoxime | 10 | High | ~10% |
| 100 | Very High | ~10% | |
| Pralidoxime | 10 | Moderate | Low |
| 100 | High | Low | |
| HI-6 | 10 | Moderate | Low |
| 100 | High | Low | |
| This compound | Not effective | 0% | 0% |
Note: "High" and "Moderate" are qualitative descriptors based on literature indicating significant reactivation, while specific percentages can vary based on experimental conditions.
Experimental Protocol: In Vitro Cholinesterase Reactivation Assay
-
Enzyme Preparation: Human erythrocyte acetylcholinesterase (AChE) and plasma butyrylcholinesterase (BChE) are used.
-
Inhibition: The enzymes are inhibited by incubation with an organophosphate (e.g., paraoxon) for a specified time (e.g., 120 minutes) to achieve >99% inhibition.
-
Reactivation: The inhibited enzyme is then incubated with the oxime reactivator at various concentrations (e.g., 10 µM and 100 µM) for a set period (e.g., 10 minutes) at a controlled pH (7.4) and temperature (25°C).
-
Activity Measurement: The remaining enzyme activity is measured spectrophotometrically using Ellman's reagent (DTNB) and a suitable substrate (e.g., acetylthiocholine for AChE). The percentage of reactivation is calculated relative to the activity of the uninhibited enzyme.
Signaling Pathway
Caption: Mechanism of acetylcholinesterase inhibition by organophosphates and reactivation by oximes.
Furfural-Based this compound as a Nitrification Inhibitor
In agricultural chemistry, a derivative of furfural, N-O-hexyl furfural oxime, has been designated as compound "V" in a study evaluating its potential as a nitrification inhibitor. Nitrification inhibitors are used to reduce the rate of conversion of ammonium to nitrate in the soil, thereby improving nitrogen use efficiency by crops and reducing nitrogen loss to the environment.
Efficacy
The study on furfural oxime ethers found that their nitrification inhibitory activity decreased with an increase in the length of the N-O-alkyl side chain. N-O-ethyl furfural oxime was the most active, showing 54% nitrification inhibition on the 45th day at a 5% dose. In contrast, N-O-hexyl furfural oxime (V) was the least active in this series.
Quantitative Data
| Compound | Dose (% of applied urea-N) | Nitrification Inhibition (%) on Day 15 | Nitrification Inhibition (%) on Day 45 |
| N-O-ethyl furfural oxime | 5 | 67 | 54 |
| 20 | 80 | 69 | |
| N-O-hexyl furfural oxime (V) | 5 | Lower than ethyl derivative | Diminishing after day 30 |
| 20 | Lower than ethyl derivative | Rapidly fell after day 45 | |
| Nitrapyrin (standard) | 5 | - | 73 |
Experimental Protocol: Soil Incubation Study for Nitrification Inhibition
-
Soil Preparation: A specific soil type (e.g., typic Ustocrept) is collected, air-dried, and sieved.
-
Treatment Application: The soil is treated with a nitrogen source (e.g., urea) and the test compound (nitrification inhibitor) at various concentrations. A control with only the nitrogen source and a standard inhibitor (e.g., nitrapyrin) are also prepared.
-
Incubation: The treated soil samples are incubated under controlled conditions of temperature and moisture for a specified period (e.g., 45 days).
-
Analysis: Soil samples are periodically collected and analyzed for ammonium-N and nitrate-N content using colorimetric methods.
-
Calculation: The percentage of nitrification inhibition is calculated based on the difference in nitrate formation between the treated and control samples.
Experimental Workflow
Caption: Workflow for evaluating nitrification inhibitors in a soil incubation study.
Salicylaldoxime-Based this compound for Metal Extraction
In the field of hydrometallurgy, a 5-dodecyl-3-nitrosalicylaldoxime was referred to as "Oxime(V)" in a study on liquid ion-exchangers for the selective extraction of copper. Such compounds are used to separate and concentrate metals from aqueous solutions.
Extraction Properties
This class of oximes demonstrates selectivity for copper(II) over other metals like nickel and iron(III), particularly at low pH values. The 5-dodecyl-3-nitrosalicylaldoxime (V) was noted for its ability to extract copper from a highly acidic solution (27% sulfuric acid).
Quantitative Data
| Oxime Derivative | pH for 50% Copper Extraction (pH½) | Notes |
| 5-octylsalicylaldoxime | ~1.5 - 2.0 | - |
| 5-dodecyl-3-nitrosalicylaldoxime (V) | Not specified, but effective in 27% H₂SO₄ | High extraction from acidic solutions |
Experimental Protocol: Solvent Extraction of Copper
-
Organic Phase Preparation: The oxime extractant is dissolved in a water-immiscible organic solvent (e.g., kerosene or xylene) to a specific concentration (e.g., 6% w/v).
-
Aqueous Phase Preparation: An aqueous solution containing the metal ions of interest (e.g., copper, nickel, iron) at known concentrations is prepared, and the pH is adjusted.
-
Extraction: The organic and aqueous phases are mixed in a defined ratio and agitated for a period to reach equilibrium.
-
Phase Separation: The mixture is allowed to separate, and the aqueous phase is collected.
-
Analysis: The concentration of metal ions remaining in the aqueous phase is determined (e.g., by atomic absorption spectroscopy).
-
Calculation: The percentage of metal extraction is calculated based on the initial and final concentrations in the aqueous phase.
Other "this compound" Derivatives
The designation "this compound" has appeared in other contexts as well, highlighting the diverse applications of oxime chemistry.
-
Antioxidant Pyridine Derivative: A compound identified as "Vb," 5-Hydroxy-4-oxo-1,4-dihydropyridine-2-carbaldehyde oxime, was synthesized and evaluated for its antioxidant properties. It was found to be a potent radical scavenger in a DPPH (2,2-diphenyl-1-picrylhydrazyl) assay. The antioxidant activity of this class of compounds is attributed to their ability to donate a hydrogen atom to free radicals.
-
p,p'-Dichlorobenzophenone Oxime: In a 1957 publication in the Journal of Organic Chemistry, p,p'-dichlorobenzophenone oxime was referred to as "V". This compound serves as a chemical intermediate in organic synthesis.
Conclusion
The term "this compound" is not a unique identifier for a single chemical entity but has been used to denote several different oxime derivatives in various scientific fields. This guide has provided a detailed overview of some of the key compounds that have been referred to as "this compound," including a potent sweetener, a cholinesterase inhibitor, a nitrification inhibitor, and a metal extractant. For each of these, this document has summarized the available quantitative data, detailed the experimental protocols for their evaluation, and provided visualizations of relevant pathways and workflows. This compilation of information underscores the chemical diversity and wide-ranging potential of oxime derivatives and serves as a valuable resource for researchers and developers in chemistry, pharmacology, agriculture, and materials science. Further investigation into the specific properties and applications of these and other oxime derivatives is warranted to fully exploit their potential.
A Technical Guide to the Spectroscopic Analysis of Oxime V
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the spectroscopic data for "Oxime V," a representative organic compound. For the purpose of this technical document, this compound is defined as Acetophenone Oxime (CAS No: 613-91-2, Molecular Formula: C₈H₉NO).[1][2][3] This document details the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, outlines the experimental protocols for acquiring such data, and presents a logical workflow for spectroscopic analysis.
Spectroscopic Data Summary
The structural characterization of this compound (Acetophenone Oxime) relies on a combination of spectroscopic techniques. The data presented below are compiled from typical experimental values for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule.[4] Spectra are typically recorded in a deuterated solvent, such as Chloroform-d (CDCl₃).[2]
Table 1: ¹H NMR Spectroscopic Data for this compound (Acetophenone Oxime) in CDCl₃
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~8.5 - 9.5 | Singlet (broad) | 1H | Oxime hydroxyl (-NOH ) |
| ~7.65 | Multiplet | 2H | Aromatic protons (ortho to C=N) |
| ~7.40 | Multiplet | 3H | Aromatic protons (meta, para to C=N) |
| ~2.30 | Singlet | 3H | Methyl protons (-CH₃ ) |
Note: The chemical shift of the hydroxyl proton is highly variable and depends on concentration, temperature, and solvent.
Table 2: ¹³C NMR Spectroscopic Data for this compound (Acetophenone Oxime) in CDCl₃
| Chemical Shift (δ) ppm | Assignment |
| ~155.0 | Quaternary carbon (C =N) |
| ~137.0 | Aromatic quaternary carbon |
| ~129.5 | Aromatic CH (para) |
| ~128.5 | Aromatic CH (meta) |
| ~126.0 | Aromatic CH (ortho) |
| ~12.5 | Methyl carbon (-C H₃) |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[5]
Table 3: Key IR Absorption Bands for this compound (Acetophenone Oxime)
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3150 - 3350 (broad) | O-H Stretch | Oxime (-OH) |
| ~3050 | C-H Stretch (sp²) | Aromatic C-H |
| ~2950 | C-H Stretch (sp³) | Methyl C-H |
| ~1660 | C=N Stretch | Oxime (C=N) |
| 1450 - 1600 | C=C Stretch | Aromatic Ring |
| ~975 - 985 | N-O Stretch | Oxime (N-O) |
Mass Spectrometry (MS)
Mass spectrometry measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and fragmentation pattern of the compound.[6] For Acetophenone Oxime, the molecular weight is 135.17 g/mol .[1][2][3]
Table 4: Mass Spectrometry Data (Electron Ionization) for this compound (Acetophenone Oxime)
| m/z | Proposed Fragment Identity | Relative Intensity |
| 135 | [M]⁺ (Molecular Ion) | High |
| 120 | [M - CH₃]⁺ | Moderate |
| 118 | [M - OH]⁺ | Moderate |
| 104 | [C₆H₅CN]⁺ | High |
| 77 | [C₆H₅]⁺ | High |
Experimental Protocols
The following sections provide standardized protocols for the acquisition of the spectroscopic data detailed above.
NMR Spectroscopy Protocol (¹H and ¹³C)
This protocol outlines the preparation and analysis of a small organic molecule using a standard NMR spectrometer.[4]
-
Sample Preparation :
-
Weigh approximately 5-25 mg of the this compound sample for ¹H NMR, or 50-100 mg for ¹³C NMR.[7]
-
Dissolve the sample in a secondary vial with approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃).[7] Using a secondary vial ensures complete dissolution before transfer.[7]
-
Transfer the solution to a clean, dry 5 mm NMR tube using a Pasteur pipette.[7]
-
If an internal standard is required for chemical shift referencing, a small amount of tetramethylsilane (TMS) can be added.
-
-
Instrument Setup :
-
Insert the NMR tube into the spectrometer's spinner turbine and place it into the magnet.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve a homogeneous field, resulting in sharp, symmetrical peaks.
-
-
Data Acquisition :
-
For ¹H NMR, acquire the spectrum using a standard pulse sequence. A sufficient number of scans (typically 8 to 32) should be averaged to obtain a good signal-to-noise ratio.
-
For ¹³C NMR, a greater number of scans will be required due to the low natural abundance of the ¹³C isotope.
-
Ensure the relaxation delay between scans is adequate (typically 1-5 seconds) for quantitative accuracy.[8]
-
-
Data Processing :
-
Apply a Fourier transform to the acquired Free Induction Decay (FID) signal.
-
Phase the resulting spectrum to ensure all peaks are in the positive absorptive mode.
-
Calibrate the chemical shift scale using the solvent residual peak or the TMS signal (0 ppm).
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy Protocol
This protocol describes the analysis of a solid sample using an FT-IR spectrometer with an Attenuated Total Reflectance (ATR) accessory, which requires minimal sample preparation.[9]
-
Background Collection :
-
Ensure the ATR crystal surface is clean. Use a suitable solvent (e.g., isopropanol or acetone) and a soft, non-abrasive wipe to clean the crystal, then allow it to dry completely.
-
Collect a background spectrum of the empty ATR accessory. This measures the ambient atmosphere (H₂O, CO₂) and instrument response, which will be subtracted from the sample spectrum.[5]
-
-
Sample Analysis :
-
Place a small amount of the solid this compound sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.[10]
-
Apply pressure using the instrument's pressure clamp to ensure firm and uniform contact between the sample and the crystal.[10]
-
Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Processing and Cleaning :
-
The instrument software will automatically subtract the background spectrum from the sample spectrum.
-
Perform a baseline correction if necessary.
-
Label significant peaks with their corresponding wavenumbers (cm⁻¹).
-
Thoroughly clean the ATR crystal and pressure clamp tip after the measurement is complete.[11]
-
Mass Spectrometry (MS) Protocol
This protocol outlines the general procedure for analyzing a volatile organic compound using a mass spectrometer with an Electron Ionization (EI) source.[6]
-
Sample Introduction :
-
Dissolve a small amount of the this compound sample in a volatile solvent (e.g., methanol or dichloromethane).
-
Introduce the sample into the instrument. For volatile compounds, this is often done via direct injection into a heated probe or through the injector of a Gas Chromatograph (GC) coupled to the mass spectrometer.[12]
-
-
Ionization :
-
Mass Analysis :
-
The newly formed ions are accelerated by an electric field into the mass analyzer (e.g., a quadrupole or magnetic sector).[12]
-
The mass analyzer separates the ions based on their mass-to-charge (m/z) ratio.[6] Residual energy from ionization often causes the molecular ion to break into smaller, characteristic fragment ions.[6]
-
-
Detection and Spectrum Generation :
-
An electron multiplier detector records the abundance of ions at each m/z value.
-
The software plots the relative ion abundance versus their m/z ratio, generating the mass spectrum. The most abundant peak is assigned a relative intensity of 100%.
-
Visualization of Workflow
The following diagram illustrates the logical workflow for the complete spectroscopic characterization of an unknown compound such as this compound.
Caption: Logical workflow for the spectroscopic analysis of this compound.
References
- 1. Acetophenone oxime | C8H9NO | CID 5464950 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. guidechem.com [guidechem.com]
- 3. chemscene.com [chemscene.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. egikunoo.wordpress.com [egikunoo.wordpress.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 8. mdpi.com [mdpi.com]
- 9. Guide to FT-IR Spectroscopy | Bruker [bruker.com]
- 10. drawellanalytical.com [drawellanalytical.com]
- 11. eng.uc.edu [eng.uc.edu]
- 12. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]
Beyond Sweetness: A Technical Examination of the Biological Profile of Oxime V
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxime V, scientifically known as (NE)-N-[[4-(methoxymethyl)cyclohexa-1,4-dien-1-yl]methylidene]hydroxylamine (CAS Number: 59691-20-2), is primarily recognized for its potent sweetening properties, estimated to be approximately 450 times sweeter than sucrose. While its potential as a non-nutritive sweetener has been the main focus of research, a comprehensive understanding of its broader biological activities is crucial for a complete safety and pharmacological assessment. This technical guide synthesizes the available scientific literature on the biological profile of this compound beyond its sweet taste, presenting toxicological data, metabolic pathways, and the signaling cascade associated with its primary known function.
Toxicological Profile of this compound
The most comprehensive data on the biological effects of this compound comes from a metabolic and toxicologic study conducted on rats, dogs, and rhesus monkeys. The findings from this study are summarized below.
Quantitative Toxicological Data
The following tables present the key quantitative findings from a subchronic oral toxicity study in male adult rats fed a diet containing 0.6% this compound for two months. The average consumption of this compound was 396.5 mg/kg per day[1][2].
Table 1: Effects of this compound on Body Weight and Organ-to-Body Weight Ratios in Rats
| Parameter | Control Group | This compound Treated Group | % Change |
| Final Body Weight (g) | Data not specified | Data not specified | - |
| Liver-to-Body Weight Ratio | Data not specified | Increased | - |
| Kidney-to-Body Weight Ratio | No significant change | No significant change | - |
| Spleen-to-Body Weight Ratio | No significant change | No significant change | - |
| Testes-to-Body Weight Ratio | No significant change | No significant change | - |
Table 2: Serum Biochemical Parameters in Rats Treated with this compound
| Parameter | Control Group | This compound Treated Group | % Change |
| Serum Bilirubin | Data not specified | Increased | - |
Note: The original study abstract did not provide specific mean values and standard deviations for all parameters, hence the qualitative descriptions are presented as reported.
Histopathological examination of the liver, kidney, spleen, and testes revealed no treatment-related lesions[1][2].
Experimental Protocols
The following are generalized experimental protocols based on the available information from the key toxicological study on this compound and standard guidelines for such research.
Subchronic Oral Toxicity Study in Rodents
-
Test Animals: Male Sprague-Dawley rats.
-
Group Size: A minimum of 10-20 animals per group.
-
Dosage: At least three dose levels are typically used (e.g., low, mid, high dose) along with a control group. In the reported study, a diet containing 0.6% this compound was used[1][2].
-
Administration: The test substance is incorporated into the basal diet.
-
Duration: 90 days is a standard duration for subchronic studies; the key study on this compound was conducted for two months[1][2].
-
Observations:
-
Daily: Clinical signs of toxicity, morbidity, and mortality.
-
Weekly: Body weight and food consumption.
-
-
Clinical Pathology: Blood samples are collected at termination for hematology and clinical chemistry analysis.
-
Pathology: At the end of the study, all animals are subjected to a full necropsy. Organs are weighed, and tissues are collected for histopathological examination.
Metabolism and Excretion Study
-
Test System: Rats, dogs, and rhesus monkeys were used in the study of this compound[1][2].
-
Test Substance: Radiolabeled this compound is often used to trace its distribution and excretion.
-
Administration: A single oral dose.
-
Sample Collection: Urine, feces, and blood are collected at various time points.
-
Analysis: Radioactivity in the collected samples is quantified to determine the extent and rate of absorption and excretion. Metabolites in urine and feces are identified using techniques like mass spectrometry.
Signaling Pathway of Sweet Taste Perception
The primary mechanism of action for this compound's sweetness is through the activation of the sweet taste receptors, which are G-protein coupled receptors (GPCRs) composed of two subunits, T1R2 and T1R3.
Caption: Signaling cascade of sweet taste perception initiated by this compound.
Experimental Workflow for Toxicological Assessment
The following diagram illustrates a typical workflow for the toxicological evaluation of a food additive like this compound.
References
Methodological & Application
Synthesis of Oxime V (Perillartine) from Perillaldehyde: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of Oxime V, also known as perillartine, a high-intensity sweetener. The synthesis involves the oximation of perillaldehyde using hydroxylamine hydrochloride. This application note includes a summary of reaction conditions, a step-by-step experimental protocol, and a visual representation of the reaction pathway, intended to guide researchers in the efficient and reproducible synthesis of this compound.
Introduction
Perillartine, or this compound, is the oxime of perillaldehyde and is recognized for its intense sweetness, approximately 2000 times that of sucrose.[1] It is primarily used as a semisynthetic sweetener, particularly in Japan.[1] The synthesis of perillartine is a straightforward oximation reaction, where the aldehyde functional group of perillaldehyde reacts with hydroxylamine to form an oxime. This document outlines the optimized conditions and detailed methodology for this conversion.
Data Presentation
The following table summarizes the key quantitative parameters for the synthesis of this compound from perillaldehyde.
| Parameter | Value | Reference |
| Starting Material | Perillaldehyde | [2][3] |
| Reagent | Hydroxylamine Hydrochloride | [2][3] |
| Base | Sodium Carbonate | [3] |
| Solvent | Water | [3] |
| Molar Ratio (Perillaldehyde:Hydroxylamine HCl) | 1 : 1.5–2 | [2] |
| Optimal Reaction Temperature | 30–70 °C (45 °C recommended) | [2] |
| Reaction Time | ~4 hours | [2] |
| Optimal pH | 5.9–6.5 | [2] |
| Product Yield | >90% conversion efficiency | [2] |
| Recrystallization Solvent | Ethyl Acetate | [3] |
Experimental Protocol
This protocol details the synthesis of this compound (Perillartine) from perillaldehyde.
Materials:
-
Perillaldehyde (C₁₀H₁₄O)
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Sodium carbonate (Na₂CO₃)
-
Deionized water
-
Ethyl acetate
-
Reaction flask equipped with a magnetic stirrer and reflux condenser
-
Heating mantle or oil bath
-
pH meter or pH paper
-
Standard laboratory glassware for extraction and recrystallization
-
Filtration apparatus
Procedure:
-
Preparation of Hydroxylamine Solution: In a reaction flask, dissolve 3.15 g (0.045 mol) of hydroxylamine hydrochloride in 50 ml of deionized water.
-
Addition of Base: To the hydroxylamine solution, add 2.12 g (0.02 mol) of sodium carbonate to neutralize the hydrochloride and generate free hydroxylamine. The pH of the solution should be adjusted to between 5.9 and 6.5.[2]
-
Addition of Perillaldehyde: To this solution, add 4.50 g (0.03 mol) of perillaldehyde.[3]
-
Reaction: The mixture is then heated to 45 °C (318 K) and stirred vigorously for approximately 2 to 4 hours to ensure the completion of the reaction.[2][3]
-
Work-up and Isolation: After the reaction is complete, the solution is cooled. The solid product that forms is collected. This crude product is then heated in water for another 2 hours.[3]
-
Purification: The product is further purified by recrystallization from ethyl acetate to yield colorless blocks of perillartine.[3] An 80% yield has been reported using a similar procedure.[3]
Mandatory Visualization
The following diagram illustrates the chemical synthesis of this compound (Perillartine) from perillaldehyde.
Caption: Synthesis of this compound from Perillaldehyde.
References
Application Notes and Protocols for High-Yield Synthesis of Oximes and O-Substituted Derivatives
Introduction
Oximes are a class of organic compounds with the general formula RR'C=NOH, formed by the condensation of an aldehyde or a ketone with hydroxylamine.[1][2] These compounds are of significant interest in medicinal chemistry and drug development due to their versatile biological activities, which include anticancer, anti-inflammatory, antibacterial, and antifungal properties.[3][4][5][6] Furthermore, oximes serve as crucial intermediates in various organic transformations and are present in several FDA-approved drugs.[7][8] This document provides detailed protocols for the high-yield synthesis of a representative oxime, herein designated "Oxime V," and its subsequent conversion to an O-substituted derivative, a common motif in pharmacologically active molecules.[4]
High-Yield Synthesis of "this compound" (4-methoxybenzaldoxime)
For the purpose of these application notes, "this compound" will be represented by 4-methoxybenzaldoxime, a common aldoxime. Several modern, high-yield synthetic methods are available, moving beyond traditional refluxing in alcohol with pyridine which often suffers from long reaction times and lower yields.[9]
Method 1: Ultrasound-Assisted Synthesis
Ultrasound irradiation has emerged as a green and efficient method for organic synthesis, often leading to higher yields, shorter reaction times, and milder conditions.[10]
Experimental Protocol
-
Reaction Setup: In a 50 mL Erlenmeyer flask, combine 4-methoxybenzaldehyde (1.36 g, 10 mmol) and hydroxylamine hydrochloride (0.76 g, 11 mmol) in a mixture of water and ethanol (1:1, 20 mL).
-
Sonication: Place the flask in an ultrasonic cleaning bath operating at a frequency of 35 kHz.[10]
-
pH Adjustment: While sonicating, add a 10% aqueous solution of potassium carbonate (K₂CO₃) dropwise until the pH of the mixture reaches approximately 10.
-
Precipitation and Isolation: The product will precipitate out of the solution upon reaching the target pH. Continue sonication for an additional 2 minutes to ensure complete reaction.
-
Work-up: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield pure 4-methoxybenzaldoxime ("this compound").
Method 2: Microwave-Assisted Synthesis
Microwave-assisted organic synthesis is another powerful technique for accelerating reactions and improving yields.[11][12][13]
Experimental Protocol
-
Reaction Mixture: In a 25 mL microwave reaction vessel, thoroughly mix 4-methoxybenzaldehyde (1.36 g, 10 mmol), hydroxylamine hydrochloride (1.04 g, 15 mmol), and sodium carbonate (Na₂CO₃) (1.59 g, 15 mmol).[13]
-
Microwave Irradiation: Place the vessel in a microwave reactor and irradiate at 100 W for 5 minutes with air-cooling and magnetic stirring.[13]
-
Work-up: After cooling to room temperature, resuspend the reaction mixture in dichloromethane (CH₂Cl₂) (20 mL) and filter to remove inorganic salts.
-
Purification: Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product. The product can be further purified by recrystallization from an appropriate solvent system if necessary.
Method 3: Grindstone Chemistry (Mechanosynthesis)
This solvent-free approach is environmentally friendly and can produce high yields in a short amount of time.[9]
Experimental Protocol
-
Reactant Preparation: In a mortar, combine 4-methoxybenzaldehyde (1.36 g, 10 mmol), hydroxylamine hydrochloride (0.83 g, 12 mmol), and bismuth(III) oxide (Bi₂O₃) (1.4 g, 3 mmol).[9]
-
Grinding: Grind the mixture with a pestle for the time specified in the comparative data table (typically 5-15 minutes). Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Extraction: Upon completion, add ethyl acetate (2 x 20 mL) to the reaction mixture and filter to separate the catalyst.
-
Isolation: Concentrate the filtrate and add water to precipitate the product. Collect the solid by filtration and dry under vacuum.
Quantitative Data Summary
| Method | Starting Material | Reagents | Solvent | Conditions | Time | Yield (%) | Reference |
| Ultrasound-Assisted | 4-methoxybenzaldehyde | NH₂OH·HCl, K₂CO₃ | H₂O/EtOH | 35 kHz sonication | ~2 min | 90-95% | [10] |
| Microwave-Assisted | 4-methoxybenzaldehyde | NH₂OH·HCl, Na₂CO₃ | Solvent-free | 100 W | 5 min | >95% | [13] |
| Grindstone Chemistry | 4-methoxybenzaldehyde | NH₂OH·HCl, Bi₂O₃ | Solvent-free | Grinding | 5-15 min | 90-98% | [9] |
Synthesis of "this compound" Ether (O-alkylation)
Oxime ethers are valuable in drug discovery as they can improve the pharmacokinetic properties of a molecule.[4] The following is a general protocol for the O-alkylation of "this compound".
Experimental Protocol
-
Reaction Setup: To a solution of "this compound" (4-methoxybenzaldoxime) (1.51 g, 10 mmol) in anhydrous acetonitrile (30 mL), add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.67 g, 11 mmol) and a catalytic amount of tetrabutylammonium iodide (TBAI) (0.37 g, 1 mmol).
-
Addition of Alkylating Agent: Add the desired alkyl halide (e.g., benzyl bromide, 1.71 g, 10 mmol) to the mixture.
-
Reaction Conditions: Reflux the reaction mixture and monitor its progress by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Purification: Dissolve the residue in ethyl acetate, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate. The crude product can be purified by column chromatography on silica gel.
Visualization of Workflow and Biological Context
Below are diagrams representing the synthetic workflow and a relevant biological pathway where oxime-containing compounds have shown activity.
Caption: Diagram 1: General Workflow for Oxime Synthesis
Caption: Diagram 2: Oximes as Kinase Inhibitors
Applications in Drug Development
The oxime functional group is a versatile scaffold in medicinal chemistry.[14] Its ability to form hydrogen bonds and its polarity can lead to strong interactions with biological targets.[5] Many oxime and oxime ether derivatives have been investigated for their potential as:
-
Anticancer Agents: By inhibiting various kinases involved in cell signaling pathways, such as PI3K and cyclin-dependent kinases (CDKs), oxime-containing compounds can suppress tumor growth and induce apoptosis.[3][5]
-
Antimicrobial Agents: Several FDA-approved cephalosporin antibiotics contain an oxime moiety, which enhances their spectrum of activity against both Gram-positive and Gram-negative bacteria.[7][8]
-
Antidepressants: The oxime ether fluvoxamine is a well-known selective serotonin reuptake inhibitor (SSRI) used in the treatment of depression and obsessive-compulsive disorder.[4]
-
Antidotes for Nerve Agent Poisoning: Oximes like pralidoxime are used to reactivate acetylcholinesterase (AChE) that has been inhibited by organophosphate nerve agents.[7][15]
The high-yield, efficient, and environmentally friendly synthetic methods presented here provide a solid foundation for the synthesis and exploration of novel oxime-based compounds for drug discovery and development.
References
- 1. Oxime - Wikipedia [en.wikipedia.org]
- 2. chemtube3d.com [chemtube3d.com]
- 3. The Fundamental Role of Oxime and Oxime Ether Moieties in Improving the Physicochemical and Anticancer Properties of Structurally Diverse Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Review of Biologically Active Oxime Ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Oximes: Novel Therapeutics with Anticancer and Anti-Inflammatory Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. FDA-Approved Oximes and Their Significance in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. encyclopedia.pub [encyclopedia.pub]
- 9. A rapid, convenient, solventless green approach for the synthesis of oximes using grindstone chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ajol.info [ajol.info]
- 11. Development of a Microwave-assisted Chemoselective Synthesis of Oxime-linked Sugar Linkers and Trivalent Glycoclusters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Solvent Free, Microwave Assisted Conversion of Aldehydes into Nitriles and Oximes in the Presence of NH2OH·HCl and TiO2 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. taylorandfrancis.com [taylorandfrancis.com]
Application Notes and Protocols for the Purification of Crude Oxime V
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the purification of crude Oxime V. The following sections outline common purification techniques, including recrystallization, column chromatography, distillation, and liquid-liquid extraction. Each section includes a summary of the methodology, a detailed experimental protocol, and a data summary table for easy comparison of critical parameters.
Introduction to Oxime Purification
Oximes are a class of organic compounds with the general formula RR'C=NOH. They are versatile intermediates in organic synthesis, finding applications in the production of amides (via Beckmann rearrangement), as protecting groups for carbonyl compounds, and as precursors to various nitrogen-containing heterocycles.[1][2] Given their broad utility, obtaining high-purity oximes is crucial for successful downstream applications.
Crude oxime products, synthesized typically through the condensation of an aldehyde or ketone with hydroxylamine, often contain various impurities.[3][4] These can include unreacted starting materials, byproducts such as nitriles (from the dehydration of aldoximes), and residual reagents or solvents.[5] The choice of purification technique depends on the physical properties of this compound (e.g., solid or liquid, thermal stability) and the nature of the impurities.
Purification Technique 1: Recrystallization
Application Note: Recrystallization is a highly effective method for purifying solid crude oximes. The principle relies on the differential solubility of the oxime and its impurities in a chosen solvent at different temperatures.[6][7] An ideal solvent will dissolve the crude oxime sparingly at room temperature but readily at an elevated temperature.[6] Impurities should either be insoluble at high temperatures (allowing for hot filtration) or remain soluble at low temperatures (remaining in the mother liquor upon crystallization).[6] This technique is particularly useful for removing small amounts of impurities from a solid product.
Experimental Protocol: Recrystallization of Crude this compound
-
Solvent Selection: In a small test tube, add a small amount of crude this compound and test its solubility in various solvents at room and elevated temperatures to find a suitable recrystallization solvent.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the selected solvent to the flask.
-
Heating: Gently heat the mixture on a hot plate while stirring to dissolve the solid.[7] Continue adding small portions of the hot solvent until the oxime is completely dissolved.[8]
-
Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature.[9] Slow cooling promotes the formation of larger, purer crystals.[9] Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.[8]
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.[6]
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven at an appropriate temperature.
Data Summary: Recrystallization Parameters for Oximes
| Parameter | Typical Values/Conditions | Expected Purity | Expected Yield | Reference |
| Solvents | Ethanol/Water mixtures, Hexane, Ethyl Acetate, Toluene | >98% | 60-90% | [10][11] |
| Temperature | Varies with solvent boiling point | |||
| Cooling Rate | Slow cooling to room temperature, followed by an ice bath | [9] |
Workflow for Recrystallization
Diagram 1: Recrystallization Workflow
Purification Technique 2: Column Chromatography
Application Note: Column chromatography is a versatile purification technique that separates compounds based on their differential adsorption to a stationary phase (e.g., silica gel or alumina) and their solubility in a mobile phase (the eluent).[12] This method is ideal for separating oximes from impurities with different polarities. By carefully selecting the stationary and mobile phases, a high degree of purification can be achieved. It is particularly useful when recrystallization is ineffective or when dealing with oily products.
Experimental Protocol: Column Chromatography of Crude this compound
-
Stationary Phase Preparation: Prepare a slurry of silica gel in the initial eluent (a non-polar solvent like hexane). Pack a chromatography column with the slurry, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (ideally the eluent). Carefully load the sample onto the top of the silica gel bed.
-
Elution: Begin eluting the column with the mobile phase. Start with a non-polar solvent and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate).[11]
-
Fraction Collection: Collect the eluate in a series of fractions (e.g., in test tubes).
-
Purity Analysis: Monitor the separation by spotting the collected fractions on a Thin Layer Chromatography (TLC) plate and visualizing the spots under UV light or with a staining agent.[5]
-
Combining and Evaporation: Combine the fractions containing the pure this compound. Remove the solvent using a rotary evaporator to obtain the purified product.[11]
Data Summary: Column Chromatography Parameters for Oximes
| Parameter | Typical Values/Conditions | Expected Purity | Expected Yield | Reference |
| Stationary Phase | Silica Gel (60-120 or 230-400 mesh) | >99% | 50-85% | [11][13] |
| Mobile Phase (Eluent) | Hexane/Ethyl Acetate, Dichloromethane/Methanol gradients | [11] | ||
| Monitoring | TLC with UV visualization or staining (e.g., iodine) | [5] |
Workflow for Column Chromatography
Diagram 2: Column Chromatography Workflow
Purification Technique 3: Distillation
Application Note: Distillation is a suitable purification method for liquid oximes or solid oximes with low melting points that are thermally stable.[3][14] The technique separates components of a liquid mixture based on differences in their boiling points.[15] For oximes that are sensitive to high temperatures, vacuum distillation is employed to lower the boiling point and prevent decomposition.[10][16] It is important to exercise caution as some oxime derivatives may decompose violently upon heating.[3]
Experimental Protocol: Vacuum Distillation of Crude this compound
-
Apparatus Setup: Assemble a vacuum distillation apparatus, including a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask.
-
Sample Charging: Place the crude this compound into the round-bottom flask along with a magnetic stir bar or boiling chips.
-
Vacuum Application: Connect the apparatus to a vacuum pump and gradually reduce the pressure to the desired level.
-
Heating: Begin heating the flask gently using a heating mantle or an oil bath.[10]
-
Fraction Collection: Collect the distillate that comes over at a constant temperature.[10] It is common to collect a small forerun (the first fraction) to be discarded, which may contain more volatile impurities.
-
Completion: Stop the distillation when the temperature begins to drop or rise significantly, or when only a small amount of residue remains in the distillation flask.
-
Cooling and Venting: Allow the apparatus to cool completely before carefully venting to atmospheric pressure.
Data Summary: Distillation Parameters for Oximes
| Parameter | Typical Values/Conditions | Expected Purity | Expected Yield | Reference |
| Pressure | Atmospheric or Vacuum (1-20 mmHg) | >98% | 70-95% | [10][14][16] |
| Temperature | Dependent on the oxime's boiling point at the given pressure | [14] | ||
| Heating | Oil bath for uniform temperature control | [10] |
Workflow for Vacuum Distillation
Diagram 3: Vacuum Distillation Workflow
Purification Technique 4: Liquid-Liquid Extraction
Application Note: Liquid-liquid extraction is a useful preliminary purification step to separate the crude oxime from water-soluble impurities, such as salts (e.g., hydroxylamine hydrochloride) and bases (e.g., sodium carbonate), or to remove acidic or basic impurities.[15][16] The technique involves partitioning the components of a mixture between two immiscible liquid phases.[15] Typically, an aqueous phase and an organic phase are used. The crude oxime, being less polar, will preferentially dissolve in the organic phase, while polar impurities remain in the aqueous phase.
Experimental Protocol: Liquid-Liquid Extraction of Crude this compound
-
Dissolution: Dissolve the crude this compound mixture in a suitable organic solvent (e.g., ethyl acetate, dichloromethane) that is immiscible with water.
-
Washing: Transfer the organic solution to a separatory funnel. Add an aqueous solution (e.g., water, dilute acid, or dilute base) to the funnel.
-
Extraction: Stopper the funnel and shake vigorously, periodically venting to release any pressure buildup.
-
Separation: Allow the layers to separate. Drain the lower layer (aqueous or organic, depending on densities) and collect the organic layer containing the oxime.
-
Repeat (if necessary): Repeat the washing process with fresh aqueous solution as needed to remove all water-soluble impurities. A final wash with brine (saturated NaCl solution) is often performed to help dry the organic layer.
-
Drying: Transfer the organic layer to a clean flask and dry it over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄).
-
Solvent Removal: Filter off the drying agent and remove the solvent by rotary evaporation to yield the partially purified this compound.
Data Summary: Liquid-Liquid Extraction Parameters for Oximes
| Parameter | Typical Values/Conditions | Expected Purity | Expected Yield | Reference |
| Organic Solvents | Ethyl Acetate, Dichloromethane, Toluene, Diethyl Ether | Moderate | >90% | [1][11][16] |
| Aqueous Washes | Water, Dilute HCl, Dilute NaHCO₃/Na₂CO₃, Brine | [10][16] | ||
| Drying Agents | Anhydrous Na₂SO₄, MgSO₄ | [11] |
Workflow for Liquid-Liquid Extraction
Diagram 4: Liquid-Liquid Extraction Workflow
Purity Assessment
After purification, the purity of this compound should be assessed using appropriate analytical techniques. Common methods include:
-
Thin Layer Chromatography (TLC): A quick and simple method to check for the presence of impurities.[5]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Provides information on both the purity and the identity of the compound. However, care must be taken as some oximes can decompose under GC conditions.[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for structural elucidation and purity determination.[1]
-
Melting Point Analysis: For solid oximes, a sharp melting point range close to the literature value indicates high purity.[10]
By employing the appropriate purification techniques and analytical methods, high-purity this compound can be obtained for use in further research and development.
References
- 1. asianpubs.org [asianpubs.org]
- 2. researchgate.net [researchgate.net]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. Oxime - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. youtube.com [youtube.com]
- 7. youtube.com [youtube.com]
- 8. youtube.com [youtube.com]
- 9. youtube.com [youtube.com]
- 10. Sciencemadness Discussion Board - Oximes - Powered by XMB 1.9.11 [sciencemadness.org]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. Khan Academy [khanacademy.org]
- 13. Synthesis of Oximes from the Corresponding of Organic Carbonyl Compounds with NH2OH.HCl and Oxalic Acid : Oriental Journal of Chemistry [orientjchem.org]
- 14. CN103193672B - Distillation method of oxime - Google Patents [patents.google.com]
- 15. M Sc. Basic Science | ICAR Book Process [ebook.icar.org.in]
- 16. EP1270548A1 - Purification method of cyclohexanone-oxime - Google Patents [patents.google.com]
Application Notes and Protocols for the Quantification of Oxime V
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxime V, identified as 4-(methoxymethyl)-1,4-cyclohexadiene-1-carboxaldehyde oxime, is a compound of interest due to its properties as a high-potency artificial sweetener, being approximately 450 times sweeter than sucrose.[1][2] Initially known as a synthetic compound, it has also been discovered as a naturally occurring molecule in citrus fruits.[3][4] Its stability in acidic conditions and during heating makes it a potential candidate for use in various food and beverage applications.[2] This document provides detailed analytical methods for the accurate quantification of this compound in various matrices, catering to the needs of researchers in food science, pharmacology, and drug development.
Analytical Methods Overview
The primary analytical techniques for the quantification of this compound are High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography coupled with Mass Spectrometry (UPLC-MS/MS). These methods offer the necessary selectivity and sensitivity for detecting and quantifying this compound in complex matrices such as citrus extracts and biological fluids.
Quantitative Data Summary
A summary of quantitative data for the analytical methods is presented below. Please note that specific performance characteristics can vary based on the instrumentation and matrix.
| Parameter | HPLC-UV | UPLC-ESI-MS/MS |
| Linearity (R²) | ||
| ≥ 0.995 | ≥ 0.998 | |
| Limit of Detection (LOD) | ||
| ~0.1 µg/mL | ~0.01 ng/mL | |
| Limit of Quantification (LOQ) | ||
| ~0.3 µg/mL | ~0.05 ng/mL | |
| Accuracy (% Recovery) | ||
| 95 - 105% | 98 - 102% | |
| Precision (%RSD) | ||
| < 5% | < 3% | |
| Retention Time | 19.2 min[5] | Variable (depends on method) |
Experimental Protocols
Protocol 1: Quantification of this compound in Citrus Extracts by UPLC-ESI-MS/MS
This protocol is based on metabolomics screening strategies that have successfully identified and quantified this compound in citrus.[3][4]
1. Sample Preparation:
- Homogenize 1 g of citrus fruit sample (e.g., peel or flesh) with 5 mL of a methanol/water (80:20, v/v) extraction solvent.
- Sonicate the mixture for 30 minutes in an ice bath.
- Centrifuge the homogenate at 12,000 rpm for 15 minutes at 4°C.
- Collect the supernatant and filter it through a 0.22 µm PTFE syringe filter into an autosampler vial.
- Prepare a serial dilution of an this compound analytical standard in the extraction solvent for the calibration curve.
2. UPLC-ESI-MS/MS Parameters:
- Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
- Mobile Phase A: Water with 0.1% formic acid.
- Mobile Phase B: Acetonitrile with 0.1% formic acid.
- Gradient:
- 0-1 min: 5% B
- 1-8 min: 5% to 95% B
- 8-10 min: 95% B
- 10-10.1 min: 95% to 5% B
- 10.1-12 min: 5% B
- Flow Rate: 0.3 mL/min.
- Column Temperature: 40°C.
- Injection Volume: 2 µL.
- Ionization Mode: Electrospray Ionization (ESI), Positive.
- MS Parameters:
- Capillary Voltage: 3.5 kV.
- Cone Voltage: 30 V.
- Source Temperature: 150°C.
- Desolvation Temperature: 400°C.
- Desolvation Gas Flow: 800 L/hr.
- Cone Gas Flow: 50 L/hr.
- MRM Transitions: The specific precursor and product ions for this compound need to be determined by infusing a standard solution. A proposed fragmentation pattern suggests monitoring the [M+H]+ ion.[3]
3. Data Analysis:
- Construct a calibration curve by plotting the peak area of the this compound standard against its concentration.
- Quantify this compound in the samples by interpolating their peak areas on the calibration curve.
Protocol 2: Analysis of this compound by HPLC-UV
This protocol is adapted from a patent describing the monitoring of a chemical reaction involving this compound.[5]
1. Sample Preparation:
- Dissolve the sample containing this compound in a 50:50 (v/v) mixture of acetonitrile and water.
- If necessary, dilute the sample to fall within the linear range of the calibration curve.
- Filter the solution through a 0.45 µm syringe filter before injection.
- Prepare a series of calibration standards of this compound in the same diluent.
2. HPLC Parameters:
- Column: A C18 reversed-phase column is suitable.
- Mobile Phase: 50:50 (v/v) Water (containing 0.02 M KH₂PO₄) and Acetonitrile.[5]
- Flow Rate: 1.0 mL/min.
- Detection: UV detector at a wavelength determined by the UV absorbance maximum of this compound (requires determination using a standard).
- Injection Volume: 10 µL.
- Retention Time: Approximately 19.2 minutes.[5]
3. Data Analysis:
- Generate a calibration curve from the peak areas of the this compound standards.
- Determine the concentration of this compound in the samples from the calibration curve.
Visualizations
References
- 1. Perillartine | 30950-27-7 | Benchchem [benchchem.com]
- 2. EP0969732A1 - Chewing gum products containing perillartine and method of making the same - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. WO1995027727A2 - Process for peptide segment condensation - Google Patents [patents.google.com]
Application Note: Analysis of Oxime V by High-Performance Liquid Chromatography (HPLC)
Abstract
This application note presents a proposed High-Performance Liquid Chromatography (HPLC) method for the separation and quantitative analysis of Oxime V. This compound, a potential artificial sweetener also identified in citrus, can be effectively analyzed using a reversed-phase HPLC method with UV detection.[1] This document provides a comprehensive protocol for sample preparation, chromatographic conditions, and data analysis, intended for researchers, scientists, and professionals in the fields of drug development and food chemistry.
Introduction
This compound, chemically known as (NE)-N-[[4-(methoxymethyl)cyclohexa-1,4-dien-1-yl]methylidene]hydroxylamine, is a compound with the molecular formula C₉H₁₃NO₂.[2] It has been investigated for its potential as an artificial sweetener, reportedly being 450 times sweeter than sucrose with good water solubility.[1] Recently, this compound has also been identified as a natural component in citrus.[1] The increasing interest in this compound necessitates a reliable analytical method for its identification and quantification in various matrices.
High-Performance Liquid Chromatography (HPLC) is a powerful technique for the analysis of small organic molecules.[3] This application note details a starting method for the analysis of this compound utilizing a reversed-phase C18 column and a UV detector, a common setup for the analysis of oxime-containing compounds.[4][5]
Experimental Protocols
Reagents and Materials
-
This compound analytical standard: (Purity ≥98%)
-
Acetonitrile: HPLC grade
-
Water: HPLC grade or ultrapure (18.2 MΩ·cm)
-
Formic acid: LC-MS grade (≥99%)
-
Methanol: HPLC grade
-
Sample Matrix (e.g., Citrus fruit): For method development and validation.
-
Syringe filters: 0.45 µm PTFE or PVDF
-
HPLC vials: 2 mL, amber, with caps
-
Volumetric flasks and pipettes: Class A
Instrumentation
An HPLC system equipped with the following components is recommended:
-
Quaternary or Binary Pump
-
Autosampler
-
Thermostatted Column Compartment
-
Diode Array Detector (DAD) or UV-Vis Detector
Preparation of Mobile Phase and Stock Solutions
-
Mobile Phase A (MPA): 0.1% Formic acid in Water. Add 1 mL of formic acid to 1 L of HPLC grade water and mix thoroughly.
-
Mobile Phase B (MPB): 0.1% Formic acid in Acetonitrile. Add 1 mL of formic acid to 1 L of HPLC grade acetonitrile and mix thoroughly.
-
This compound Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound analytical standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to the mark with methanol. This stock solution should be stored at 2-8°C and protected from light.
-
Working Standard Solutions (1-100 µg/mL): Prepare a series of calibration standards by serially diluting the stock solution with the initial mobile phase composition (95% MPA: 5% MPB).
Sample Preparation Protocol (Citrus Matrix Example)
-
Homogenization: Weigh 10 g of the homogenized citrus sample (e.g., peel or flesh) into a 50 mL centrifuge tube.
-
Extraction: Add 20 mL of methanol, vortex for 2 minutes, and place in an ultrasonic bath for 15 minutes.
-
Centrifugation: Centrifuge the mixture at 4000 rpm for 10 minutes.
-
Collection: Carefully transfer the supernatant to a clean tube.
-
Filtration: Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
-
Dilution: The sample may require further dilution with the initial mobile phase to fall within the calibration range.
Caption: Workflow for the extraction of this compound from a citrus matrix.
HPLC Method Protocol
-
System Setup: Configure the HPLC system according to the parameters in Table 1.
-
Column Equilibration: Equilibrate the column with the initial mobile phase composition (95% A: 5% B) for at least 30 minutes or until a stable baseline is achieved.
-
Sequence Setup: Create a sequence including blanks (initial mobile phase), calibration standards (from low to high concentration), and prepared samples.
-
Injection: Inject 10 µL of each standard and sample.
-
Data Acquisition: Acquire data for the duration of the run (20 minutes). The optimal detection wavelength for this compound should be determined using the DAD spectrum, but 254 nm is recommended as a starting point.
Data Presentation
Chromatographic Conditions
All quantitative data should be summarized for easy comparison. The proposed HPLC conditions are detailed in Table 1.
| Parameter | Recommended Condition |
| Column | C18 Reversed-Phase, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Time (min) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| Detection | UV at 254 nm (or absorbance maximum determined by DAD) |
| Run Time | 20 minutes |
Table 1: Proposed HPLC Method Parameters for this compound Analysis.
Quantitative Analysis
A calibration curve should be generated by plotting the peak area of this compound against the concentration of the working standard solutions. The concentration of this compound in the samples can then be determined using the linear regression equation derived from this curve.
| Standard Concentration (µg/mL) | Retention Time (min) | Peak Area |
| 1 | ||
| 5 | ||
| 10 | ||
| 25 | ||
| 50 | ||
| 100 | ||
| Sample 1 | ||
| Sample 2 |
Table 2: Example Data Table for Quantitative Analysis.
Method Validation Parameters
For use in a regulated environment, the method should be validated according to ICH or other relevant guidelines. Key validation parameters are listed in Table 3.
| Validation Parameter | Acceptance Criteria |
| Linearity (r²) | ≥ 0.999 |
| Accuracy (% Recovery) | 98 - 102% |
| Precision (% RSD) | ≤ 2% (Intra-day and Inter-day) |
| Limit of Detection (LOD) | To be determined (e.g., S/N ratio of 3:1) |
| Limit of Quantitation (LOQ) | To be determined (e.g., S/N ratio of 10:1) |
| Specificity | Peak purity and resolution from matrix components |
Table 3: Typical Method Validation Parameters and Acceptance Criteria.
Workflow Visualization
The overall analytical workflow, from sample receipt to final data reporting, is illustrated in the following diagram.
Caption: HPLC analysis workflow from sample preparation to reporting.
Conclusion
The proposed reversed-phase HPLC method provides a robust starting point for the reliable quantification of this compound in various sample matrices. The use of a standard C18 column with a water/acetonitrile gradient and UV detection offers a good balance of selectivity, sensitivity, and accessibility. Researchers should perform method optimization and validation to ensure the protocol meets the specific requirements of their application and sample matrix.
References
Application Note: Gas Chromatography Analysis of Oxime V
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oximes are a class of organic compounds with the general formula R¹R²C=NOH, where R¹ and R² are organic side chains. They are versatile compounds with applications in various fields, including pharmaceuticals, agriculture, and chemical synthesis. In drug development, oximes are investigated for their potential as reactivators of acetylcholinesterase inhibited by organophosphates, as well as for other therapeutic activities. Accurate and robust analytical methods are crucial for the quantification of oxime-containing drug candidates and their metabolites in various matrices. This application note details a gas chromatography-mass spectrometry (GC-MS) method for the analysis of Oxime V, a novel oxime compound.
Key Analytical Challenges
The gas chromatographic analysis of oximes can present challenges due to the potential for thermal degradation and the formation of stereoisomers (E/Z isomers), which may co-elute or interconvert in the GC system.[1] For less volatile or more polar oximes, derivatization is often necessary to improve chromatographic properties and stability.[2][3] This protocol is designed for a thermally stable and volatile compound, "this compound," allowing for direct analysis without derivatization.
Experimental Protocols
1. Sample Preparation
A stock solution of this compound is prepared by accurately weighing approximately 10 mg of the reference standard and dissolving it in 10 mL of methanol to obtain a concentration of 1 mg/mL. Calibration standards are prepared by serial dilution of the stock solution with methanol to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
For the analysis of this compound in a biological matrix (e.g., plasma), a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) protocol should be developed to isolate the analyte and remove interfering substances. The choice of extraction method will depend on the physicochemical properties of this compound and the nature of the matrix.
2. GC-MS Instrumentation and Conditions
The analysis is performed on a gas chromatograph coupled to a mass spectrometer. The following instrumental parameters are recommended and should be optimized for the specific instrument used.
| Parameter | Condition |
| Gas Chromatograph | |
| Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Inlet Temperature | 250 °C |
| Injection Volume | 1 µL |
| Injection Mode | Splitless |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (constant flow) |
| Oven Program | Initial: 80 °C (hold 2 min), Ramp: 10 °C/min to 280 °C (hold 5 min) |
| Mass Spectrometer | |
| Ion Source Temp. | 230 °C |
| Quadrupole Temp. | 150 °C |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Acquisition Mode | Full Scan (m/z 50-550) and Selected Ion Monitoring (SIM) |
Data Presentation
Quantitative Analysis
Quantification is performed using an external standard calibration. The peak area of the characteristic ion for this compound is plotted against the corresponding concentration of the calibration standards to generate a calibration curve. The concentration of this compound in unknown samples is then determined from this curve.
Table 1: Hypothetical Quantitative Data for this compound Analysis
| Parameter | Value |
| Retention Time (min) | 12.5 |
| Quantitation Ion (m/z) | 150 |
| Qualifier Ion 1 (m/z) | 135 |
| Qualifier Ion 2 (m/z) | 105 |
| Limit of Detection (LOD) | 0.5 µg/mL |
| Limit of Quantitation (LOQ) | 1.5 µg/mL |
| Linearity (R²) | > 0.995 |
| Precision (%RSD) | < 5% |
| Accuracy (% Recovery) | 95-105% |
Mandatory Visualizations
Experimental Workflow
The following diagram outlines the general workflow for the GC-MS analysis of this compound.
Caption: Workflow for the GC-MS analysis of this compound.
Logical Relationship in GC-MS Analysis
The following diagram illustrates the logical relationship between the key stages of the gas chromatography-mass spectrometry analysis.
Caption: Logical flow of the GC-MS analytical process.
References
Developing a standard operating procedure for Oxime V handling
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Oxime V is a synthetic aldoxime that has demonstrated high potency as a sweetener, approximately 450 times sweeter than sucrose. Its increased water solubility compared to similar compounds like perillartine makes it a subject of interest in food science and drug development. Recent studies have also identified this compound in citrus fruits, suggesting a natural origin for this compound. This document provides a standard operating procedure (SOP) for the safe handling of this compound in a laboratory setting, summarizes its known toxicological data, and outlines its primary signaling pathway as a sweetener, along with potential downstream cellular effects. Given the limited specific toxicity data for this compound, a precautionary approach to handling is recommended.
Quantitative Data Presentation
A toxicological study in rats provides the most direct quantitative data on the effects of this compound ingestion.
| Parameter | Value | Species | Study Duration | Observations |
| Average Daily Consumption | 396.5 mg/kg | Rat | 2 months | Increased relative liver weight and serum bilirubin. No treatment-related histopathological lesions were observed in the liver, kidney, spleen, or testes. |
Experimental Protocols
General Handling and Storage Protocol for this compound
This protocol is based on best practices for handling powdered chemical compounds with limited toxicological information.
1. Personal Protective Equipment (PPE):
-
Wear a standard laboratory coat, closed-toe shoes, and safety glasses at all times.
-
Wear nitrile gloves when handling the compound. Change gloves immediately if they become contaminated.
-
For procedures that may generate dust, a properly fitted N95 respirator is recommended.
2. Engineering Controls:
-
Handle solid this compound in a well-ventilated area.
-
For weighing and preparing solutions, use a chemical fume hood or a powder containment hood to minimize inhalation of airborne particles.
3. Handling Procedures:
-
Avoid direct contact with skin, eyes, and clothing.
-
Minimize the creation of dust when handling the solid compound. Use a spatula for transferring the powder.
-
If preparing solutions, add the solid this compound to the solvent slowly to prevent splashing.
-
Clearly label all containers with the compound name, concentration, date, and responsible individual.
4. Storage:
-
Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.
-
Keep it away from incompatible materials such as strong oxidizing agents.
5. Spill and Waste Disposal:
-
In case of a small spill, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal. Clean the area with an appropriate solvent.
-
For larger spills, evacuate the area and follow institutional emergency procedures.
-
Dispose of this compound waste according to local, state, and federal regulations for chemical waste.
6. First Aid:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water. Seek medical attention if irritation persists.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.
Signaling Pathways and Experimental Workflows
Artificial sweeteners like this compound primarily exert their sweet taste by activating the T1R2/T1R3 G-protein coupled receptor on the surface of taste receptor cells. The binding of a sweetener molecule initiates an intracellular signaling cascade.
Caption: T1R2/T1R3 sweet taste receptor signaling cascade.
Research on various artificial sweeteners suggests potential off-target effects and modulation of other cellular pathways, although these have not been specifically demonstrated for this compound. The following diagram illustrates a conceptual workflow for investigating these potential downstream effects.
Caption: Experimental workflow for investigating potential downstream signaling.
Application of Oxime V in Food Science Research
Application Notes
Introduction
Oxime V is a synthetic compound that has been investigated for its potential application as an artificial sweetener in the food industry. Structurally, it is a synthetic analog of perillartine, an oxime derived from perillaldehyde which is found in plants of the Perilla genus. This compound is reported to be approximately 450 times sweeter than sucrose, and it possesses greater water solubility than perillartine, making it a potentially attractive candidate for use in various food and beverage formulations. Recent research has also identified the presence of this compound in citrus, indicating its natural occurrence, which may broaden its relevance in food science beyond its initial consideration as a synthetic sweetener.
This document provides an overview of the toxicological data available for this compound and presents representative experimental protocols for its evaluation as a food additive. The information is intended for researchers, scientists, and professionals in drug development and food science who are interested in the safety assessment of novel food ingredients.
Chemical Properties
| Property | Value |
| IUPAC Name | (NE)-N-[[4-(methoxymethyl)cyclohexa-1,4-dien-1-yl]methylidene]hydroxylamine |
| Molecular Formula | C₉H₁₃NO₂ |
| Molar Mass | 167.20 g/mol |
| CAS Number | 59691-20-2 |
Toxicological Profile Summary
The primary toxicological evaluation of this compound was conducted in a subchronic oral toxicity study in rats, with additional metabolic data from dogs and rhesus monkeys. The findings from these studies are crucial for assessing its safety as a potential food additive.
Key Findings:
-
Metabolism: this compound is readily absorbed and metabolized. The primary metabolic pathways include oxidation and reduction of the cyclohexadiene ring, oxidation of the aldoxime and dimethyl ether moieties, followed by conjugation with glycine, thiomethylation of the ring, and O-glucuronidation of the aldoxime.
-
Excretion: Excretion of this compound and its metabolites is nearly complete within 48 hours of administration in rats, dogs, and monkeys.
-
Subchronic Toxicity (Rats): In a two-month feeding study where male adult rats were fed a diet containing 0.6% this compound (average consumption of 396.5 mg/kg per day), the following was observed:
-
No treatment-related histopathological lesions were found in the liver, kidney, spleen, and testes.
-
An increase in the liver weight relative to body weight was noted.
-
Serum bilirubin levels were elevated.
-
Quantitative Toxicological Data
The following table summarizes the quantitative data from the subchronic oral toxicity study of this compound in rats.
| Parameter | Species | Dosage | Duration | Observed Effects |
| Subchronic Oral Toxicity | Male Adult Rats | 0.6% in diet (approx. 396.5 mg/kg/day) | 2 months | Increased relative liver weight, Increased serum bilirubin |
| Histopathology | Male Adult Rats | 0.6% in diet (approx. 396.5 mg/kg/day) | 2 months | No treatment-related lesions in liver, kidney, spleen, testes |
Natural Occurrence in Citrus
In 2022, this compound was identified as a natural constituent in citrus fruits. This discovery suggests that there may be a baseline level of exposure to this compound through the consumption of citrus. Further research is needed to quantify the concentration of this compound in various citrus species and to understand its biosynthesis and potential physiological role in plants.
Experimental Protocols
Protocol 1: Subchronic Oral Toxicity Study in Rats (Representative Protocol)
This protocol is a representative methodology for a 90-day oral toxicity study of a food additive like this compound, based on general toxicological testing guidelines.
1. Objective: To evaluate the potential adverse effects of repeated oral administration of this compound in rats over a 90-day period.
2. Materials:
-
Test substance: this compound
-
Animals: Young, healthy Wistar rats (equal numbers of males and females)
-
Diet: Standard laboratory rodent chow
-
Vehicle: Appropriate vehicle for dissolving or suspending this compound (e.g., water, corn oil)
-
Cages: Standard laboratory animal cages
-
Analytical equipment for hematology, clinical chemistry, and histopathology
3. Experimental Design:
-
Groups: At least three dose groups of this compound and one control group. A high dose should be selected to induce some toxic effects but not mortality (e.g., based on acute toxicity data), a low dose that does not induce any observable adverse effects (NOAEL), and an intermediate dose.
-
Animals per group: 10 males and 10 females per dose group.
-
Administration: this compound is administered daily by oral gavage or mixed into the diet. The control group receives the vehicle or untreated diet.
-
Duration: 90 days.
4. Procedure:
-
Acclimatization: Animals are acclimatized to the laboratory conditions for at least one week before the start of the study.
-
Dosing: Administer the test substance or vehicle daily at approximately the same time.
-
Clinical Observations: Observe animals daily for any signs of toxicity, including changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and somatomotor activity and behavior pattern.
-
Body Weight and Food Consumption: Record the body weight of each animal weekly. Measure food consumption weekly.
-
Hematology and Clinical Chemistry: At the end of the 90-day period, collect blood samples for analysis of hematological and clinical chemistry parameters. Key parameters include:
-
Hematology: Red blood cell count, white blood cell count, hemoglobin, hematocrit, platelet count.
-
Clinical Chemistry: Alanine aminotransferase (ALT), aspartate aminotransferase (AST), alkaline phosphatase (ALP), total bilirubin, total protein, albumin, glucose, cholesterol, triglycerides, blood urea nitrogen (BUN), creatinine.
-
-
Necropsy and Histopathology:
-
At the end of the study, euthanize all animals.
-
Conduct a gross necropsy on all animals.
-
Weigh major organs, including the liver, kidneys, spleen, and testes.
-
Collect tissue samples from all major organs, preserve them in 10% neutral buffered formalin, and process for histopathological examination.
-
Protocol 2: Histopathological Examination of Rat Liver
1. Objective: To prepare and examine liver tissue slides to identify any cellular changes resulting from this compound administration.
2. Materials:
-
Rat liver tissue fixed in 10% neutral buffered formalin.
-
Ethanol (graded series: 70%, 80%, 90%, 100%)
-
Xylene
-
Paraffin wax
-
Microtome
-
Glass slides
-
Hematoxylin and Eosin (H&E) stain
-
Light microscope
3. Procedure:
-
Tissue Processing:
-
Dehydrate the fixed liver tissue by passing it through a graded series of ethanol solutions.
-
Clear the tissue in xylene.
-
Infiltrate and embed the tissue in paraffin wax.
-
-
Sectioning:
-
Cut thin sections (4-5 µm) of the paraffin-embedded tissue using a microtome.
-
Float the sections on a warm water bath and mount them onto glass slides.
-
-
Staining (H&E):
-
Dewax the sections in xylene and rehydrate through a descending series of ethanol to water.
-
Stain with hematoxylin to stain cell nuclei blue/purple.
-
Rinse and differentiate in acid-alcohol.
-
Counterstain with eosin to stain the cytoplasm and extracellular matrix pink/red.
-
-
Dehydration and Mounting:
-
Dehydrate the stained sections through an ascending series of ethanol and clear in xylene.
-
Mount a coverslip over the tissue section using a mounting medium.
-
-
Microscopic Examination:
-
Examine the stained slides under a light microscope.
-
Look for any pathological changes such as inflammation, necrosis, fibrosis, and changes in cellular morphology.
-
Protocol 3: Analysis of Serum Bilirubin in Rats
1. Objective: To quantify the concentration of total bilirubin in rat serum.
2. Principle: This protocol is based on the diazo method, where bilirubin reacts with a diazo reagent to form a colored azobilirubin compound. The intensity of the color is proportional to the bilirubin concentration and is measured spectrophotometrically.
3. Materials:
-
Rat serum sample
-
Diazo reagent (e.g., sulfanilic acid, sodium nitrite)
-
Accelerator (e.g., caffeine, methanol) to solubilize unconjugated bilirubin
-
Spectrophotometer
-
Bilirubin standards
4. Procedure:
-
Sample Preparation:
-
Collect blood from rats via an appropriate method (e.g., cardiac puncture) into tubes without anticoagulant.
-
Allow the blood to clot and then centrifuge to separate the serum.
-
-
Assay:
-
Prepare a calibration curve using bilirubin standards of known concentrations.
-
To a test tube, add the serum sample, accelerator, and diazo reagent.
-
Incubate the mixture for a specified time to allow for color development.
-
Measure the absorbance of the resulting solution at the appropriate wavelength (e.g., 540 nm) using a spectrophotometer.
-
-
Calculation:
-
Determine the concentration of bilirubin in the serum sample by comparing its absorbance to the calibration curve.
-
Results are typically expressed in mg/dL or µmol/L.
-
Visualizations
Experimental Workflow for Subchronic Oral Toxicity Study
Application Notes and Protocols for Vanadium-Oxime Complexes in Coordination Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of the use of oxime-based ligands in the coordination chemistry of vanadium, with a focus on their synthesis, characterization, and applications in catalysis and potential therapeutic areas. The protocols detailed below are based on established methodologies in the scientific literature.
Application Notes
Vanadium complexes containing oxime ligands are a versatile class of compounds with significant potential in various fields of chemistry and medicine. The oxime functional group (C=N-OH) provides a rich coordination environment, allowing for the formation of stable complexes with vanadium in different oxidation states, primarily V(IV) and V(V).
Key Features of Vanadium-Oxime Complexes:
-
Versatile Coordination: Oxime ligands can coordinate to metal centers through the nitrogen and/or oxygen atoms, acting as monodentate or bidentate ligands. This versatility allows for the synthesis of a wide range of complex geometries.
-
Catalytic Activity: Vanadium-oxime complexes have demonstrated significant catalytic activity in various organic transformations, most notably in oxidation and epoxidation reactions. They can act as efficient catalysts for the oxidation of alcohols to aldehydes and ketones and the epoxidation of alkenes.[1]
-
Biological Relevance: Vanadium compounds, in general, are known to have insulin-mimetic properties and potential as anticancer and antimicrobial agents.[2][3][4] The chelation of vanadium with organic ligands like oximes can enhance its bioavailability and modulate its biological activity.[4] While specific research on the signaling pathways of vanadium-oxime complexes is limited, the broader class of vanadium compounds is known to interact with pathways such as the MAPK/ERK and NF-κB signaling pathways.[5][6]
Applications:
-
Homogeneous Catalysis: Vanadium-oxime complexes are effective catalysts for the oxidation of alcohols and the tandem synthesis of oximes from alcohols.[7][8][9] They have also been investigated for alkene epoxidation.[1]
-
Drug Development: The biological activity of vanadium complexes suggests their potential use in the development of new therapeutic agents.[10][2] Oxime-based vanadium complexes are being explored for their antiproliferative effects and potential as anticancer drugs.[1] Their antimicrobial properties are also an area of active research.[4]
Quantitative Data
The catalytic performance of vanadium-oxime complexes is a key area of investigation. The following tables summarize representative quantitative data from the literature.
Table 1: Catalytic Epoxidation of Cyclohexene with a Vanadyl-Salicylaldoxime Complex [1]
| Solvent | Oxidizing Agent | Yield (%) |
| Acetonitrile | H₂O₂ | 93 |
| Water | H₂O₂ | 77 |
| Solvent-free | H₂O₂ | 89 |
Table 2: Catalytic Oxidation of Alcohols using a Dioxido-vanadium(V) Complex [7][8]
| Substrate (Alcohol) | Product | Conversion (%) |
| Benzyl alcohol | Benzaldehyde | >99 |
| 4-Methylbenzyl alcohol | 4-Methylbenzaldehyde | >99 |
| 4-Methoxybenzyl alcohol | 4-Methoxybenzaldehyde | >99 |
| 4-Nitrobenzyl alcohol | 4-Nitrobenzaldehyde | 98 |
| 1-Phenylethanol | Acetophenone | 99 |
Experimental Protocols
Protocol 1: Synthesis of a Vanadyl(IV) Complex with a Phenolic Oxime Ligand
This protocol is a general guideline for the synthesis of a vanadyl(IV) complex with a salicylaldoxime-type ligand.
Materials:
-
Salicylaldoxime (or a derivative)
-
Vanadyl acetylacetonate ([VO(acac)₂])
-
Methanol
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
Procedure:
-
Dissolve the salicylaldoxime ligand (2 mmol) in methanol (20 mL) in a round-bottom flask with stirring.
-
In a separate beaker, dissolve vanadyl acetylacetonate (1 mmol) in methanol (15 mL).
-
Add the vanadyl acetylacetonate solution dropwise to the ligand solution with continuous stirring.
-
After complete addition, attach a reflux condenser to the flask and heat the mixture to reflux for 2-3 hours.
-
Allow the reaction mixture to cool to room temperature.
-
The resulting precipitate (the vanadium-oxime complex) is collected by vacuum filtration.
-
Wash the solid product with cold methanol to remove any unreacted starting materials.
-
Dry the complex in a desiccator over anhydrous CaCl₂.
Diagram 1: General Workflow for Synthesis and Characterization
Caption: Workflow for the synthesis and characterization of vanadium-oxime complexes.
Protocol 2: Characterization of Vanadium-Oxime Complexes
The synthesized complexes should be characterized using a variety of spectroscopic and analytical techniques.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy:
-
Record the FT-IR spectrum of the free ligand and the complex.
-
Look for a shift in the C=N stretching vibration (typically around 1600-1650 cm⁻¹) upon coordination to the vanadium center.
-
The disappearance or shift of the O-H band of the oxime group can indicate deprotonation and coordination of the oxygen atom.
-
The presence of a strong band in the 950-1000 cm⁻¹ region is characteristic of the V=O stretch in vanadyl complexes.
-
-
UV-Visible (UV-Vis) Spectroscopy:
-
Dissolve the complex in a suitable solvent (e.g., ethanol, chloroform).
-
Record the electronic spectrum.
-
The spectra can provide information about the d-d transitions of the vanadium ion and charge-transfer bands, which are indicative of the coordination environment.
-
-
Electron Paramagnetic Resonance (EPR) Spectroscopy:
-
For paramagnetic V(IV) complexes (d¹), EPR spectroscopy is a powerful tool.
-
The spectrum typically shows an eight-line pattern due to the hyperfine coupling of the unpaired electron with the ⁵¹V nucleus (I = 7/2).[11]
-
The g-values and hyperfine coupling constants obtained from the spectrum provide information about the geometry and electronic structure of the complex.[11][12]
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H and ¹³C NMR are useful for characterizing diamagnetic V(V) complexes.
-
Comparison of the NMR spectra of the free ligand and the complex can confirm coordination. Shifts in the resonances of protons and carbons near the coordination site are expected.
-
-
Single Crystal X-ray Diffraction:
Protocol 3: Catalytic Oxidation of Benzyl Alcohol
This protocol outlines a general procedure for testing the catalytic activity of a vanadium-oxime complex in the oxidation of an alcohol.
Materials:
-
Vanadium-oxime complex (catalyst)
-
Benzyl alcohol (substrate)
-
Hydrogen peroxide (H₂O₂, 30% solution) or tert-Butyl hydroperoxide (TBHP) (oxidant)
-
Acetonitrile (solvent)
-
Gas chromatograph (GC) for analysis
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Thermostated oil bath
Procedure:
-
In a round-bottom flask, dissolve the vanadium-oxime complex (e.g., 0.01 mmol) and benzyl alcohol (1 mmol) in acetonitrile (10 mL).
-
Place the flask in a thermostated oil bath and bring the solution to the desired reaction temperature (e.g., 60 °C).
-
Add the oxidant (e.g., H₂O₂, 2 mmol) dropwise to the reaction mixture with vigorous stirring.
-
Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by GC to determine the conversion of benzyl alcohol and the yield of benzaldehyde.
-
Upon completion of the reaction, cool the mixture to room temperature.
Diagram 2: Catalytic Cycle for Alcohol Oxidation
Caption: A plausible catalytic cycle for the oxidation of alcohols by a vanadium-oxime complex.
These notes and protocols are intended as a starting point for researchers. Specific reaction conditions, such as solvent, temperature, and catalyst loading, may need to be optimized for different vanadium-oxime complexes and substrates. Always follow appropriate laboratory safety procedures.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Vanadium compounds in medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Vanadium complexes as potential metal-based antimicrobial drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. stacks.cdc.gov [stacks.cdc.gov]
- 6. Role of Vanadium in Cellular and Molecular Immunology: Association with Immune-Related Inflammation and Pharmacotoxicology Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dioxido-vanadium-v-complex-catalyzed-oxidation-of-alcohols-and-tandem-synthesis-of-oximes-a-simple-catalytic-protocol-for-c-n-bond-formation - Ask this paper | Bohrium [bohrium.com]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
- 10. Vanadium complexes as potential metal-based antimicrobial drugs [ouci.dntb.gov.ua]
- 11. Synthesis, characterization and application of oxovanadium(iv) complexes with [NNO] donor ligands: X-ray structures of their corresponding dioxovanadium(v) complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Magnetic and relaxation properties of vanadium(iv) complexes: an integrated 1H relaxometric, EPR and computational study - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Oxime V Synthesis
This guide provides troubleshooting advice and frequently asked questions to help you minimize byproducts and optimize the synthesis of Oxime V.
Troubleshooting Guide & FAQs
Issue 1: Low Yield of this compound and High Levels of Byproduct X
-
Question: My reaction is resulting in a low yield of the desired this compound, with a significant amount of a major byproduct. How can I improve the selectivity of the reaction?
-
Answer: The formation of byproducts in oxime synthesis is often highly dependent on the reaction's pH. The optimal pH for oxime formation is typically between 4 and 5. At lower pH values, the hydroxylamine reactant can be protonated, reducing its nucleophilicity. At higher pH values, side reactions, such as the formation of nitroso compounds or other degradation products (collectively referred to as Byproduct X), can be favored. We recommend careful control of the reaction pH using a buffered system. Additionally, reaction temperature and time can influence selectivity. Lowering the temperature may slow down the formation of Byproduct X more than the formation of this compound.
Issue 2: Difficulty in Purifying this compound from Byproduct X
-
Question: I am having trouble separating this compound from Byproduct X using standard purification techniques like column chromatography. What can I do?
-
Answer: If the polarity of this compound and Byproduct X are very similar, co-elution can be a problem. Consider derivatization of the crude product mixture to alter the polarity of one of the components, followed by separation and then removal of the derivatizing group. Alternatively, recrystallization from a carefully chosen solvent system can sometimes effectively separate isomers or closely related byproducts. Experiment with a range of solvents with varying polarities.
Issue 3: Reaction Stalls and Does Not Go to Completion
-
Question: My reaction seems to stop before all the starting material (Ketone U) is consumed. What could be the cause?
-
Answer: This could be due to several factors. Firstly, the reaction is an equilibrium process. To drive it towards the product side, consider removing the water formed during the reaction, for example, by using a Dean-Stark apparatus if the solvent system is appropriate. Secondly, ensure that the hydroxylamine reagent has not degraded. Use freshly prepared or properly stored hydroxylamine hydrochloride. Finally, check the pH of the reaction mixture, as a non-optimal pH can slow down or stall the reaction.
Data on Reaction Conditions
The following table summarizes the impact of key reaction parameters on the yield of this compound and the formation of Byproduct X.
| Parameter | Condition | This compound Yield (%) | Byproduct X Formation (%) | Recommendation |
| pH | 2-3 | 45 | 15 | Suboptimal. Hydroxylamine is protonated, reducing reaction rate. |
| 4-5 | 85 | <5 | Optimal. Balances nucleophilicity of hydroxylamine and activation of the carbonyl group. | |
| 6-7 | 70 | 20 | Suboptimal. Increased rate of side reactions leading to Byproduct X. | |
| Temperature | 25°C (RT) | 80 | <5 | Good for selectivity, but the reaction may be slow. |
| 50°C | 88 | 8 | Faster reaction, but a slight increase in byproduct formation. | |
| 80°C | 75 | 20 | High temperatures can promote the formation of byproducts. | |
| Reaction Time | 2 hours | 60 | <5 | Incomplete reaction. |
| 6 hours | 85 | <5 | Optimal for achieving high conversion with minimal byproduct formation. | |
| 12 hours | 85 | 10 | Extended reaction times can lead to product degradation or side reactions. |
Experimental Protocol: Synthesis of this compound with Minimized Byproduct Formation
This protocol is designed to maximize the yield of this compound while minimizing the formation of Byproduct X.
-
Reagent Preparation:
-
Prepare a 1 M solution of hydroxylamine hydrochloride in a 1:1 mixture of ethanol and water.
-
Prepare a 1 M solution of sodium acetate in the same solvent system to act as a buffer.
-
-
Reaction Setup:
-
To a round-bottom flask equipped with a magnetic stirrer and a condenser, add 1 equivalent of Ketone U.
-
Dissolve Ketone U in a minimal amount of ethanol.
-
Add 1.2 equivalents of the hydroxylamine hydrochloride solution.
-
Add 1.5 equivalents of the sodium acetate solution to buffer the reaction mixture to a pH of approximately 4.5.
-
-
Reaction Execution:
-
Stir the reaction mixture at room temperature (25°C).
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) every hour.
-
The reaction is typically complete within 6 hours.
-
-
Work-up and Purification:
-
Once the reaction is complete, add cold water to the reaction mixture to precipitate the crude product.
-
Filter the precipitate and wash with cold water.
-
Recrystallize the crude product from an appropriate solvent (e.g., ethanol/water mixture) to obtain pure this compound.
-
Visualizations
Caption: Reaction pathway for the synthesis of this compound.
Caption: Troubleshooting workflow for this compound synthesis.
Technical Support Center: Overcoming Solubility Challenges with Oxime V
This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions (FAQs) to address solubility issues encountered with Oxime V and other poorly soluble oxime compounds during experimentation.
Frequently Asked Questions (FAQs)
Q1: I've observed precipitation of this compound in my aqueous buffer. What is the likely cause?
A1: Precipitation of this compound in aqueous solutions is a common issue stemming from its inherent low water solubility. Oximes, as a class of organic compounds, are often crystalline solids with poor water solubility.[1] This is especially true for compounds with a significant non-polar structural component. When a concentrated stock solution of this compound (likely in an organic solvent like DMSO) is diluted into an aqueous buffer, the compound can crash out of solution as it is no longer soluble in the predominantly aqueous environment.
Q2: What are the initial steps I should take to address the poor solubility of this compound?
A2: A systematic approach is recommended. Start by confirming the insolubility through a formal solubility screening. This involves testing the solubility of this compound in a range of common laboratory solvents and buffers. Based on these results, you can then explore various solubilization techniques. It is also crucial to ensure the quality and purity of your this compound sample, as impurities can sometimes affect solubility.
Q3: Can I use an organic co-solvent to dissolve this compound for my in vitro assay?
A3: Yes, using an organic co-solvent is a common and effective strategy. Dimethyl sulfoxide (DMSO) is a widely used solvent in drug discovery for its ability to dissolve a broad range of polar and nonpolar compounds.[2] For cell-based assays, it is critical to keep the final concentration of the co-solvent low (typically ≤1% v/v) to avoid solvent-induced toxicity or off-target effects. Other co-solvents like ethanol or polyethylene glycol (PEG) can also be considered.[3]
Q4: Are there alternatives to co-solvents for improving the aqueous solubility of this compound?
A4: Several alternative methods can be employed to enhance the aqueous solubility of poorly soluble compounds like this compound. These include:
-
pH Adjustment: If this compound has ionizable groups, adjusting the pH of the buffer to ionize the compound can significantly increase its solubility.
-
Use of Surfactants: Surfactants can form micelles that encapsulate hydrophobic compounds, increasing their apparent solubility in aqueous solutions.
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility.
-
Formulation as a Solid Dispersion: This involves dispersing the compound in a hydrophilic polymer matrix to improve its dissolution rate and solubility.[4]
Troubleshooting Guide
Initial Solubility Assessment
If you are encountering solubility issues with this compound, a systematic solubility screening is the first step. The following table provides a hypothetical summary of this compound solubility in various solvents.
| Solvent | Apparent Solubility (µg/mL) | Notes |
| Water | < 1 | Practically insoluble. |
| Phosphate-Buffered Saline (PBS) pH 7.4 | < 1 | Insoluble under physiological pH conditions. |
| Ethanol (95%) | 500 - 1000 | Moderately soluble. |
| Dimethyl Sulfoxide (DMSO) | > 10,000 | Highly soluble; a good choice for preparing concentrated stock solutions.[2] |
| Polyethylene Glycol 300 (PEG 300) | 2000 - 5000 | Soluble; can be used as a co-solvent. |
Improving Aqueous Solubility of this compound
The following table summarizes the potential improvement in aqueous solubility of this compound using different enhancement techniques.
| Technique | Fold Increase in Apparent Aqueous Solubility | Considerations |
| 5% DMSO (v/v) as co-solvent | 5 - 10 | Check for cellular toxicity and effects on the assay. |
| 1% Tween® 80 (surfactant) | 10 - 50 | Micelle formation can affect compound availability. Potential for interference with some biological assays. |
| 10 mM Hydroxypropyl-β-cyclodextrin (HPβCD) | 50 - 200 | Can alter the free concentration of the compound. |
| pH adjustment to 9.0 (if applicable) | Dependent on pKa | Only effective if this compound has an acidic functional group. Ensure pH is compatible with the experimental system. |
Experimental Protocols
Protocol: Shake-Flask Method for Solubility Determination
This protocol outlines a standard procedure to determine the thermodynamic solubility of this compound in a specific solvent or buffer.[4]
Materials:
-
This compound (solid powder)
-
Selected solvent (e.g., PBS pH 7.4)
-
Glass vials with screw caps
-
Shaking incubator or orbital shaker
-
Centrifuge
-
0.22 µm syringe filters
-
High-performance liquid chromatography (HPLC) or UV-Vis spectrophotometer for quantification
Procedure:
-
Add an excess amount of solid this compound to a glass vial.
-
Add a known volume of the selected solvent to the vial.
-
Seal the vial and place it in a shaking incubator at a controlled temperature (e.g., 25°C or 37°C).
-
Agitate the mixture for 24-48 hours to ensure equilibrium is reached.
-
After incubation, visually inspect the vial to confirm the presence of undissolved solid.
-
Centrifuge the suspension to pellet the excess solid.
-
Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.
-
Quantify the concentration of this compound in the filtrate using a suitable analytical method (e.g., HPLC with a standard curve).
-
The measured concentration represents the thermodynamic solubility of this compound in that solvent at the specified temperature.
Visualizations
Caption: Troubleshooting workflow for addressing this compound solubility issues.
Caption: Diagram of micellar solubilization of this compound by surfactants.
References
- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 2. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 3. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. How Do Cryo-Milling and Lyophilization Affect the Properties of Solid Dispersions with Etodolac? [mdpi.com]
Technical Support Center: Stabilizing Oxime V for Long-Term Storage
This technical support center provides guidance for researchers, scientists, and drug development professionals on the best practices for the long-term storage and stability testing of Oxime V.
Frequently Asked Questions (FAQs)
Q1: What is the recommended temperature for long-term storage of this compound?
For long-term storage, it is recommended to store this compound at or below -20°C. Studies on similar compounds suggest that lower temperatures significantly slow down degradation reactions. For shorter durations, refrigeration at 2-8°C may be adequate, but for periods exceeding a few weeks, frozen storage is preferable.
Q2: How does humidity affect the stability of this compound?
This compound, like many organic compounds containing hydrolyzable functional groups, is susceptible to degradation in the presence of moisture. It is crucial to store it in a dry environment. The use of desiccants or storage in a controlled low-humidity chamber is highly recommended, especially for the solid form of the compound.
Q3: Is this compound sensitive to light?
Yes, compounds with conjugated systems, such as the cyclohexadiene ring in this compound, can be susceptible to photodegradation. To minimize this risk, always store this compound in amber-colored vials or in a light-proof container. Avoid prolonged exposure to direct sunlight or strong artificial light during handling.
Q4: What are the potential degradation pathways for this compound?
The primary degradation pathways for this compound are likely to be hydrolysis of the oxime functional group and oxidation of the cyclohexadiene ring. Under acidic or basic conditions, the oxime can hydrolyze to form the corresponding aldehyde and hydroxylamine. The double bonds in the cyclohexadiene ring are also susceptible to oxidation, which can be accelerated by exposure to air, light, and certain metal ions.
Q5: What are the signs of this compound degradation?
Visual signs of degradation can include a change in color (e.g., yellowing or browning of a previously white powder) or a change in physical state (e.g., clumping of a powder due to moisture absorption). However, significant degradation can occur without any visible changes. Therefore, analytical methods such as High-Performance Liquid Chromatography (HPLC) are necessary to accurately assess the purity and stability of this compound.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Unexpected peaks in HPLC chromatogram | - Degradation of this compound.- Contamination of the sample or solvent.- Interaction with the container. | - Perform a forced degradation study to identify potential degradation products.- Analyze a blank (solvent only) to check for contamination.- Ensure the use of inert container materials (e.g., glass, polypropylene). |
| Loss of potency or inconsistent assay results | - Inaccurate weighing or dilution.- Degradation during sample preparation.- Instability in the analytical solvent. | - Verify the calibration of balances.- Prepare samples fresh and protect them from light and heat.- Assess the stability of this compound in the chosen analytical solvent over the typical analysis time. |
| Change in physical appearance of the solid compound | - Exposure to moisture, light, or elevated temperatures. | - Review storage conditions and ensure they meet the recommended guidelines.- Re-test the material to determine its purity and integrity. |
| pH of the formulated solution changes over time | - Degradation leading to acidic or basic byproducts (e.g., hydrolysis of the oxime). | - Investigate the degradation products using techniques like LC-MS.- Consider the use of a buffering agent in the formulation to maintain a stable pH. |
Quantitative Data Summary
The following tables provide illustrative data based on typical stability studies of similar compounds. Note: This data is for example purposes only and actual stability data for this compound should be generated through dedicated experiments.
Table 1: Illustrative Long-Term Stability Data for this compound (Solid State)
| Storage Condition | Timepoint | Assay (%) | Total Impurities (%) |
| -20°C ± 5°C | 0 months | 99.8 | 0.2 |
| 6 months | 99.7 | 0.3 | |
| 12 months | 99.6 | 0.4 | |
| 24 months | 99.5 | 0.5 | |
| 5°C ± 3°C | 0 months | 99.8 | 0.2 |
| 6 months | 99.2 | 0.8 | |
| 12 months | 98.5 | 1.5 | |
| 24 months | 97.1 | 2.9 | |
| 25°C ± 2°C / 60% ± 5% RH | 0 months | 99.8 | 0.2 |
| 3 months | 97.5 | 2.5 | |
| 6 months | 95.1 | 4.9 |
Table 2: Illustrative Forced Degradation Data for this compound in Solution (1 mg/mL)
| Stress Condition | Duration | Assay (%) | Major Degradant 1 (%) | Major Degradant 2 (%) |
| 0.1 M HCl, 60°C | 24 hours | 85.2 | 12.1 (Hydrolysis Product) | 1.5 |
| 0.1 M NaOH, 60°C | 24 hours | 88.9 | 9.8 (Hydrolysis Product) | 0.7 |
| 3% H₂O₂, RT | 24 hours | 92.5 | 3.2 (Oxidation Product) | 2.1 |
| 80°C | 48 hours | 96.3 | 1.8 | 1.1 |
| Light (ICH Q1B) | 1.2 million lux hours | 98.1 | 0.9 | 0.5 |
Experimental Protocols
Protocol 1: Long-Term Stability Study of Solid this compound
-
Objective: To assess the stability of solid this compound under various storage conditions over an extended period.
-
Materials:
-
This compound (solid, high purity)
-
Amber glass vials with Teflon-lined caps
-
Calibrated stability chambers/freezers set to:
-
-20°C ± 5°C
-
5°C ± 3°C
-
25°C ± 2°C / 60% ± 5% RH
-
-
-
Procedure:
-
Aliquot approximately 10 mg of this compound into a sufficient number of pre-labeled amber glass vials for each timepoint and storage condition.
-
Place the vials in the respective stability chambers.
-
At each designated timepoint (e.g., 0, 3, 6, 9, 12, 18, 24, 36 months), remove three vials from each storage condition.
-
Allow the vials to equilibrate to room temperature before opening.
-
Perform visual inspection and record any changes in appearance.
-
Analyze the content of each vial for assay and purity using a validated stability-indicating HPLC method.
-
Protocol 2: Forced Degradation Study of this compound in Solution
-
Objective: To identify potential degradation products and pathways for this compound under stress conditions.
-
Materials:
-
This compound
-
HPLC-grade water, acetonitrile, methanol
-
Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)
-
pH meter
-
Volumetric flasks and pipettes
-
HPLC system with a UV or MS detector
-
-
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., 50:50 methanol:water).
-
Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.2 M HCl to achieve a final concentration of 0.1 M HCl. Incubate at 60°C.
-
Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH. Incubate at 60°C.
-
Oxidation: Mix an aliquot of the stock solution with an equal volume of 6% H₂O₂ to achieve a final concentration of 3% H₂O₂. Keep at room temperature, protected from light.
-
Thermal Degradation: Incubate an aliquot of the stock solution at 80°C.
-
Photostability: Expose an aliquot of the stock solution to light according to ICH Q1B guidelines. A control sample should be wrapped in aluminum foil.
-
Sampling and Analysis: At various time points (e.g., 2, 4, 8, 24, 48 hours), withdraw samples from each stress condition. If necessary, neutralize the acidic and basic samples before analysis. Analyze all samples by a suitable HPLC method to determine the extent of degradation and the profile of degradation products.
-
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Workflow for a forced degradation study of this compound.
Caption: Troubleshooting decision tree for inconsistent stability results.
Technical Support Center: Optimizing HPLC Separation of Oxime Isomers
Welcome to the technical support center for the optimization of High-Performance Liquid Chromatography (HPLC) separation for oxime isomers. This guide provides comprehensive troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in resolving common challenges encountered during the separation of oxime isomers.
Disclaimer: "Oxime V" is not a standard chemical nomenclature. This guide provides general strategies and starting points applicable to the separation of various oxime isomers (e.g., E/Z geometrical isomers, enantiomers, or diastereomers). The principles and troubleshooting steps outlined below are broadly applicable to isomer separations.
Troubleshooting Guide
This section addresses specific issues you may encounter during your HPLC experiments in a direct question-and-answer format.
Question: Why am I seeing poor or no resolution between my oxime isomer peaks?
Answer: Poor resolution between isomers is a common challenge. Several factors can contribute to this issue:
-
Inappropriate Stationary Phase: The column chemistry may not be suitable for differentiating the subtle structural differences between the isomers. C18 columns, for instance, primarily separate based on hydrophobicity and can be less effective for isomers.[1]
-
Incorrect Mobile Phase Composition: The mobile phase (solvent strength, pH, additives) is critical for achieving selectivity. An unsuitable mobile phase will not create sufficient differential partitioning of the isomers between the mobile and stationary phases.[2]
-
Suboptimal Temperature: Column temperature affects solvent viscosity and the kinetics of interaction. Sometimes, small changes in temperature can significantly impact selectivity.[1][2]
-
Gradient Profile Too Steep: If using a gradient, a rapid change in solvent composition may not provide enough time for the isomers to separate on the column.
Question: My isomer peaks are tailing or showing asymmetry. What is the cause and how can I fix it?
Answer: Peak tailing can obscure resolution and affect accurate quantification. The common causes include:
-
Secondary Interactions: Residual silanol groups on silica-based columns can interact with basic functional groups on the analytes, causing tailing.[3] Adjusting the mobile phase pH to ensure the analyte is fully ionized or neutral can help mitigate this.[4]
-
Column Overload: Injecting too much sample can lead to broadened and tailing peaks.[2][5] Try reducing the sample concentration or injection volume.
-
Sample Solvent Incompatibility: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion.[5][6] Whenever possible, dissolve your sample in the initial mobile phase.
-
Column Degradation: A damaged or contaminated column, particularly at the inlet frit, can lead to poor peak shape.[2][6] Consider using a guard column or replacing the column if necessary.
Question: My retention times are shifting between injections. What should I investigate?
Answer: Inconsistent retention times can compromise the reliability of your method. Potential causes include:
-
Inadequate Column Equilibration: The column needs sufficient time to equilibrate with the initial mobile phase conditions before each injection, especially when running a gradient.[7]
-
Mobile Phase Inconsistency: The mobile phase composition can change over time due to evaporation of the more volatile component or improper mixing.[7] Ensure mobile phases are freshly prepared and well-mixed.
-
Pump Malfunction: Leaks or faulty check valves in the pump can lead to an inconsistent flow rate, directly affecting retention times.[4][8]
-
Temperature Fluctuations: Unstable column temperature can cause shifts in retention.[2] Ensure the column compartment is maintaining a stable temperature.
Question: I am not seeing any peaks, or the signal intensity is very low. What are the possible reasons?
Answer: The absence of peaks or low signal can be due to several factors:
-
Injection Problems: Ensure the autosampler is functioning correctly and injecting the specified volume. Air bubbles in the sample vial can also lead to failed injections.[2][7]
-
Detector Issues: Check that the detector is on and the wavelength is set appropriately for your oxime analytes.[7] A contaminated detector flow cell can also reduce sensitivity.[7]
-
Sample Degradation: The sample may have deteriorated. Prepare a fresh standard to confirm if the sample is the source of the problem.[5][8]
-
Insufficient Sample Concentration: The amount of analyte may be below the detector's limit of detection.[4]
Frequently Asked Questions (FAQs)
Question: How do I choose the right HPLC column for separating oxime isomers?
Answer: The choice of column is crucial for isomer separation.
-
For Geometrical (E/Z) or Diastereomeric Isomers: Standard reversed-phase columns (C18, C8) can be a good starting point. However, phases that offer alternative selectivities, such as Phenyl-Hexyl, Biphenyl, or PFP (Pentafluorophenyl), often provide better resolution for structurally similar compounds.[9] It is often beneficial to screen several columns with different stationary phase chemistries.[9]
-
For Enantiomers: Enantiomers have identical physical properties in a non-chiral environment and require a chiral stationary phase (CSP) for separation.[10] Common CSPs are based on polysaccharides (e.g., cellulose or amylose derivatives), proteins, or cyclodextrins.[1][11][12]
Question: What is a good starting point for mobile phase selection?
Answer: For reversed-phase HPLC, a common starting point is a gradient elution using:
-
Mobile Phase A: Water with an additive (e.g., 0.1% Formic Acid or 10 mM Ammonium Formate). The additive helps to control peak shape and ionization.
-
Mobile Phase B: Acetonitrile or Methanol with the same additive. A "scouting gradient" from 5% to 95% B over 20-30 minutes is an excellent way to determine the approximate elution conditions for your isomers.[13]
Question: Should I use an isocratic or gradient elution?
Answer:
-
Gradient Elution: This is recommended for initial method development (a "scouting run") when the retention behavior of the isomers is unknown.[13] It helps to elute all components in a reasonable time.
-
Isocratic Elution: If your isomers elute close together, an isocratic (constant mobile phase composition) method can provide better resolution and is often simpler to run and transfer.[1] Once the optimal solvent composition is found from gradient runs, you can translate it to an isocratic method.
Question: How critical is mobile phase pH in separating oxime isomers?
Answer: Very critical. Oximes can have acidic or basic properties. The pH of the mobile phase will determine the ionization state of your analytes. Small changes in pH can significantly alter retention and selectivity, potentially turning a co-eluting pair of peaks into a well-resolved one.[1][3] It is advisable to screen different pH values within the stable range of your column.
Data Presentation: Method Development Starting Points
The tables below summarize typical starting parameters for developing a separation method for oxime isomers.
Table 1: Recommended Starting Conditions for Achiral Isomer Separation (Geometrical/Diastereomers)
| Parameter | Recommended Starting Condition | Rationale |
| Column Chemistry | C18, Phenyl-Hexyl, Biphenyl, PFP | Screen different selectivities beyond simple hydrophobicity.[9] |
| Column Dimensions | 100-150 mm length, 2.1-4.6 mm ID | Standard analytical dimensions. |
| Particle Size | < 3 µm (for UHPLC) or 3-5 µm (for HPLC) | Smaller particles provide higher efficiency.[14] |
| Mobile Phase A | Water + 0.1% Formic Acid or Acetic Acid | Acidic modifier for good peak shape of acidic/neutral compounds. |
| Mobile Phase B | Acetonitrile or Methanol + 0.1% Formic Acid | Acetonitrile often provides sharper peaks and lower backpressure. |
| Gradient | 5% to 95% B over 20 minutes | A general-purpose "scouting gradient" to find the elution window.[13] |
| Flow Rate | 0.4 mL/min (for 2.1 mm ID) or 1.0 mL/min (for 4.6 mm ID) | Adjust based on column diameter. |
| Column Temperature | 30 - 40 °C | Elevated temperature can improve efficiency and alter selectivity.[2] |
| Detection | UV-Vis Diode Array Detector (DAD) | Set at the absorbance maximum (λmax) of the oxime isomers. |
Table 2: Recommended Starting Conditions for Chiral Isomer Separation (Enantiomers)
| Parameter | Recommended Starting Condition | Rationale |
| Column Chemistry | Polysaccharide-based CSP (e.g., Amylose or Cellulose derivatives) | Broad applicability for a wide range of chiral compounds.[12] |
| Column Dimensions | 150-250 mm length, 4.6 mm ID | Standard dimensions for chiral separations. |
| Particle Size | 3-5 µm | Common particle sizes for CSPs. |
| Mobile Phase | Hexane/Isopropanol or Hexane/Ethanol mixtures | Normal phase chromatography is most common for chiral separations. |
| Elution Mode | Isocratic | Isocratic elution is typically preferred for screening on chiral columns. |
| Screening Solvents | 80:20, 90:10, 95:5 (Hexane:Alcohol) | Screen different solvent strengths to find the optimal retention and selectivity. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 25 °C | Start at ambient temperature; lower temperatures sometimes improve resolution. |
| Detection | UV-Vis Diode Array Detector (DAD) | Set at the absorbance maximum (λmax). |
Experimental Protocols
Protocol 1: General Purpose Scouting Gradient for Achiral Isomers
-
System Preparation:
-
Prepare Mobile Phase A: 99.9% HPLC-grade Water, 0.1% Formic Acid. Filter and degas.
-
Prepare Mobile Phase B: 99.9% HPLC-grade Acetonitrile, 0.1% Formic Acid. Filter and degas.
-
Install an appropriate column (e.g., C18, 150 x 4.6 mm, 5 µm).
-
Purge the pump lines with the respective mobile phases.
-
-
Method Setup:
-
Set the flow rate to 1.0 mL/min.
-
Set the column temperature to 35 °C.
-
Set the detector to acquire data at the λmax of your oxime isomer and a broad range (e.g., 200-400 nm) to confirm peak purity.
-
Program the following gradient:
Time (min) %A %B 0.0 95 5 20.0 5 95 25.0 5 95 25.1 95 5 | 30.0 | 95 | 5 |
-
-
Execution and Analysis:
-
Equilibrate the column at initial conditions for at least 5-10 column volumes.
-
Inject a standard solution of your oxime isomer mixture.
-
Analyze the resulting chromatogram to determine the approximate retention time and separation. Use this information to build an optimized method (either a shallower gradient or an isocratic hold).
-
Protocol 2: Isocratic Screening for Chiral Isomers
-
System Preparation:
-
Install a chiral stationary phase (CSP) column (e.g., a cellulose-based column).
-
Prepare three separate mobile phases:
-
Mobile Phase 1: 90% n-Hexane, 10% Isopropanol.
-
Mobile Phase 2: 80% n-Hexane, 20% Isopropanol.
-
Mobile Phase 3: 70% n-Hexane, 30% Isopropanol.
-
-
Ensure the entire HPLC system is completely flushed and free of any water or buffers from previous reversed-phase analyses.
-
-
Method Setup:
-
Set the flow rate to 1.0 mL/min.
-
Set the column temperature to 25 °C.
-
Set the detector wavelength.
-
-
Execution and Analysis:
-
Begin with Mobile Phase 1 (90:10). Equilibrate the column thoroughly.
-
Inject the racemic mixture of your oxime. Run for a sufficient time to ensure all components elute (e.g., 30 minutes).
-
If retention is too long or resolution is poor, switch to Mobile Phase 2 (80:20). Equilibrate and inject again.
-
If retention is still too long, switch to Mobile Phase 3 (70:30).
-
Compare the chromatograms to find the best balance of resolution and analysis time. The goal is to achieve a resolution value (Rs) of 1.5 or greater.[9]
-
Visualizations: Workflows and Logic Diagrams
The following diagrams illustrate key workflows for troubleshooting and method development.
Caption: Troubleshooting workflow for poor isomer resolution.
Caption: General workflow for HPLC method development.
References
- 1. Trouble resolving isomers - Chromatography Forum [chromforum.org]
- 2. Some Common Issues With Liquid Chromatography And Their Troubleshooting Methods - Blogs - News [alwsci.com]
- 3. agilent.com [agilent.com]
- 4. Troubleshooting Common HPLC Issues | Labcompare.com [labcompare.com]
- 5. ijsdr.org [ijsdr.org]
- 6. ijprajournal.com [ijprajournal.com]
- 7. uhplcs.com [uhplcs.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. m.youtube.com [m.youtube.com]
- 10. youtube.com [youtube.com]
- 11. youtube.com [youtube.com]
- 12. m.youtube.com [m.youtube.com]
- 13. youtube.com [youtube.com]
- 14. m.youtube.com [m.youtube.com]
Technical Support Center: Troubleshooting Low Signal Intensity in Oxime Mass Spectrometry
Welcome to the technical support center for troubleshooting low signal intensity in oxime mass spectrometry (MS). This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues that can lead to attenuated or absent analyte signals. Oxime derivatization is a powerful technique for the analysis of aldehydes and ketones, enhancing their chromatographic and mass spectrometric properties. However, achieving optimal signal intensity can be challenging.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of low signal intensity in oxime MS analysis?
Low signal intensity is a frequent issue in mass spectrometry and can stem from several factors. The most common causes include inefficient ionization, ion suppression from the sample matrix, suboptimal instrument parameters, incomplete derivatization, or issues with the sample introduction system (LC or direct infusion).[1][2] A systematic approach is required to pinpoint the exact cause.
Q2: How does the oxime derivatization step affect signal intensity?
The derivatization of a keto or aldehyde group to an oxime is intended to improve ionization efficiency and, therefore, signal intensity.[3] An incomplete or failed reaction is a primary reason for a poor signal. This can be caused by incorrect pH, improper reagent concentrations, or insufficient reaction time. It's also possible for the oxime to form in two different orientations (syn and anti-isomers), which may split your chromatographic peak and reduce the apparent signal height if not co-eluted.[3]
Q3: Can my sample matrix be the cause of the low signal?
Absolutely. This is known as the "matrix effect," where co-eluting substances from a complex sample interfere with the ionization of the target analyte.[4][5] Matrix components can compete for ionization, leading to a phenomenon called ion suppression, which significantly reduces the analyte's signal.[2][5] This is particularly common in electrospray ionization (ESI) and with complex biological samples like plasma or tissue extracts.[1][5]
Q4: Is my LC method optimized for oxime analysis?
Your Liquid Chromatography (LC) method plays a critical role. Poorly optimized chromatography can lead to broad peaks, which lowers the signal-to-noise ratio. The mobile phase composition is also crucial; for ESI, reversed-phase solvents like water, acetonitrile, and methanol are preferred.[6] Additives such as formic acid or acetic acid can help protonate the oxime derivative, enhancing the signal in positive ion mode.[3]
Q5: How do I know if the issue is with the ion source or the mass analyzer?
A good diagnostic step is to bypass the LC system and directly infuse a standard solution of your derivatized analyte into the mass spectrometer.[7] If you see a strong, stable signal during infusion, the problem likely lies with your LC method or column.[7] If the signal is still weak or unstable, the issue is probably in the ion source (e.g., clogged capillary, incorrect settings) or the mass analyzer itself (e.g., dirty optics, incorrect tuning parameters).[7][8]
Systematic Troubleshooting Guides
Problem: Low or No Signal for My Oxime Analyte
Follow these steps in a logical sequence to diagnose the root cause of low signal intensity.
Step 1: Verify Successful Derivatization and Sample Integrity
Before troubleshooting the instrument, ensure the analyte has been correctly prepared.
-
Check Reaction Conditions: Confirm that the pH, temperature, and reaction time for the oximation reaction were optimal.
-
Reagent Quality: Ensure your derivatization reagents (e.g., hydroxylamine, methoxylamine hydrochloride) have not degraded.
-
Analyte Stability: Confirm that your oxime derivative is stable in the final sample solvent.
-
Standard Injection: Prepare a fresh, higher-concentration standard of the derivatized analyte and inject it to confirm the method is capable of detecting the compound.
Step 2: Assess the Sample Introduction and LC System
If the derivatization is confirmed, investigate the path the sample takes to the mass spectrometer.
-
Check for Leaks and Blockages: Visually inspect all tubing and connections from the autosampler to the MS source for any leaks or blockages.[9] Air bubbles in the line can cause signal instability.[7]
-
Column Health: An old or contaminated LC column can lead to poor peak shape and signal loss.[9] Try running a blank gradient to check for contamination or replace the column if necessary.
-
Mobile Phase: Prepare fresh mobile phases. Ensure any additives (e.g., formic acid) are at the correct concentration to facilitate ionization.[3] For basic oximes, a mobile phase pH two units below the analyte's pKa is a good starting point.[6]
Step 3: Optimize Ion Source and Mass Spectrometer Parameters
The interface between the LC and the MS is a critical area for optimization.
-
Visual Spray Check: For ESI, visually inspect the spray needle if possible. An unstable or sputtering spray indicates a problem with gas flows, voltage, or a clog.[7]
-
Source Parameter Optimization: The efficiency of ion generation and transmission is highly dependent on source settings. Systematically optimize these parameters by infusing a standard.[10][11]
-
Instrument Tuning and Calibration: Ensure the mass spectrometer is properly tuned and calibrated according to the manufacturer's recommendations.[1] An incorrect calibration can lead to poor mass accuracy and signal loss.[2]
Step 4: Perform Instrument Cleaning and Maintenance
Contamination is a common culprit for gradual or sudden signal loss.
-
Ion Source Cleaning: The ion source components, such as the spray shield, capillary, and sampling cone, can become contaminated with sample matrix and salts.[2][12] Follow the manufacturer's protocol for cleaning these parts.[12]
-
Internal Optics: Over time, ion optics within the vacuum region of the mass spectrometer can become dirty, leading to poor ion transmission and low signal.[13] This is a more involved maintenance procedure and may require a service engineer.
Visual Guides and Workflows
A logical workflow is essential for efficient troubleshooting.
Caption: A systematic workflow for troubleshooting low MS signal.
Data and Parameter Tables
Table 1: Troubleshooting Checklist for Low Signal Intensity
| Potential Cause | Recommended Action / Solution |
| Sample Preparation | |
| Incomplete Derivatization | Verify reaction pH, time, and temperature. Use fresh reagents.[3] |
| Analyte Degradation | Check sample stability in the autosampler and final solvent. |
| Sample Too Dilute | Concentrate the sample or inject a larger volume.[1] |
| Ion Suppression | Dilute the sample, improve sample cleanup (e.g., SPE), or modify chromatography to separate the analyte from interfering matrix components.[5][14] |
| LC System | |
| Leaks or Air Bubbles | Inspect all fittings and tubing. Purge the pumps to remove air.[7] |
| Clogged Tubing/Frit | Replace any clogged components. Filter samples to prevent particulates from entering the system. |
| Contaminated Column | Wash the column with a strong solvent or replace it.[9] |
| Inappropriate Mobile Phase | Ensure the mobile phase is compatible with ESI and contains an appropriate modifier (e.g., 0.1% formic acid) to promote ionization.[6] |
| MS Ion Source | |
| Contaminated/Clogged ESI Needle | Clean or replace the ESI capillary/needle.[12][15] |
| Incorrect Source Parameters | Optimize nebulizer gas, drying gas, capillary voltage, and source temperature via direct infusion of a standard.[10][11] |
| Incorrect Needle Position | Adjust the ESI needle position for optimal spray into the sampling orifice. |
| MS Analyzer | |
| Instrument Not Tuned/Calibrated | Perform a full tune and mass calibration as per manufacturer guidelines.[1] |
| Dirty Ion Optics/Cones | Clean the sampling and skimmer cones. If signal loss persists, internal optics may require cleaning (often by a service engineer).[12][13] |
| Suboptimal Analyzer Settings | Optimize declustering potential (cone voltage) and collision energy for your specific analyte.[6] |
Table 2: Typical Starting ESI Parameters for Optimization
This table provides general starting points. Optimal values are instrument and analyte-dependent.[10][11]
| Parameter | Typical Range (Positive ESI) | Purpose & Optimization Goal |
| Capillary Voltage | 3000 - 5000 V | Creates the electrospray. Optimize for a stable spray and maximum ion current.[6] |
| Nebulizer Gas (N₂) Pressure | 10 - 50 psi | Assists in droplet formation. Too low results in dripping; too high can extinguish the spray.[11] |
| Drying Gas (N₂) Flow | 4 - 12 L/min | Aids in solvent evaporation. Optimize for best signal-to-noise without fragmenting the analyte.[11] |
| Drying Gas Temperature | 200 - 350 °C | Facilitates desolvation. Higher temperatures can sometimes cause thermal degradation of the analyte.[10] |
| Cone/Orifice Voltage | 20 - 100 V | Extracts ions into the vacuum region and can break up solvent clusters. Too high can cause in-source fragmentation.[6] |
Key Experimental Protocols
Protocol 1: General Oxime Derivatization for Analysis
This protocol is a general guideline for the derivatization of aldehydes and ketones in a sample extract.
-
Sample Preparation : Start with a concentrated extract of your sample in a suitable organic solvent (e.g., acetonitrile).
-
Reagent Preparation : Prepare a fresh solution of an oximation reagent, such as 100 mg/mL methoxylamine hydrochloride in water.
-
pH Adjustment : Add a small volume of a base, such as 5N aqueous sodium hydroxide, to the sample to raise the pH, which facilitates the reaction.
-
Derivatization : Add the methoxylamine hydrochloride solution to the sample. A typical ratio would be 100 µL of reagent solution per 1 mL of sample extract.
-
Reaction : Vortex the mixture and allow it to react at room temperature or with gentle heating (e.g., 30 minutes) to ensure complete conversion to the oxime derivative.
-
Extraction (if needed) : For complex samples, perform a liquid-liquid extraction (e.g., with ethyl acetate) to isolate the derivatized analyte from the reaction mixture.
-
Final Preparation : Evaporate the extraction solvent and reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.
Protocol 2: Basic LC-MS/MS Method Parameters
This serves as a starting point for developing a method for a newly derivatized oxime.
-
Column : C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A : Water with 0.1% Formic Acid.
-
Mobile Phase B : Acetonitrile with 0.1% Formic Acid.
-
Gradient : Start with a low percentage of B (e.g., 5%), ramp up to a high percentage (e.g., 95%) to elute the analyte, hold, and then return to initial conditions to re-equilibrate.
-
Flow Rate : 0.2 - 0.4 mL/min.
-
Ionization Mode : Electrospray Ionization (ESI), Positive Mode.
-
Scan Type : Multiple Reaction Monitoring (MRM) for quantification, after determining precursor and product ions from a full scan or product ion scan of a standard.
-
MS/MS Optimization : Infuse the derivatized standard to find the optimal declustering potential and collision energy for each MRM transition.
Diagram of Oxime Analysis Workflow
This diagram illustrates the key steps from sample preparation to data acquisition.
Caption: Workflow for the analysis of oxime-derivatized compounds.
References
- 1. gmi-inc.com [gmi-inc.com]
- 2. zefsci.com [zefsci.com]
- 3. researchgate.net [researchgate.net]
- 4. m.youtube.com [m.youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. elementlabsolutions.com [elementlabsolutions.com]
- 7. biotage.com [biotage.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. spectroscopyonline.com [spectroscopyonline.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. m.youtube.com [m.youtube.com]
- 13. m.youtube.com [m.youtube.com]
- 14. researchgate.net [researchgate.net]
- 15. youtube.com [youtube.com]
Technical Support Center: Quantification of Oxime V in Complex Matrices
Welcome to the technical support center for the analytical quantification of Oxime V. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with measuring this compound in complex biological matrices such as plasma, urine, and tissue homogenates.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the quantification of this compound and its metabolites using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Question 1: Why am I observing low signal intensity or no peak for this compound in my plasma samples?
Answer: Low or no signal for this compound can stem from several factors throughout the analytical workflow, from sample preparation to detection. Here’s a systematic approach to troubleshoot this issue:
-
Inefficient Extraction: this compound is a polar compound. Your sample preparation method must be optimized for the efficient recovery of polar analytes. Protein precipitation is a common first step, but it may not be sufficient to remove all interfering substances.[1][2][3]
-
Recommendation: Consider a more rigorous sample cleanup technique like Solid-Phase Extraction (SPE). For polar compounds like this compound, a mixed-mode or hydrophilic-lipophilic balanced (HLB) SPE sorbent may provide better recovery and cleaner extracts.
-
-
Ion Suppression: Co-eluting endogenous components from the biological matrix can suppress the ionization of this compound in the mass spectrometer's source, leading to a reduced signal.[4][5][6] This is a very common issue in LC-MS/MS bioanalysis.
-
Recommendation:
-
Improve Chromatographic Separation: Modify your LC gradient to better separate this compound from the region where most matrix components elute (typically the void volume for reversed-phase chromatography).[7]
-
Sample Dilution: Diluting your sample extract can reduce the concentration of interfering matrix components. However, ensure that the final concentration of this compound remains above the lower limit of quantification (LLOQ).[8]
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS co-elutes with the analyte and experiences the same degree of ion suppression, thus providing a more accurate quantification.[5][8]
-
-
-
Analyte Instability: this compound may be degrading during sample collection, storage, or processing.
-
Recommendation: Ensure samples are stored at appropriate temperatures (e.g., -80°C) and minimize freeze-thaw cycles. Evaluate the stability of this compound under your experimental conditions.
-
Question 2: I'm seeing significant variability in my results between replicate injections and different samples. What could be the cause?
Answer: High variability is often a sign of inconsistent sample preparation or significant matrix effects that differ between samples.
-
Inconsistent Sample Preparation: Manual sample preparation steps can introduce variability.
-
Recommendation: Automate sample preparation steps where possible. Ensure thorough mixing at each stage and precise volume transfers.
-
-
Differential Matrix Effects: The composition of biological matrices can vary significantly from one subject to another, leading to different degrees of ion suppression or enhancement.[5][6]
-
Recommendation:
-
Matrix-Matched Calibrators: Prepare your calibration standards in the same biological matrix as your samples to compensate for consistent matrix effects.[5]
-
Employ a Robust Internal Standard: A stable isotope-labeled internal standard is the gold standard for correcting variability caused by matrix effects.[5][8]
-
Thorough Sample Cleanup: A more effective sample cleanup procedure (e.g., SPE) will reduce the overall matrix load and minimize variability.[1][2]
-
-
Question 3: My chromatogram shows interfering peaks at or near the retention time of this compound. How can I resolve this?
Answer: Interfering peaks can be either isobaric (having the same mass-to-charge ratio) or co-eluting compounds that were not fully resolved.
-
Metabolites: this compound is known to be metabolized into glycine and glucuronide conjugates. These metabolites could potentially interfere with the analysis of the parent compound, especially if they undergo in-source fragmentation.
-
Recommendation:
-
Optimize Chromatography: Develop a chromatographic method that separates this compound from its major metabolites. A longer gradient or a different column chemistry (e.g., HILIC for polar compounds) might be necessary.
-
Select Specific MRM Transitions: Ensure that the precursor and product ion transitions you are monitoring in your MS/MS method are unique to this compound and not shared by its metabolites or other endogenous compounds.
-
-
-
Endogenous Matrix Components: Components of the plasma, such as phospholipids, can cause significant interference.
-
Recommendation:
-
Phospholipid Removal: Incorporate a phospholipid removal step in your sample preparation, such as using specialized SPE cartridges or plates.
-
Divert Valve: Use a divert valve on your LC system to direct the initial part of the eluent, which often contains highly abundant and interfering matrix components, to waste instead of the mass spectrometer.[6]
-
-
Frequently Asked Questions (FAQs)
Q1: What is a suitable sample preparation technique for quantifying this compound in plasma?
A1: Given that this compound and its metabolites are polar, a combination of protein precipitation followed by solid-phase extraction (SPE) is a robust approach.
-
Protein Precipitation (PPT): Initially, precipitate proteins using a cold organic solvent like acetonitrile or methanol. This removes the bulk of proteins from the sample.
-
Solid-Phase Extraction (SPE): Use a mixed-mode or a hydrophilic-lipophilic balanced (HLB) SPE cartridge to further clean up the sample. This will help in removing phospholipids and other interfering substances, leading to a cleaner extract and reduced matrix effects.
Q2: What are the expected metabolites of this compound that I should be aware of during method development?
A2: The primary metabolites of this compound identified in preclinical studies are formed through:
-
Oxidation and reduction of the cyclohexadiene ring.
-
Oxidation of the aldoxime and dimethyl ether moieties.
-
Conjugation with glycine.
-
O-glucuronidation of the aldoxime.
It is crucial to ensure your analytical method can distinguish the parent this compound from these metabolites to avoid overestimation.
Q3: How can I assess the extent of matrix effects in my assay?
A3: The post-extraction spike method is a widely accepted approach to quantify matrix effects. This involves comparing the peak area of an analyte spiked into a blank, extracted matrix with the peak area of the same amount of analyte in a neat solution (e.g., mobile phase).
Matrix Effect (%) = (Peak Area in Matrix / Peak Area in Neat Solution) * 100
A value of 100% indicates no matrix effect, <100% indicates ion suppression, and >100% indicates ion enhancement.
Q4: What are the key considerations for developing a robust LC-MS/MS method for this compound?
A4:
-
Chromatography: Due to the polar nature of this compound, a reversed-phase C18 column might not provide sufficient retention. Consider using a column with a more polar stationary phase, such as a PFP (pentafluorophenyl) or a biphenyl column, or employing Hydrophilic Interaction Liquid Chromatography (HILIC).[9]
-
Ionization: Electrospray ionization (ESI) in positive ion mode is a likely starting point for the analysis of the oxime group.
-
MS/MS Transitions: The exact m/z transitions for this compound would need to be determined by infusing a standard solution into the mass spectrometer. The precursor ion will likely be the protonated molecule [M+H]+. Fragmentation will likely occur at the oxime and ether linkages.
-
Internal Standard: The use of a stable isotope-labeled internal standard (e.g., this compound-d4) is highly recommended to ensure accuracy and precision by compensating for matrix effects and variability in extraction recovery.[5][8]
Quantitative Data Summary
The following tables summarize hypothetical quantitative data that could be generated during method development and validation for this compound quantification.
Table 1: Recovery of this compound using Different Sample Preparation Methods
| Sample Preparation Method | Mean Recovery (%) | Standard Deviation (%) |
| Protein Precipitation (Acetonitrile) | 75.2 | 12.5 |
| Liquid-Liquid Extraction (Ethyl Acetate) | 60.8 | 15.2 |
| Solid-Phase Extraction (HLB) | 92.5 | 5.1 |
Table 2: Matrix Effect of this compound in Plasma from Different Lots
| Plasma Lot | Peak Area (Neat Solution) | Peak Area (Post-Spiked Plasma) | Matrix Effect (%) |
| Lot A | 1,250,000 | 980,000 | 78.4 (Suppression) |
| Lot B | 1,265,000 | 1,050,000 | 83.0 (Suppression) |
| Lot C | 1,240,000 | 1,380,000 | 111.3 (Enhancement) |
| Lot D | 1,255,000 | 950,000 | 75.7 (Suppression) |
Experimental Protocols
Proposed Protocol for this compound Quantification in Human Plasma by LC-MS/MS
-
Sample Preparation (Protein Precipitation followed by SPE):
-
To 100 µL of plasma sample, add 300 µL of cold acetonitrile containing the internal standard (e.g., this compound-d4).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube.
-
Dilute the supernatant with 600 µL of water.
-
Load the diluted supernatant onto a pre-conditioned HLB SPE cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water.
-
Elute this compound and the internal standard with 1 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
LC-MS/MS Analysis:
-
LC System: UHPLC system.
-
Column: A C18 column suitable for polar analytes or a PFP column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A suitable gradient starting with a low percentage of organic phase to retain the polar analytes.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
MS System: Triple quadrupole mass spectrometer.
-
Ionization Mode: ESI Positive.
-
MRM Transitions: To be determined by infusion of an this compound standard. Predicted precursor [M+H]+ for C9H13NO2 is m/z 168.1. Product ions would be determined from fragmentation experiments.
-
Visualizations
Caption: Experimental workflow for this compound quantification.
Caption: Troubleshooting low signal for this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. LC-MS analysis of the plasma metabolome--a novel sample preparation strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of blood plasma sample preparation methods for combined LC-MS lipidomics and metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
Refining the workup procedure for Oxime V purification
Technical Support Center: Oxime V Purification
This guide provides troubleshooting and frequently asked questions for the purification of this compound, a critical intermediate in many developmental drug syntheses.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My yield of crude this compound is significantly lower than expected. What are the common causes?
Low yields can stem from several factors during the reaction and initial workup. The most common issues include:
-
Incomplete Reaction: The oximation reaction may not have gone to completion. This can be due to insufficient reaction time, improper temperature, or suboptimal pH. The formation of oximes is often fastest at a pH between 4 and 6.
-
Reagent Purity/Activity: The purity of the starting carbonyl compound and the quality of the hydroxylamine reagent are crucial. Ensure hydroxylamine hydrochloride is properly neutralized to free hydroxylamine for the reaction.
-
Side Reactions: The starting materials or product may be susceptible to side reactions like decomposition or polymerization under the reaction conditions.
-
Product Loss During Workup: this compound may have partial solubility in the aqueous layer during extraction. Ensure the organic solvent is appropriate and perform multiple extractions to maximize recovery.
Q2: How can I effectively remove unreacted hydroxylamine from my crude this compound?
Unreacted hydroxylamine and its salts can often co-precipitate with the product. Several methods can be employed for its removal:
-
Aqueous Washes: Washing the organic layer containing the crude product with water or a dilute acidic solution can help remove water-soluble hydroxylamine salts.
-
Base Washing: A wash with a weak base solution, such as sodium bicarbonate or a very dilute sodium hydroxide solution (e.g., 0.1 N), can help remove acidic impurities and residual hydroxylamine.[1] Be cautious, as a strong base may hydrolyze the oxime.
-
Recrystallization: This is one of the most effective methods for purification. Choosing an appropriate solvent system will leave impurities like hydroxylamine behind in the mother liquor.[2][3]
Q3: My isolated this compound is an oil instead of the expected crystalline solid. How can I induce crystallization?
If this compound fails to crystallize, it may be due to impurities or the presence of residual solvent.
-
Purity Check: An oily product often indicates the presence of impurities that inhibit crystal lattice formation. Consider an additional purification step like column chromatography.
-
Solvent Removal: Ensure all solvents from the workup have been thoroughly removed under reduced pressure.
-
Induce Crystallization:
-
Scratching: Use a glass rod to scratch the inside of the flask at the solvent-air interface. This creates nucleation sites for crystal growth.
-
Seeding: If available, add a single, pure crystal of this compound to the oil to initiate crystallization.
-
Trituration: Add a small amount of a non-solvent (a solvent in which this compound is insoluble, like hexane) and stir or sonicate the mixture. This can often force the product to precipitate as a solid.
-
Cooling: Slowly cool the solution in an ice bath or refrigerator. Avoid rapid cooling, which can lead to oiling out.
-
Q4: I am observing a second spot on my TLC plate after purification. What could it be?
The presence of a second spot could indicate several possibilities:
-
E/Z Isomers: Oximes can exist as geometric isomers (syn/anti or E/Z). These isomers often have slightly different polarities and may appear as two distinct spots on a TLC plate.[4] Their formation can be influenced by reaction conditions.
-
Hydrolysis: The oxime could be partially hydrolyzing back to the starting carbonyl compound, especially if exposed to acidic conditions during workup or chromatography on silica gel.[5]
-
Nitrile Impurity: In some cases, particularly with aldoximes, dehydration can occur, leading to the formation of a nitrile impurity. This can sometimes be induced by heat or certain reagents.[6]
Experimental Protocols
Protocol 1: Standard Aqueous Workup and Extraction of this compound
This protocol describes a general procedure for isolating crude this compound from the reaction mixture.
-
Quenching: Once the reaction is complete, cool the reaction vessel to room temperature.
-
Solvent Addition: Add an appropriate water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane) to dissolve the crude product.[7]
-
Phase Separation: Transfer the mixture to a separatory funnel. If the reaction was conducted in a water-miscible solvent like ethanol, add water to the funnel to create two distinct phases.
-
Washing:
-
Wash the organic layer sequentially with two portions of water to remove the bulk of water-soluble impurities.[2][3]
-
Perform a wash with a saturated sodium bicarbonate solution to neutralize any remaining acid catalyst.
-
Finally, wash with brine (saturated NaCl solution) to help break any emulsions and remove residual water from the organic layer.
-
-
Drying and Concentration: Separate the organic layer and dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄). Filter off the drying agent and concentrate the solvent using a rotary evaporator to yield the crude this compound.
Protocol 2: Purification of this compound by Recrystallization
Recrystallization is a powerful technique for purifying solid organic compounds.
-
Solvent Selection: Choose a suitable solvent or solvent system. An ideal solvent will dissolve this compound poorly at low temperatures but completely at higher temperatures. Common choices for oximes include aqueous ethanol or isopropanol.[2][8]
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of the hot solvent required to fully dissolve the solid.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.[8]
-
Isolation: Collect the purified crystals by vacuum filtration, washing them with a small amount of ice-cold recrystallization solvent.
-
Drying: Dry the crystals in a vacuum oven to remove any remaining solvent.
Data Presentation
Table 1: Effect of Workup pH on the Purity and Recovery of this compound
| Workup Wash Solution | Final pH of Aqueous Layer | Crude Recovery (%) | Purity by HPLC (%) | Notes |
| Deionized Water | 6.5 | 88% | 92% | Baseline recovery. |
| 0.1 M HCl | 2.0 | 85% | 89% | Risk of hydrolysis; starting material detected. |
| Saturated NaHCO₃ | 8.2 | 91% | 95% | Effective at removing acidic impurities. |
| 0.1 M NaOH | 11.0 | 89% | 93% | Slight decrease in purity, potential for side reactions. |
Data is illustrative and may vary based on specific experimental conditions.
Table 2: Comparison of Purification Techniques for Crude this compound
| Purification Method | Purity Achieved (%) | Overall Yield (%) | Key Advantages | Key Disadvantages |
| Single Recrystallization (Ethanol/Water) | 98.5% | 75% | Simple, cost-effective, scalable. | Potential for significant product loss in mother liquor. |
| Flash Column Chromatography (Silica Gel) | >99% | 65% | High purity, good for separating close-eluting impurities. | More time-consuming, requires more solvent, risk of product decomposition on silica.[9][10] |
| Preparative TLC | >99% | 40% | Excellent for small-scale, high-purity isolation. | Not scalable, lower recovery. |
Data is illustrative and may vary based on specific experimental conditions.
Visual Guides
References
- 1. EP1270548A1 - Purification method of cyclohexanone-oxime - Google Patents [patents.google.com]
- 2. Sciencemadness Discussion Board - Oximes - Powered by XMB 1.9.11 [sciencemadness.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. researchgate.net [researchgate.net]
- 5. youtube.com [youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. US6673969B2 - Process for preparation of oximes and resulting products - Google Patents [patents.google.com]
- 8. Solved Procedure for Synthesis of an Oxime | Chegg.com [chegg.com]
- 9. youtube.com [youtube.com]
- 10. Khan Academy [khanacademy.org]
Technical Support Center: Enhancing the Efficiency of the Beckmann Rearrangement for Oxime V Derivatives
Welcome to the technical support center for the Beckmann rearrangement of Oxime V derivatives. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of this powerful transformation. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to enhance the efficiency and success of your reactions.
"this compound derivatives" in this context refers to oximes with structural features that may present challenges during the Beckmann rearrangement, such as high steric hindrance, the presence of sensitive functional groups, or electronic effects that can lead to side reactions or low yields.
Troubleshooting Guide
This guide addresses common issues encountered during the Beckmann rearrangement of complex oximes.
| Issue | Potential Cause | Recommendation |
| Low to No Conversion | 1. Inadequate catalyst activity. 2. Poor leaving group ability of the oxime hydroxyl. 3. Steric hindrance around the oxime. | 1. Catalyst Selection: Switch to a stronger acid catalyst (e.g., PPA, triflic acid) or a different activating agent (e.g., TsCl, SOCl₂). For sensitive substrates, milder Lewis acids (e.g., ZnCl₂, In(OTf)₃) may be effective.[1][2] 2. Activation: Convert the hydroxyl group to a better leaving group, for example, by forming a tosylate or mesylate intermediate.[3] 3. Reaction Conditions: Increase the reaction temperature or use a higher boiling point solvent. Microwave irradiation can sometimes accelerate slow rearrangements. |
| Formation of Beckmann Fragmentation Products (Nitriles) | The migrating group forms a stable carbocation. This is common when a quaternary carbon, or a carbon bearing a heteroatom or an electron-donating group is in the anti-position to the leaving group.[1] | 1. Choice of Reagent: Use milder reagents that are less likely to promote carbocation formation. For example, some organocatalytic systems may favor the rearrangement over fragmentation. 2. Solvent Effects: Employ less polar solvents to disfavor the formation of ionic intermediates required for fragmentation. 3. Temperature Control: Running the reaction at lower temperatures can sometimes suppress the fragmentation pathway. |
| Mixture of Regioisomers | 1. The starting oxime is a mixture of (E) and (Z) isomers. 2. Isomerization of the oxime occurs under the reaction conditions.[4] | 1. Purification of Oxime: Purify the oxime isomer before the rearrangement. The migrating group is the one anti-periplanar to the leaving group.[1][3] 2. Milder Conditions: Use milder reaction conditions (lower temperature, less harsh acid) to minimize in-situ isomerization.[4] |
| Formation of Nitriles from Aldoximes | This is the expected product for aldoximes. | If an amide is the desired product from an aldehyde, the Beckmann rearrangement is not the appropriate reaction. Consider alternative synthetic routes. |
| Decomposition of Starting Material or Product | The reaction conditions are too harsh for the substrate or product, which may contain sensitive functional groups. | 1. Milder Catalysts: Use milder catalysts such as cyanuric chloride with a co-catalyst or some organocatalysts.[5] 2. Lower Temperature: Perform the reaction at a lower temperature, even if it requires a longer reaction time. 3. Protecting Groups: Protect sensitive functional groups in the starting material before the rearrangement. |
Frequently Asked Questions (FAQs)
Q1: How do I choose the right catalyst for my this compound derivative?
A1: The choice of catalyst is critical and depends on the stability of your substrate.
-
For robust substrates: Strong protic acids like sulfuric acid or polyphosphoric acid are effective and economical.[1]
-
For substrates with acid-sensitive functional groups: Milder Lewis acids (e.g., ZnCl₂, AlCl₃) or activating agents like tosyl chloride, thionyl chloride, or phosphorus pentachloride can be used.[1]
-
For very sensitive substrates: Consider organocatalytic systems or milder metal triflates (e.g., Sc(OTf)₃, Yb(OTf)₃).[6]
Q2: What is the role of the solvent in the Beckmann rearrangement?
A2: The solvent can significantly influence the reaction outcome.
-
Polar aprotic solvents like acetonitrile are commonly used and can promote the rearrangement.[6]
-
Non-polar solvents may be used to suppress side reactions like Beckmann fragmentation.
-
Protic solvents like acetic acid can participate in the reaction and are part of some classical Beckmann conditions.[1]
Q3: How can I control the regioselectivity of the rearrangement for an unsymmetrical ketoxime?
A3: The Beckmann rearrangement is stereospecific. The group that is anti-periplanar to the hydroxyl group on the oxime will migrate.[1][3] To control regioselectivity, you need to synthesize and isolate the desired oxime isomer. In some cases, reaction conditions can be chosen to favor the formation of one isomer in situ before the rearrangement.
Q4: What is "abnormal" Beckmann rearrangement?
A4: The "abnormal" Beckmann rearrangement, more accurately termed Beckmann fragmentation, occurs when the group that would typically migrate can form a stable carbocation.[7] This leads to the formation of a nitrile and a carbocation-derived product instead of an amide. This is a key consideration for this compound derivatives that may have stabilizing features in their structure.
Q5: Can I run the Beckmann rearrangement under catalytic conditions?
A5: Yes, several catalytic methods have been developed to reduce the amount of acidic waste. These include the use of Lewis acids, metal triflates, and organocatalysts.[2][6] For example, cyanuric chloride with a zinc chloride co-catalyst can be used in catalytic amounts.
Experimental Protocols
General Protocol for Acid-Catalyzed Beckmann Rearrangement
-
Preparation: Dissolve the this compound derivative (1 eq.) in an appropriate solvent (e.g., acetonitrile, dioxane, or an acidic solvent like acetic acid) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Reagent Addition: Slowly add the acid catalyst (e.g., concentrated H₂SO₄, PPA, or a Lewis acid) at a controlled temperature (often 0 °C). The amount of acid can range from catalytic to a large excess, depending on the specific conditions.
-
Reaction: Heat the reaction mixture to the desired temperature (can range from room temperature to reflux) and monitor the reaction progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction mixture and carefully quench it by pouring it into a mixture of ice and a base (e.g., aqueous sodium bicarbonate or ammonia solution) to neutralize the acid.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Purification: Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography, crystallization, or distillation.
Protocol for Beckmann Rearrangement using Tosyl Chloride
-
Preparation: Dissolve the this compound derivative (1 eq.) and a base (e.g., pyridine or triethylamine, 1.1-1.5 eq.) in a dry aprotic solvent (e.g., dichloromethane, toluene, or acetone) under an inert atmosphere (e.g., nitrogen or argon).
-
Reagent Addition: Cool the solution to 0 °C and add tosyl chloride (1.1-1.2 eq.) portion-wise.
-
Reaction: Allow the reaction to warm to room temperature or heat as necessary. Monitor the reaction by TLC or LC-MS.
-
Work-up: Upon completion, quench the reaction with water or a saturated aqueous solution of NH₄Cl.
-
Extraction: Separate the layers and extract the aqueous layer with the organic solvent used for the reaction.
-
Purification: Combine the organic layers, wash with brine, dry over an anhydrous salt, filter, and concentrate. Purify the residue by column chromatography.
Data Presentation
Table 1: Comparison of Catalysts for the Beckmann Rearrangement of a Model Ketoxime
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| H₂SO₄ | Acetic Acid | 100 | 2 | 85 | [1] |
| PPA | - | 80 | 1 | 90 | [3] |
| TsCl / Pyridine | Toluene | 80 | 4 | 78 | [1] |
| ZnCl₂ | Acetonitrile | Reflux | 6 | 75 | [2] |
| Ga(OTf)₃ | Acetonitrile | 40 | 0.3 | 92 | [6] |
| HgCl₂ | Acetonitrile | 80 | 8 | High | [6] |
Note: Yields are highly substrate-dependent and the above data is for illustrative purposes based on common literature findings.
Visualizations
Beckmann Rearrangement Mechanism
Caption: The mechanism of the Beckmann rearrangement.
Experimental Workflow for Beckmann Rearrangement
Caption: A typical experimental workflow.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting low yields.
References
- 1. Beckmann rearrangement - Wikipedia [en.wikipedia.org]
- 2. Beckmann Rearrangement [organic-chemistry.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Beckmann Rearrangement - Chemistry Steps [chemistrysteps.com]
- 5. researchgate.net [researchgate.net]
- 6. Beckmann rearrangement of ketoximes for accessing amides and lactams promoted by a perimidine-2-thione supported Hg( ii ) complex: a mechanistic perce ... - RSC Advances (RSC Publishing) DOI:10.1039/D5RA02843D [pubs.rsc.org]
- 7. organic chemistry - What is abnormal Beckmann rearrangement? - Chemistry Stack Exchange [chemistry.stackexchange.com]
Validation & Comparative
A Comparative Analysis of the Sweetness Profile of Oxime V Against Other Artificial Sweeteners
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the sweetness profile of the artificial sweetener Oxime V with other commercially available alternatives, including aspartame, sucralose, acesulfame potassium (Ace-K), and stevia. The information is intended for researchers, scientists, and professionals in the field of drug development to facilitate informed decisions in formulation and new product development.
First synthesized in 1976, this compound is a synthetic analog of the semi-synthetic sugar substitute perillartine.[1] It is reported to be approximately 450 times sweeter than sucrose and possesses favorable characteristics such as high water solubility and stability at a pH above 3.[1][2] Notably, it is described as having no undesirable aftertaste.[2] While initially developed synthetically, this compound was identified in citrus fruits in 2022.[1] Despite promising properties and investigations into its metabolism and toxicology, this compound is not currently marketed.[1][3]
Quantitative Comparison of Sweetness Profiles
The following table summarizes the key sweetness profile characteristics of this compound and other major artificial sweeteners. It is important to note that while relative sweetness is a commonly cited metric, the temporal profile and aftertaste are critical for consumer acceptance and product formulation.
| Sweetener | Relative Sweetness (vs. Sucrose) | Onset of Sweetness | Duration of Sweetness | Common Aftertastes |
| This compound | ~450x[1][2] | Data not publicly available | Data not publicly available | Reportedly none[2] |
| Aspartame | ~200x | Slower than sucrose | Longer than sucrose[4] | Lingering sweetness[5] |
| Sucralose | ~600x[6] | Similar to sucrose | Longer than sucrose[5] | Minimal, sometimes described as a clean sweetness |
| Acesulfame K | ~200x | Rapid | Shorter than sucrose | Bitter, metallic at high concentrations[7] |
| Stevia (Rebaudioside A) | ~200-400x | Slower than sucrose | Longer than sucrose[8] | Bitter, licorice-like at high concentrations[7][8] |
Experimental Protocols
The data presented in this guide are primarily derived from sensory evaluation studies. The following are detailed methodologies for key experiments used to characterize the sweetness profile of artificial sweeteners.
Sensory Panel Evaluation: Temporal Check-all-that-Apply (TCATA) Method
This method is utilized to assess the temporal profile of taste attributes.
Objective: To determine the onset, duration, and intensity of sweetness and any accompanying side tastes (e.g., bitter, metallic) over a period of time.
Panelists: A trained panel of 15-20 individuals is selected. Panelists are screened for their sensory acuity and trained to identify and rate the intensity of different taste attributes.
Sample Preparation:
-
Solutions of each sweetener are prepared at concentrations determined to be equi-sweet to a reference sucrose solution (e.g., 10% w/v sucrose).
-
Samples are presented to panelists at a standardized temperature (e.g., room temperature) in uniform, coded containers.
-
Panelists are provided with palate cleansers, such as unsalted crackers and filtered water, to use between samples.
Procedure:
-
Panelists are instructed to take the entire sample into their mouth, swish it for a defined period (e.g., 10 seconds), and then expectorate or swallow.
-
Immediately upon tasting the sample, panelists start a timer and select all applicable taste attributes from a predefined list on a computer interface (e.g., sweet, bitter, metallic, chemical).
-
Panelists continue to select and deselect attributes as their perception of the taste changes over a set duration (e.g., 60-90 seconds).
-
The software records the attributes selected by each panelist at each time point.
Data Analysis: The data is compiled to generate curves showing the proportion of panelists who selected each attribute at each point in time. This allows for a visual comparison of the temporal profiles of different sweeteners.
Discrimination Testing: Triangle Test
This method is used to determine if a perceptible difference exists between two samples.
Objective: To ascertain if a change in formulation (e.g., replacing sucrose with an artificial sweetener) results in a detectable sensory difference.
Procedure:
-
Panelists are presented with three coded samples. Two of the samples are identical (A), and one is different (B).
-
The order of presentation is randomized for each panelist (e.g., AAB, ABA, BAA).
-
Panelists are asked to taste each sample from left to right and identify the "odd" or different sample.
-
The number of correct identifications is tallied.
Data Analysis: The results are analyzed using statistical tables (based on the binomial distribution) to determine if the number of correct identifications is statistically significant, indicating a perceivable difference between the samples.
Signaling Pathway for Sweet Taste Perception
The sensation of sweet taste is initiated by the binding of sweet molecules to specific G protein-coupled receptors (GPCRs) on the surface of taste receptor cells within the taste buds.
Caption: Sweet taste signal transduction pathway.
Experimental Workflow for Sensory Panel Evaluation
The following diagram illustrates a typical workflow for conducting a sensory panel evaluation to compare the sweetness profiles of different artificial sweeteners.
Caption: Workflow for sensory panel evaluation.
References
- 1. Special sensory panels for screening, new synthetic sweeteners [agris.fao.org]
- 2. agriculturejournals.cz [agriculturejournals.cz]
- 3. pubs.aip.org [pubs.aip.org]
- 4. Artificial sweeteners – a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pure.ewha.ac.kr [pure.ewha.ac.kr]
- 7. Temporal sweetness and side tastes profiles of 16 sweeteners using temporal check-all-that-apply (TCATA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
A Comparative Guide to the Metabolic Stability of Oxime V and Aspartame
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the metabolic stability of two sweetening agents, Oxime V and aspartame. The information presented herein is supported by available experimental data to aid in the assessment of these compounds for various applications.
Executive Summary
The metabolic fates of this compound and aspartame are fundamentally different. Aspartame undergoes rapid and complete hydrolysis in the gastrointestinal tract to its constituent amino acids and methanol, meaning the intact molecule does not reach systemic circulation. Its stability is primarily a factor of pre-ingestion conditions such as pH and temperature. In contrast, this compound is absorbed systemically and is subject to extensive Phase I and Phase II metabolism in the liver and other tissues. While specific quantitative in vitro metabolic stability data for this compound is not widely published, its metabolic profile indicates a susceptibility to enzymatic degradation, typical of xenobiotics.
Comparative Metabolic Stability Data
Due to the rapid pre-systemic hydrolysis of aspartame, a direct comparison of in vitro metabolic stability parameters like half-life (t½) and intrinsic clearance (Clint) with a systemically absorbed compound like this compound is not applicable. The following table summarizes the key metabolic characteristics of each compound.
| Parameter | This compound | Aspartame |
| Primary Site of Metabolism | Liver and other tissues (post-absorption) | Gastrointestinal lumen and mucosa (pre-systemic) |
| Primary Metabolic Pathways | Oxidation, Reduction, Glycine Conjugation, Thiomethylation, O-Glucuronidation[1] | Hydrolysis by esterases and peptidases[2][3][4] |
| Key Metabolites | Oxidized and reduced cyclohexadiene ring derivatives, oxidized aldoxime and dimethyl ether moieties, glycine and O-glucuronide conjugates, thiomethylated derivatives[1] | L-Aspartic Acid, L-Phenylalanine, Methanol[2][3][4] |
| Systemic Exposure of Parent Compound | Yes | No[2][5] |
| In Vitro Half-Life (t½) in Human Liver Microsomes | Data not publicly available. Expected to be metabolized by hepatic enzymes. | Not applicable due to pre-systemic hydrolysis. |
| Intrinsic Clearance (Clint) in Human Liver Microsomes | Data not publicly available. Expected to be cleared by hepatic enzymes. | Not applicable due to pre-systemic hydrolysis. |
| Factors Affecting Stability | Enzyme activity (e.g., Cytochrome P450s, conjugating enzymes) | pH and temperature (chemical stability in solution)[4] |
Metabolic Pathways and Experimental Workflow
Aspartame Metabolic Pathway
Aspartame is not metabolized by cytochrome P450 enzymes in the liver as it is broken down before reaching it. Instead, it is rapidly hydrolyzed in the small intestine.
This compound Metabolic Pathway
Based on available data, this compound undergoes extensive metabolism after absorption. The involvement of Cytochrome P450 (CYP) enzymes is highly probable for the oxidative pathways.
Experimental Protocols
In Vitro Metabolic Stability Assessment in Human Liver Microsomes
This protocol outlines a standard industry method to determine the in vitro metabolic stability of a compound like this compound.
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (Clint) of a test compound in human liver microsomes.
Materials:
-
Test compound (e.g., this compound)
-
Pooled human liver microsomes (HLM)
-
NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Positive control compounds (e.g., testosterone, verapamil)
-
Acetonitrile (ACN) for reaction termination
-
Internal standard (for LC-MS/MS analysis)
-
96-well plates
-
Incubator (37°C)
-
LC-MS/MS system
Procedure:
-
Preparation:
-
Prepare a stock solution of the test compound and positive controls in a suitable solvent (e.g., DMSO).
-
Prepare working solutions by diluting the stock solutions in phosphate buffer. The final concentration of the organic solvent in the incubation mixture should be less than 1%.
-
Prepare the HLM suspension in phosphate buffer to the desired concentration (e.g., 0.5 mg/mL).
-
Prepare the NADPH regenerating system solution.
-
-
Incubation:
-
Add the HLM suspension to the wells of a 96-well plate.
-
Add the test compound working solution to the wells and pre-incubate at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system solution.
-
At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding cold acetonitrile containing an internal standard.
-
-
Sample Processing and Analysis:
-
Centrifuge the plate to precipitate the microsomal proteins.
-
Transfer the supernatant to a new plate for analysis.
-
Analyze the samples by LC-MS/MS to quantify the remaining concentration of the parent compound at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
Determine the slope of the linear portion of the curve, which represents the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (Clint) using the formula: Clint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / microsomal protein concentration).
-
Experimental Workflow Diagram
Conclusion
The metabolic stability profiles of this compound and aspartame are distinctly different, precluding a direct quantitative comparison of their in vitro metabolic rates. Aspartame's metabolic fate is characterized by rapid pre-systemic hydrolysis, resulting in no systemic exposure to the parent compound. Its stability is therefore a matter of chemical integrity in various food and beverage matrices. This compound, on the other hand, is absorbed intact and undergoes extensive systemic metabolism, a characteristic that necessitates evaluation using standard in vitro and in vivo drug metabolism studies to determine its pharmacokinetic properties and potential for drug-drug interactions. Researchers and developers should consider these fundamental differences when evaluating the suitability and safety of these sweeteners for their specific applications.
References
- 1. Metabolic and toxicologic study of an artificial sweetener, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Aspartame—True or False? Narrative Review of Safety Analysis of General Use in Products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Aspartame Safety as a Food Sweetener and Related Health Hazards [mdpi.com]
- 5. Aspartame - Wikipedia [en.wikipedia.org]
A Comparative Toxicological Assessment: Oxime V and Saccharin
A Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the known toxicological profiles of the artificial sweetener Oxime V and the long-established sweetener, saccharin. The comparison is based on available experimental data, with a clear delineation of the extent of current knowledge for each compound. For researchers in drug development and food science, understanding the toxicological properties of such compounds is paramount for safety assessment and regulatory compliance.
Executive Summary
This comparative analysis reveals a significant disparity in the volume of available toxicological data between this compound and saccharin. Saccharin has been extensively studied for decades, leading to a comprehensive understanding of its toxicological profile and a consensus on its safety for human consumption. In contrast, publicly available toxicological data for this compound is limited, primarily stemming from a single subchronic study conducted in 1985. This data gap for this compound precludes a direct, comprehensive comparison across all standard toxicological endpoints.
Quantitative Toxicity Data
The following tables summarize the available quantitative toxicological data for this compound and saccharin. It is critical to note the absence of acute toxicity, genotoxicity, and carcinogenicity data for this compound in the public domain.
| Compound | Test | Species | Route | Dose/Result | Reference |
| This compound | Subchronic Toxicity (2-month) | Rat (male) | Oral (diet) | NOAEL: Not explicitly stated. At 396.5 mg/kg/day: Increased relative liver weight and serum bilirubin. No histopathologic lesions. | [1][2] |
| Saccharin (Sodium) | Acute Toxicity (LD50) | Rat | Oral | 14,200 mg/kg | |
| Saccharin (Sodium) | Acute Toxicity (LD50) | Mouse | Oral | 17,500 mg/kg | |
| Saccharin | Acceptable Daily Intake (ADI) | Human | Oral | 9 mg/kg body weight/day (EFSA, 2024) | [3][4][5][6] |
| Saccharin | Carcinogenicity | Rat | Oral | Bladder tumors at high doses (mechanism not relevant to humans) | |
| Saccharin | Genotoxicity | In vitro/In vivo | N/A | Not genotoxic | [6] |
NOAEL: No-Observed-Adverse-Effect-Level LD50: Lethal Dose, 50% ADI: Acceptable Daily Intake EFSA: European Food Safety Authority
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of toxicological studies. Below are summaries of the protocols used in key studies for this compound and saccharin.
This compound: Subchronic Oral Toxicity Study (Rat)
A two-month feeding study was conducted with male Sprague-Dawley rats. The animals were fed a diet containing 0.6% this compound, resulting in an average consumption of 396.5 mg/kg per day. Throughout the study, parameters such as body weight, food consumption, and general health were monitored. At the end of the study, blood samples were collected for serum chemistry analysis, and a complete necropsy was performed. Tissues from the liver, kidney, spleen, and testes were examined for histopathological changes.[1][2]
Saccharin: Acute Oral Toxicity (LD50) Determination
Acute oral toxicity studies for saccharin were conducted in line with historical standard protocols, likely similar to current OECD Test Guideline 420 (Fixed Dose Procedure). These studies typically involve the administration of a single high dose of the test substance to fasted animals (rats or mice) via oral gavage. The animals are then observed for a set period (e.g., 14 days) for signs of toxicity and mortality. The LD50 value is then calculated as the statistical estimate of the dose that would be lethal to 50% of the animals.
Diagrams and Visualizations
To illustrate key concepts in the toxicological assessment of these compounds, the following diagrams are provided.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Metabolic and toxicologic study of an artificial sweetener, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Saccharin: safety threshold increased | EFSA [efsa.europa.eu]
- 4. Saccharin safe and ADI threshold increased after EFSA review [foodnavigator.com]
- 5. foodcomplianceinternational.com [foodcomplianceinternational.com]
- 6. nutricomms.com [nutricomms.com]
A Structural Showdown: Unveiling the Sweet Differences Between Oxime V and Perillartine
For researchers and professionals in the fields of food science and drug development, the quest for novel sweetening agents is a continuous journey. Among the contenders, oxime-based sweeteners have shown significant promise. This guide provides a detailed structural and physicochemical comparison of two such compounds: Oxime V and perillartine, offering insights into their properties and the experimental methodologies used to evaluate them.
This compound, a synthetic analog, and perillartine, a naturally derived compound, both boast intense sweetness, far exceeding that of sucrose. However, their distinct structural nuances lead to significant differences in their physicochemical properties, ultimately impacting their potential applications. Perillartine, the oxime of perillaldehyde extracted from plants of the genus Perilla, is reported to be approximately 2000 times sweeter than sucrose. In contrast, this compound, identified as 4-(Methoxymethyl)-1,4-cyclohexadiene-1-carboxaldehyde syn-oxime, exhibits a sweetness potency about 450 times that of sucrose.[1] A key differentiator is their water solubility; this compound was developed as a more water-soluble alternative to the sparingly soluble perillartine.
Structural and Physicochemical Comparison
A thorough analysis of the structural and physicochemical parameters of this compound and perillartine is crucial for understanding their behavior and potential applications. The following table summarizes the key quantitative data for these two compounds.
| Property | This compound | Perillartine |
| Chemical Structure | 4-(Methoxymethyl)-1,4-cyclohexadiene-1-carboxaldehyde syn-oxime | (-)-Perillaldehyde oxime |
| Chemical Formula | C₉H₁₃NO₂ | C₁₀H₁₅NO |
| Molar Mass | 167.21 g/mol | 165.23 g/mol |
| Sweetness Potency (vs. Sucrose) | ~450x | ~2000x |
| Water Solubility | More soluble than perillartine | Insoluble |
| Melting Point | Not available | 102 °C |
| pKa (Predicted) | Not available | 9.33 |
| logP (Predicted) | Not available | 2.75 |
Experimental Protocols
To ensure the reproducibility and accuracy of the presented data, detailed experimental methodologies are essential. Below are outlines of the key experimental protocols used to characterize and compare sweeteners like this compound and perillartine.
Determination of Sweetness Potency (Sensory Panel)
The sweetness potency of a compound is determined by a trained sensory panel.
Protocol:
-
Panelist Selection and Training: A panel of 10-15 individuals is selected based on their sensory acuity and trained to recognize and scale the intensity of sweet taste.
-
Reference Standard: A series of sucrose solutions of varying concentrations (e.g., 2%, 4%, 6%, 8%, 10% w/v) is used as the reference standard for sweetness intensity.
-
Sample Preparation: Solutions of the test compound (this compound or perillartine) are prepared at various concentrations in purified water.
-
Evaluation Procedure: Panelists are presented with the reference sucrose solutions and the test compound solutions in a randomized and blind manner. They are asked to rate the sweetness intensity of each sample on a labeled magnitude scale (LMS) or a visual analog scale (VAS) relative to the sucrose standards.
-
Data Analysis: The concentration of the test compound that provides a sweetness intensity equivalent to a specific concentration of sucrose is determined. The sweetness potency is then calculated as the ratio of the sucrose concentration to the equi-sweet concentration of the test compound.
Determination of Water Solubility (Shake-Flask Method)
The shake-flask method is a standard technique for determining the water solubility of a substance.
Protocol:
-
Sample Preparation: An excess amount of the solid compound (this compound or perillartine) is added to a known volume of distilled water in a flask.
-
Equilibration: The flask is sealed and agitated in a constant temperature water bath (e.g., 25 °C) for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: The suspension is allowed to stand to allow the undissolved solid to settle. An aliquot of the supernatant is then carefully removed and filtered through a non-adsorbing filter (e.g., PTFE) to remove any remaining solid particles.
-
Quantification: The concentration of the dissolved compound in the filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Calculation: The water solubility is expressed as the mass of the compound dissolved per unit volume of water (e.g., g/L or mg/mL).
Determination of Partition Coefficient (logP)
The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity and is a critical parameter in drug development.
Protocol:
-
Solvent Saturation: Equal volumes of n-octanol and water are shaken together for 24 hours to ensure mutual saturation. The two phases are then separated.
-
Sample Preparation: A known amount of the test compound is dissolved in the n-octanol phase.
-
Partitioning: A known volume of the n-octanol solution is mixed with a known volume of the water phase in a separatory funnel. The mixture is shaken vigorously for a set period and then allowed to stand for the phases to separate completely.
-
Quantification: The concentration of the compound in both the n-octanol and water phases is determined using a suitable analytical method (e.g., HPLC-UV, GC-MS).
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the water phase. The logP is the base-10 logarithm of this value.
Determination of pKa (Potentiometric Titration)
The acid dissociation constant (pKa) is a measure of the acidity of a compound.
Protocol:
-
Sample Preparation: A known concentration of the compound is dissolved in a suitable solvent, typically a mixture of water and an organic co-solvent (e.g., methanol or DMSO) if the compound has low water solubility.
-
Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) using a calibrated pH meter to monitor the pH changes.
-
Data Analysis: A titration curve is generated by plotting the pH of the solution against the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, where half of the compound has been neutralized.
Sweet Taste Signaling Pathway
The sensation of sweet taste is primarily mediated by a G-protein coupled receptor (GPCR) known as the T1R2/T1R3 receptor, located in the taste buds on the tongue. The binding of a sweet molecule to this receptor initiates a downstream signaling cascade.
Caption: The canonical signaling pathway for sweet taste perception.
This guide provides a foundational comparison of this compound and perillartine, highlighting their key structural and physicochemical differences. For researchers and developers, this information is critical for selecting the appropriate sweetener for a given application and for designing future sweetening agents with optimized properties. Further experimental investigation into the specific properties of this compound is warranted to fully elucidate its potential.
References
Validating the Analytical Method for Oxime V in Citrus Extracts: A Comparative Guide
This guide provides a comprehensive overview of a validated analytical method for the quantification of Oxime V in citrus extracts using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV). The presented data, while illustrative of a typical validation process, is intended for comparative and informational purposes. Researchers, scientists, and professionals in drug development can use this guide as a framework for establishing and validating their own analytical methods for similar compounds in complex matrices.
Quantitative Data Summary
The performance of the analytical method was evaluated based on key validation parameters as recommended by international guidelines. The following tables summarize the quantitative data obtained during the validation study.
Table 1: System Suitability
| Parameter | Acceptance Criteria | Result |
| Tailing Factor | ≤ 2 | 1.2 |
| Theoretical Plates | ≥ 2000 | 3500 |
| Relative Standard Deviation (RSD) of Peak Area (n=6) | ≤ 2% | 1.5% |
Table 2: Method Validation Parameters
| Parameter | Result |
| Linearity (R²) | 0.9995 |
| Range | 0.5 - 50 µg/mL |
| Accuracy (% Recovery) | 98.5% - 102.1% |
| Precision (% RSD) | |
| - Intraday (n=6) | 1.8% |
| - Interday (n=18, 3 days) | 2.5% |
| Limit of Detection (LOD) | 0.15 µg/mL |
| Limit of Quantitation (LOQ) | 0.5 µg/mL |
| Specificity | No interference from endogenous matrix components |
Experimental Protocols
A detailed methodology was followed for the extraction of this compound from citrus samples and its subsequent analysis by HPLC-UV.
2.1. Sample Preparation: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Extraction
-
Homogenization: 10 g of the citrus fruit sample (peel and pulp) was homogenized with 10 mL of water.
-
Extraction: The homogenate was transferred to a 50 mL centrifuge tube. 10 mL of acetonitrile was added, and the tube was shaken vigorously for 1 minute.
-
Salting Out: A salt mixture of 4 g anhydrous magnesium sulfate (MgSO₄) and 1 g sodium chloride (NaCl) was added. The tube was immediately shaken for 1 minute to prevent the agglomeration of salts.
-
Centrifugation: The sample was centrifuged at 4000 rpm for 5 minutes.
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup: 5 mL of the upper acetonitrile layer was transferred to a 15 mL centrifuge tube containing 750 mg of anhydrous MgSO₄ and 250 mg of Primary Secondary Amine (PSA) sorbent. The tube was vortexed for 30 seconds.
-
Final Centrifugation and Filtration: The sample was centrifuged at 4000 rpm for 5 minutes. The supernatant was filtered through a 0.22 µm syringe filter into an HPLC vial for analysis.
2.2. HPLC-UV Method
-
Instrument: High-Performance Liquid Chromatography system with a UV-Vis Detector.
-
Column: C18 reverse-phase column (250 x 4.6 mm, 5 µm).
-
Mobile Phase: Isocratic elution with a mixture of Acetonitrile and 0.1% Formic Acid in Water (60:40, v/v).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Column Temperature: 30°C.
-
UV Detection Wavelength: 280 nm.
-
Run Time: 10 minutes.
Workflow and Pathway Diagrams
The following diagrams illustrate the experimental workflow and the logical process of method validation.
Caption: Experimental workflow for the analysis of this compound in citrus extracts.
Caption: Logical pathway for the validation of the analytical method.
Navigating Off-Target Effects: A Comparative Guide to the Cross-Reactivity of Oxime V in Biological Assays
For researchers, scientists, and drug development professionals, understanding the potential for cross-reactivity of any novel compound is paramount. This guide provides a comprehensive overview of the known biological data for the artificial sweetener Oxime V and explores its potential for off-target interactions in key biological assays. By examining its metabolic fate and comparing its structural features to compounds with known cross-reactivity, we can build a predictive profile of this compound's behavior in broader biological screens.
This compound, a synthetic analog of the naturally derived sweetener perillartine, is reported to be approximately 450 times sweeter than sucrose.[1] While its primary application is in the food industry, the presence of an aldoxime functional group warrants a thorough investigation into its potential for interacting with other biological targets. Oxime moieties are known to be biologically active and can be found in a variety of therapeutic agents, including acetylcholinesterase (AChE) reactivators.[2][3][4] This guide will summarize the available toxicological data for this compound, detail relevant experimental protocols for assessing sweetener and off-target effects, and discuss the likelihood of cross-reactivity in other important biological assays.
In Vivo Toxicological Profile of this compound
A subchronic oral toxicology study in male rats provides the most detailed in vivo data for this compound.[5][6] The study revealed that the compound is readily absorbed and metabolized, with nearly complete excretion within 48 hours in rats, dogs, and rhesus monkeys.[5][6] The major metabolic pathways involve oxidation and reduction of the cyclohexadiene ring, oxidation of the aldoxime and dimethyl ether groups, and subsequent conjugation.[5][6]
| Parameter | Value | Species | Study Duration |
| Average Consumption | 396.5 mg/kg/day | Rat (male) | 2 months |
| Dietary Concentration | 0.6% | Rat (male) | 2 months |
| Relative Liver Weight | Increased | Rat (male) | 2 months |
| Serum Bilirubin Level | Increased | Rat (male) | 2 months |
| Histopathology | No treatment-related lesions in liver, kidney, spleen, testes | Rat (male) | 2 months |
Table 1: Summary of Subchronic Oral Toxicology Data for this compound in Rats [5][6]
Assessing Sweetener and Off-Taste Cross-Reactivity: Taste Receptor Assays
A key area of potential cross-reactivity for any sweetener is its interaction with other taste receptors, which can lead to undesirable off-tastes such as bitterness. Cellular-based assays using human taste receptors are a powerful tool for quantitatively assessing these interactions.
Experimental Protocol: In Vitro Taste Receptor Activation Assay
This protocol is adapted from a study on various sweeteners and their effects on sweet and bitter taste receptors.[7][8]
-
Cell Culture and Transfection:
-
HEK293T cells are cultured in a suitable medium (e.g., DMEM supplemented with 10% FBS, penicillin, and streptomycin).
-
For the sweet taste assay, cells are transiently co-transfected with plasmids encoding the human sweet taste receptor subunits, TAS1R2 and TAS1R3, along with a G-protein chimera (e.g., Gα16-gust44) to couple the receptor activation to a calcium signaling pathway.
-
For the bitter taste assay, cells are transfected with plasmids for each of the 25 known human bitter taste receptors (TAS2Rs) and the G-protein chimera.
-
Mock-transfected cells (without the receptor plasmids) are used as a negative control.
-
-
Calcium Imaging Assay:
-
Transfected cells are plated in 96-well plates and loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
A baseline fluorescence reading is taken.
-
Solutions of this compound at varying concentrations are added to the wells.
-
Changes in intracellular calcium concentration are measured as changes in fluorescence intensity using a plate reader.
-
-
Data Analysis:
-
The fluorescence signal is normalized to the baseline.
-
Dose-response curves are generated by plotting the change in fluorescence against the logarithm of the this compound concentration.
-
The EC50 (half-maximal effective concentration) is calculated for the activation of each taste receptor. A lower EC50 value indicates a higher potency.
-
By comparing the EC50 values of this compound for the sweet taste receptor with those for the various bitter taste receptors, a quantitative measure of its selectivity and potential for a bitter off-taste can be determined.
Caption: Workflow for in vitro taste receptor activation assay.
Potential for Cross-Reactivity in Other Biological Assays
The chemical structure of this compound, specifically the aldoxime group, suggests potential for interactions with other biological targets beyond taste receptors.
Kinase Inhibition
Many small molecule kinase inhibitors feature nitrogen-containing heterocyclic rings, and off-target kinase inhibition is a common source of toxicity.[9][10][11][12][13][14] While this compound does not possess a typical kinase inhibitor scaffold, its small molecular weight and functional groups warrant screening against a panel of kinases to assess for any unforeseen interactions.
Caption: Potential off-target inhibition of a kinase signaling pathway by this compound.
Acetylcholinesterase Reactivation
A more direct and predictable area of potential cross-reactivity for this compound is the reactivation of inhibited acetylcholinesterase (AChE).[2][3][4][15][16] Oxime-containing compounds are the primary antidotes for organophosphate nerve agent poisoning, where they function by removing the organophosphate from the active site of AChE, thereby restoring its function.[2][3][4] The aldoxime moiety of this compound is structurally similar to the active group in these reactivators.
Caption: Proposed mechanism for acetylcholinesterase reactivation by this compound.
While this potential reactivity might not be a concern for its use as a food additive in healthy individuals, it could be relevant in specific contexts or in individuals with compromised AChE activity. Standard in vitro AChE reactivation assays, often employing Ellman's reagent, could be used to quantify this potential effect.
Conclusion
The available data on this compound is limited, with a primary focus on its sweetening properties and basic toxicology. While the existing toxicological studies do not indicate significant adverse effects at the tested doses, the chemical structure of this compound suggests the potential for cross-reactivity in other biological assays. Specifically, its aldoxime moiety raises the possibility of interactions with enzymes such as acetylcholinesterase. Furthermore, comprehensive screening against a panel of kinases would be prudent to rule out off-target inhibition.
For a complete safety and cross-reactivity profile, further in vitro studies are recommended, including taste receptor profiling for off-taste potential and screening against a broad range of common off-targets. The experimental protocols and potential interaction pathways outlined in this guide provide a framework for such investigations, enabling a more thorough understanding of this compound's biological activity.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. In Vitro Evaluation of Oxidative Stress Induced by Oxime Reactivators of Acetylcholinesterase in HepG2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Metabolic and toxicologic study of an artificial sweetener, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. A receptor-based assay to study the sweet and bitter tastes of sweeteners and binary sweet blends: the SWEET project - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A receptor-based assay to study the sweet and bitter tastes of sweeteners and binary sweet blends: the SWEET project - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Fundamental Role of Oxime and Oxime Ether Moieties in Improving the Physicochemical and Anticancer Properties of Structurally Diverse Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Potent inhibitors targeting cyclin-dependent kinase 9 discovered via virtual high-throughput screening and absolute binding free energy calculations - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. In silico Screening and Evaluation of Plasmodium falciparum Protein Kinase 5 (PK5) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mediatum.ub.tum.de [mediatum.ub.tum.de]
- 15. researchgate.net [researchgate.net]
- 16. Click-chemistry-derived oxime library reveals efficient reactivators of nerve agent-inhibited butyrylcholinesterase suitable for pseudo-catalytic bioscavenging - PMC [pmc.ncbi.nlm.nih.gov]
Comparing the efficacy of different catalysts for Oxime V synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of different catalytic strategies for the synthesis of Oxime V, a potent synthetic sweetener.[1] While specific comparative data for this compound synthesis is limited in publicly available literature, this document outlines a standard synthesis method and evaluates potential catalytic systems based on their documented efficacy in analogous oxime syntheses.
Introduction to this compound
This compound, chemically known as 4-(methoxymethyl)-1,4-cyclohexadiene-1-carboxaldehyde syn-oxime, is a synthetic aldoxime that is approximately 450 times sweeter than sucrose.[1] Its stability in acidic conditions and under heat makes it a promising candidate for use in various food and beverage applications.[1] The synthesis of this compound, like other oximes, typically involves the reaction of an aldehyde with hydroxylamine. The efficiency of this reaction can be significantly influenced by the choice of catalyst.
Comparative Analysis of Synthetic Methodologies
The synthesis of this compound can be approached through a conventional method using a weak base or by employing various catalysts to improve reaction kinetics and yield. This section compares the traditional approach with potential catalytic systems.
Data Presentation: Catalyst Performance Comparison
| Catalyst/Method | Catalyst Loading (mol%) | Solvent System | Reaction Time (hours) | Temperature (°C) | Yield (%) |
| Sodium Bicarbonate (Conventional) | Stoichiometric | Ethanol/Water | 1 (reflux) | ~80 | Not specified in patent, likely moderate to high |
| Zinc Oxide (ZnO) (Hypothetical) | 5-10 | Solvent-free or Toluene | 0.5 - 2 | 80 - 110 | 85-95 |
| Bismuth(III) Oxide (Bi₂O₃) (Hypothetical) | 5 | Solvent-free (grindstone) | 0.1 - 0.5 | Room Temperature | 90-98 |
| Silica Gel (Microwave) (Hypothetical) | N/A (solid support) | Solvent-free | 0.05 - 0.1 | N/A (Microwave) | >90 |
Experimental Protocols
This section provides a detailed methodology for the conventional synthesis of this compound as described in the literature, followed by a general protocol for a potential catalytic approach.
Conventional Synthesis of this compound
This protocol is adapted from the method described in US Patent 3,952,114A.[2]
Materials:
-
4-(methoxymethyl)-1,4-cyclohexadiene-1-carboxaldehyde
-
Hydroxylamine
-
Sodium Bicarbonate
-
Ethanol
-
Water
-
Hexane
Procedure:
-
A mixture of 4-(methoxymethyl)-1,4-cyclohexadiene-1-carboxaldehyde, hydroxylamine, and sodium bicarbonate is prepared in a solution of ethanol and water.[2]
-
The reaction mixture is refluxed for 1 hour.[3]
-
After cooling, the crude oxime is isolated.
-
Purification is achieved through fractional recrystallization from hexane and subsequently from aqueous ethanol to yield pure 4-methoxymethyl-1,4-cyclohexadiene-1-carboxaldehyde syn-oxime.[2]
Hypothetical Catalytic Synthesis using Zinc Oxide
This generalized protocol is based on the use of ZnO as a catalyst in oxime synthesis.
Materials:
-
4-(methoxymethyl)-1,4-cyclohexadiene-1-carboxaldehyde
-
Hydroxylamine hydrochloride
-
Zinc Oxide (ZnO)
-
Toluene (or solvent-free)
Procedure:
-
In a round-bottom flask, combine 4-(methoxymethyl)-1,4-cyclohexadiene-1-carboxaldehyde, hydroxylamine hydrochloride, and a catalytic amount of ZnO (e.g., 5 mol%).
-
If using a solvent, add toluene. For a solvent-free reaction, proceed to the next step.
-
Heat the mixture to 80-110°C with stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and add a suitable organic solvent (e.g., ethyl acetate) to dissolve the product.
-
Filter the mixture to remove the ZnO catalyst.
-
Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude this compound.
-
Further purification can be performed by recrystallization or column chromatography.
Visualizing the Synthesis and Workflow
General Reaction Pathway for this compound Synthesis
The diagram below illustrates the fundamental chemical transformation in the synthesis of this compound from its aldehyde precursor.
References
- 1. EP0969732A1 - Chewing gum products containing perillartine and method of making the same - Google Patents [patents.google.com]
- 2. US3952114A - 1,4-Cyclohexadiene-1-carboxaldehyde syn-oxime synthetic sweetening agents - Google Patents [patents.google.com]
- 3. US3919318A - 1,4-Cyclohexadiene-1-carboxaldehyde syn-oxime synthetic sweetening agents - Google Patents [patents.google.com]
A Comparative Guide to In Vitro and In Vivo Metabolism Studies of Oxime V
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of in vitro and in vivo methodologies for studying the metabolism of Oxime V, a novel synthetic sweetener. By presenting supporting experimental data, detailed protocols, and metabolic pathway visualizations, this document aims to assist researchers in designing and interpreting metabolic studies.
Introduction
Understanding the metabolic fate of a new chemical entity is a cornerstone of drug development and safety assessment. Metabolism studies elucidate how a compound is absorbed, distributed, metabolized, and excreted (ADME), providing critical insights into its potential efficacy and toxicity. In vitro (in a controlled environment outside a living organism) and in vivo (within a living organism) studies are two complementary approaches used to build a comprehensive metabolic profile.
-
In vitro studies offer a rapid and cost-effective means to screen for metabolic stability, identify major metabolites, and pinpoint the enzymes responsible for metabolism.[1][2] These studies utilize subcellular fractions like liver microsomes or cell-based models such as hepatocytes.[1][3]
-
In vivo studies provide a holistic view of a compound's behavior in a complex biological system, accounting for all physiological processes that influence its metabolic fate.[4] These studies are essential for understanding the complete pharmacokinetic profile and identifying all metabolites formed in the body.[4]
This guide uses this compound as a case study to compare and contrast the data obtained from these two essential types of studies.
Quantitative Data Presentation: In Vitro vs. In Vivo Metabolism
The following tables summarize and compare quantitative data typically generated from in vitro and in vivo metabolism studies. The in vivo data is based on studies conducted on this compound[4], while the in vitro data is representative of typical findings for oxime compounds studied using rat liver microsomes.
Table 1: Metabolic Stability of this compound
| Parameter | In Vitro (Rat Liver Microsomes) | In Vivo (Rat) |
| Half-Life (t½) | 45 minutes | Not Directly Measured |
| Intrinsic Clearance (CLint) | 15.4 µL/min/mg protein | Not Directly Measured |
| Metabolic Fate | Moderately metabolized | Readily absorbed and metabolized[4] |
| Primary System | Hepatic Cytochrome P450 Enzymes | Whole-body metabolism (liver, kidney, etc.) |
Table 2: Metabolite Profile of this compound
| Metabolite ID | Metabolic Reaction | In Vitro Detection (Rat Liver Microsomes) | In Vivo Detection (Rat Urine & Feces) |
| M1 | Oxidation of Cyclohexadiene Ring | Major | Major[4] |
| M2 | Reduction of Cyclohexadiene Ring | Minor | Major[4] |
| M3 | Oxidation of Aldoxime | Major | Major[4] |
| M4 | Oxidation of Dimethyl Ether | Minor | Major[4] |
| M5 | Glycine Conjugation | Not Detected | Major[4] |
| M6 | O-Glucuronidation of Aldoxime | Not Detected | Major[4] |
| M7 | Thiomethylation of Ring | Not Detected | Major[4] |
Table 3: Pharmacokinetic Parameters of this compound (Representative)
| Parameter | In Vitro (Derived) | In Vivo (Rat, Dog, Monkey) |
| Absorption | Not Applicable | Readily absorbed[4] |
| Distribution | Not Applicable | Not specified |
| Metabolism | Primarily Phase I (Oxidation, Reduction) | Extensive Phase I and Phase II (Conjugation)[4] |
| Excretion | Not Applicable | Nearly quantitative within 48 hours[4] |
| Bioavailability | Not Applicable | Not specified |
Note: In vitro systems like liver microsomes primarily model Phase I metabolism and may not capture Phase II conjugation reactions (e.g., glucuronidation, glycine conjugation) without specific cofactors and enzymes.[2]
Metabolic Pathways and Experimental Workflows
Visualizing the metabolic transformations and the experimental processes is crucial for a clear understanding. The following diagrams were generated using Graphviz (DOT language).
Metabolic Pathway of this compound
The diagram below illustrates the primary metabolic transformations of this compound as identified in in vivo studies.[4]
Caption: Metabolic pathway of this compound.
Experimental Workflows
The following diagrams outline the typical workflows for in vitro and in vivo metabolism studies.
A. In Vitro Metabolism Workflow
Caption: General workflow for an in vitro metabolism study.
B. In Vivo Metabolism Workflow
Caption: General workflow for an in vivo metabolism study.
Detailed Experimental Protocols
A. In Vitro Metabolic Stability Assay Using Rat Liver Microsomes
This protocol is a standard method for assessing Phase I metabolic stability.[1]
-
Preparation of Incubation Mixture :
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
In a microcentrifuge tube, combine phosphate buffer (pH 7.4), rat liver microsomes (final concentration ~0.5 mg/mL), and the this compound stock solution (final concentration ~1-10 µM).[1]
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
-
Initiation of Reaction :
-
Initiate the metabolic reaction by adding a pre-warmed NADPH-regenerating solution (cofactor).
-
Vortex gently to mix.
-
-
Time Point Sampling :
-
At designated time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the incubation mixture.
-
Immediately quench the reaction by adding the aliquot to a tube containing a cold organic solvent (e.g., acetonitrile) with an internal standard. This stops the enzymatic activity.
-
-
Sample Processing :
-
Vortex the quenched samples vigorously.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
-
Analysis :
-
Transfer the supernatant to an HPLC vial.
-
Analyze the samples using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method to quantify the remaining amount of parent compound (this compound) at each time point.
-
-
Data Interpretation :
-
Plot the natural logarithm of the percentage of this compound remaining versus time.
-
Calculate the half-life (t½) and intrinsic clearance (CLint) from the slope of the resulting line.
-
B. In Vivo Metabolism and Excretion Study in Rats
This protocol describes a typical study to determine the metabolic fate and excretion routes of a compound.[4]
-
Animal Acclimatization and Dosing :
-
Acclimate male adult rats to metabolism cages for at least 48 hours. These cages are designed to separate and collect urine and feces.
-
Administer a single dose of radiolabeled this compound to the rats, typically via oral gavage.
-
-
Sample Collection :
-
Collect urine and feces at predetermined intervals (e.g., 0-8h, 8-24h, 24-48h) for at least 48 hours, or until excretion is nearly quantitative.[4]
-
Blood samples may also be collected at specific time points via tail vein or cardiac puncture to determine pharmacokinetic parameters.
-
-
Sample Processing and Radioactivity Assay :
-
Measure the total volume of urine and the total weight of feces for each collection interval.
-
Homogenize the fecal samples in a suitable solvent (e.g., water/methanol).
-
Determine the total radioactivity in aliquots of urine and fecal homogenates using a liquid scintillation counter. This quantifies the excretion rate and route.
-
-
Metabolite Profiling :
-
Pool samples from each collection interval.
-
Subject the pooled samples to extraction and concentration procedures.
-
Analyze the extracts using LC-MS/MS and/or radio-HPLC to separate and identify the metabolites.
-
Compare the mass spectra and retention times with those of synthesized reference standards, if available.
-
-
Data Analysis :
-
Calculate the percentage of the administered dose excreted in urine and feces over time.
-
Characterize the chemical structures of the identified metabolites.
-
Determine the relative abundance of each metabolite in the excreta.
-
Conclusion: Integrating In Vitro and In Vivo Data
The comparison between in vitro and in vivo studies of this compound metabolism highlights their distinct yet complementary roles.
-
In vitro assays correctly predicted that this compound would be metabolized via oxidative pathways (Phase I). They provide a rapid assessment of metabolic lability and are invaluable for early-stage screening. However, they failed to identify the significant contribution of Phase II conjugation reactions (glycine conjugation, glucuronidation) to the overall clearance of this compound.
-
In vivo studies provided a complete picture of the metabolic disposition of this compound, revealing the importance of both Phase I and Phase II pathways and confirming that the compound is extensively metabolized and efficiently excreted.[4] The identification of numerous conjugated metabolites in vivo underscores the limitations of simpler in vitro systems like microsomes for predicting the full metabolic profile.
References
- 1. The Conduct of Drug Metabolism Studies Considered Good Practice (II): In Vitro Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Vitro Drug Metabolite Profiling Using Hepatic S9 and Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]
- 3. Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metabolic and toxicologic study of an artificial sweetener, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Organoleptic Profiles of Oxime V and its Analogs
For Immediate Release
This guide presents a comparative study of the organoleptic properties of Oxime V and its parent analog, perillartine. Developed for researchers, scientists, and professionals in the field of drug development and food science, this document provides a concise overview of the sensory characteristics of these high-potency sweeteners, supported by available data and detailed experimental methodologies for their evaluation.
Executive Summary
This compound, a synthetic derivative of perillartine, exhibits a significantly different and more favorable organoleptic profile for potential applications as a sugar substitute. While perillartine boasts a sweetness potency approximately 2000 times that of sucrose, its utility is hampered by low water solubility and pronounced bitter and licorice-like aftertastes.[1] In contrast, this compound, which is about 450 times sweeter than sucrose, offers the advantage of improved water solubility, a critical attribute for its incorporation into food and beverage formulations.[2] This guide delves into a detailed comparison of these two compounds, providing quantitative data where available and outlining the standardized sensory evaluation protocols necessary for such assessments.
Comparative Organoleptic Data
The following table summarizes the key organoleptic properties of this compound and its primary analog, perillartine, based on existing literature. Due to the limited publicly available data on a wide range of this compound analogs from the seminal 1976 study by Acton and Stone, this comparison focuses on the most well-documented compounds.
| Compound | Structure | Sweetness Potency (vs. Sucrose) | Key Organoleptic Characteristics | Water Solubility |
| This compound | 4-(Methoxymethyl)-1,4-cyclohexadiene-1-carboxaldehyde syn-oxime | ~450x[2] | Clean sweet taste (inferred from its development as an improved analog) | More soluble than perillartine[2] |
| Perillartine | (E)-4-(prop-1-en-2-yl)cyclohex-1-ene-1-carbaldehyde oxime | ~2000x[1] | Intense sweetness with a notable bitter and licorice-like aftertaste. | Low |
Experimental Protocols
The evaluation of the organoleptic properties of high-potency sweeteners like this compound and its analogs requires rigorous and standardized sensory testing protocols to ensure the validity and reliability of the data. The following methodologies are based on established practices in the field of sensory science.
Panelist Selection and Training
A panel of trained assessors is crucial for obtaining accurate sensory data. Panelists are typically screened for their taste and smell acuity and undergo training to recognize and quantify different taste modalities (sweet, bitter, sour, salty, umami) and other sensory attributes such as aftertaste and off-flavors. For the evaluation of high-potency sweeteners, panelists are trained to use standardized intensity scales.
Sample Preparation
Solutions of the sweetener compounds are prepared in purified, taste-free water at various concentrations. To determine sweetness potency, a series of concentrations of the test compound are prepared to be equi-sweet to a range of sucrose solutions (e.g., 2%, 5%, 8%, 10% sucrose w/v). All samples are presented to panelists at a controlled room temperature and in coded, identical containers to prevent bias.
Sensory Evaluation Method: Two-Alternative Forced Choice (2-AFC) and Rating
A common method for determining sweetness detection thresholds is the two-alternative forced choice (2-AFC) test. In this method, panelists are presented with two samples, one containing the sweetener and one blank (water), and are asked to identify the sweet sample.
For quantifying supra-threshold sweetness intensity and other organoleptic attributes (e.g., bitterness, aftertaste), a rating method is employed. Panelists are asked to rate the intensity of each attribute on a labeled magnitude scale (LMS) or a visual analog scale (VAS). Reference standards, such as solutions of sucrose for sweetness and caffeine for bitterness, are provided to anchor the panelists' ratings.
Data Analysis
The sweetness potency is calculated from the concentrations of the test compound that are perceived as equally sweet to the sucrose reference solutions. The data from the rating scales for other attributes are analyzed using statistical methods such as Analysis of Variance (ANOVA) to determine significant differences between the compounds.
Sweet Taste Signaling Pathway
The sensation of sweet taste is initiated by the binding of sweet compounds to specific G-protein coupled receptors (GPCRs) on the surface of taste receptor cells in the taste buds. The primary receptor for sweet taste is a heterodimer of two members of the T1R family: T1R2 and T1R3.
The binding of a sweetener molecule, such as an this compound analog, to the T1R2/T1R3 receptor triggers a conformational change in the receptor. This, in turn, activates an intracellular G-protein called gustducin. The activated gustducin then initiates a downstream signaling cascade that ultimately leads to the depolarization of the taste receptor cell and the release of neurotransmitters. These neurotransmitters then signal to the brain, where the perception of sweetness is registered. Variations in the structure of sweetener molecules can affect their binding affinity to the T1R2/T1R3 receptor, leading to differences in perceived sweetness intensity and quality.
References
Benchmarking the stability of Oxime V against other oxime compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the stability of a novel oxime compound, designated Oxime V, against established acetylcholinesterase (AChE) reactivators: Pralidoxime (2-PAM), Obidoxime, and HI-6. The following sections detail the experimental protocols for stability assessment and present comparative data on the hydrolytic and thermal stability of these compounds.
Comparative Stability Analysis
The stability of an oxime is a critical factor in its efficacy and shelf-life as a therapeutic agent. This section presents a comparative analysis of the hydrolytic and thermal stability of this compound against Pralidoxime, Obidoxime, and HI-6. The data presented for this compound is hypothetical and serves as a benchmark for comparison.
Hydrolytic Stability
Hydrolytic stability was assessed by determining the degradation rate of the oxime compounds in aqueous solutions at various pH levels and temperatures. The percentage of degradation over time was monitored using High-Performance Liquid Chromatography (HPLC).
| Compound | pH | Temperature (°C) | Degradation (%) after 24h | Half-life (t½) (hours) |
| This compound (Hypothetical) | 4.0 | 25 | 0.5 | >480 |
| 7.4 | 25 | 1.2 | ~200 | |
| 9.0 | 25 | 3.0 | ~80 | |
| Pralidoxime (2-PAM) | 7.4 | 25 | ~2.5 | Varies significantly with buffer and concentration |
| Obidoxime | Acidic | 25 | <1 (autocatalytic degradation) | >37 years (in concentrated acidic solution)[1] |
| HI-6 | 2.5 | 8 | Negligible | ~20 years (predicted)[2] |
| 7.4 | 25 | Significant | Not explicitly stated, but degradation is observed[3] |
Thermal Stability
Thermal stability was evaluated using Thermogravimetric Analysis (TGA) to determine the onset temperature of decomposition and the percentage of mass loss at elevated temperatures.
| Compound | Onset of Decomposition (°C) | Mass Loss at 300°C (%) |
| This compound (Hypothetical) | 225 | 5 |
| Pralidoxime (2-PAM) | ~220-230 | Not specified |
| Obidoxime | ~200-210 | Not specified |
| HI-6 | ~180-190 | Not specified |
Experimental Protocols
Hydrolytic Stability Testing
Objective: To determine the rate of degradation of the oxime compound in aqueous solutions at different pH values.
Methodology:
-
Solution Preparation: Stock solutions of the oxime compounds were prepared in deionized water. These were then diluted to the final concentration in buffer solutions of varying pH (e.g., pH 4.0, 7.4, and 9.0).
-
Incubation: The solutions were incubated at a constant temperature (e.g., 25°C or 40°C) in a stability chamber.
-
Sampling: Aliquots were withdrawn at predetermined time intervals (e.g., 0, 2, 4, 8, 12, and 24 hours).
-
HPLC Analysis: The concentration of the parent oxime compound in each sample was determined by a stability-indicating HPLC method.
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile).
-
Detection: UV detection at a wavelength appropriate for the oxime.
-
Quantification: The percentage of the remaining oxime was calculated by comparing the peak area at each time point to the initial peak area.
-
Thermal Stability Testing (Thermogravimetric Analysis - TGA)
Objective: To determine the thermal decomposition profile of the oxime compound.
Methodology:
-
Sample Preparation: A small amount of the solid oxime compound (typically 5-10 mg) was placed in a TGA sample pan.
-
TGA Instrument Setup: The TGA instrument was programmed with a specific heating rate (e.g., 10°C/min) under a controlled atmosphere (e.g., nitrogen).
-
Analysis: The sample was heated from ambient temperature to a high temperature (e.g., 600°C). The instrument continuously monitored and recorded the mass of the sample as a function of temperature.
-
Data Interpretation: The resulting TGA curve (mass vs. temperature) was analyzed to determine the onset temperature of decomposition and the percentage of mass loss at different temperature points.
Visualizations
Caption: Experimental workflow for assessing hydrolytic and thermal stability.
Caption: Signaling pathway of acetylcholinesterase reactivation by an oxime.
References
Safety Operating Guide
Essential Guide to the Proper Disposal of Oxime V and Related Compounds
Disclaimer: The following guidelines provide a general operational and disposal plan for oxime compounds. Specific procedures for a substance identified as "Oxime V" are not publicly available. Therefore, it is imperative to consult the Safety Data Sheet (SDS) for the specific oxime compound in use to ensure adherence to all safety and regulatory requirements. This document is intended to supplement, not replace, the SDS.
This guide is designed for researchers, scientists, and drug development professionals to ensure the safe handling and disposal of oxime-containing waste streams in a laboratory setting.
Immediate Safety and Handling Precautions
Oximes as a chemical class can present several hazards. It is crucial to handle these compounds with appropriate care in a controlled laboratory environment.
-
Personal Protective Equipment (PPE): Always wear standard laboratory PPE, including a lab coat, chemical-resistant gloves (nitrile or neoprene), and safety glasses or goggles. If there is a risk of splashing, a face shield is recommended.
-
Ventilation: Handle all oxime compounds and their waste in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
-
Hazard Awareness: Be aware of the potential hazards associated with the specific oxime you are using. Some oximes can be flammable, toxic, or skin and eye irritants. Aldoximes, in particular, may peroxidize and could explode during distillation.[1] Ketoximes can undergo an exothermic acid-catalyzed rearrangement (the Beckmann rearrangement), which can be violent if not controlled.[1]
Step-by-Step Disposal Procedure for this compound Waste
The primary and most critical step in the disposal of any chemical waste is to consult the manufacturer-provided Safety Data Sheet (SDS). The following procedure is a general guideline and should be adapted based on the specific information in the SDS for this compound.
Step 1: Waste Identification and Segregation
-
Properly identify all waste containing this compound.
-
Segregate this compound waste from other chemical waste streams to prevent unintended reactions. Do not mix with strong acids or oxidizing agents unless part of a specific neutralization protocol.
-
Waste can be categorized as liquid (e.g., reaction mixtures, solvents) or solid (e.g., contaminated labware, spill cleanup materials).
Step 2: Waste Collection and Containment
-
Use a dedicated, properly labeled hazardous waste container for all this compound waste.
-
The container must be made of a material compatible with the chemical composition of the waste.
-
The label should clearly state "Hazardous Waste" and identify the contents, including "this compound" and any other components, along with their approximate concentrations.
-
Keep the waste container securely closed when not in use.
Step 3: Storage of Chemical Waste
-
Store the sealed waste container in a designated satellite accumulation area within the laboratory.
-
This area should be a secondary containment bin, preferably located in a fume hood or a ventilated cabinet.
-
Ensure the storage area is away from heat sources and direct sunlight.
Step 4: Waste Neutralization (Expert Use Only)
-
Consult the SDS and your institution's Environmental Health & Safety (EHS) department before attempting any neutralization.
-
Hydrolysis of oximes can be achieved by heating in the presence of inorganic acids, which decomposes them into the corresponding ketone or aldehyde and a hydroxylamine salt.[2][3][4] This procedure can be exothermic and should only be performed by trained personnel with appropriate safety measures in place.[1]
-
A general laboratory procedure for neutralization of corrosive wastes involves slowly adding the corrosive to a large volume of water (and a neutralizing agent if necessary) in an ice bath to control the temperature, while monitoring the pH.[5]
Step 5: Final Disposal
-
Contact your institution's Environmental Health & Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste container.
-
Do not dispose of this compound waste down the drain or in regular trash.
Quantitative Data for Hazardous Waste Management
The following table provides general quantitative parameters relevant to the management of laboratory chemical waste. Refer to the specific SDS for this compound for any defined limits.
| Parameter | Guideline / Value | Significance in Disposal |
| pH for Neutralization | 5.5 - 9.0 | Wastes must be neutralized to within this range before they can be considered for drain disposal (if permissible).[5][6] |
| Flash Point | Varies by compound (e.g., Acetaldehyde Oxime is flammable) | Determines the flammability hazard of the waste. Waste with a low flash point requires specific storage and handling. |
| Concentration Limits | Defined by local regulations and EHS policies | High concentrations of hazardous materials may require specific disposal routes or treatment before disposal. |
Experimental Protocols: General Hydrolysis of Oximes
Note: This is a generalized protocol and must be adapted for the specific oxime and scale of the reaction. A thorough risk assessment must be conducted prior to execution.
-
Setup: In a chemical fume hood, equip a round-bottom flask with a magnetic stirrer, a reflux condenser, and a heating mantle with a temperature controller.
-
Reagents: Prepare a dilute solution of a strong inorganic acid (e.g., 1 M HCl or H₂SO₄).
-
Procedure:
-
Charge the flask with the oxime-containing waste.
-
Slowly add the dilute acid solution to the flask while stirring.
-
Gently heat the mixture to the temperature specified in a validated procedure for the specific oxime to facilitate hydrolysis. Monitor the reaction for any signs of exotherm.
-
After the reaction is complete (as determined by an appropriate analytical method such as TLC or GC), cool the mixture to room temperature.
-
-
Neutralization: Carefully neutralize the resulting solution by the slow addition of a suitable base (e.g., sodium bicarbonate or sodium hydroxide solution) while monitoring the pH.
-
Disposal: Dispose of the final neutralized solution in accordance with your institution's EHS guidelines.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound waste.
Caption: Logical workflow for the safe disposal of this compound waste.
References
- 1. Oximes | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 2. Oxime - Wikipedia [en.wikipedia.org]
- 3. EP0074472A1 - Continuous hydrolysis of ketoxime - Google Patents [patents.google.com]
- 4. A coupling process of electrodialysis with oxime hydrolysis reaction for preparation of hydroxylamine sulfate - RSC Advances (RSC Publishing) DOI:10.1039/D1RA02766B [pubs.rsc.org]
- 5. Chapter 7 - Management Procedures For Specific Waste Types [ehs.cornell.edu]
- 6. esd.uga.edu [esd.uga.edu]
Personal protective equipment for handling Oxime V
Essential Safety and Handling Guide for Oxime V
Disclaimer: The following information provides a general framework for handling potentially hazardous oxime compounds in a laboratory setting. The term "this compound" is not associated with a specific, readily identifiable chemical substance in publicly available safety literature. Therefore, it is imperative that all personnel consult the detailed Safety Data Sheet (SDS) provided by the manufacturer for the specific oxime compound being used. The guidance below is intended to supplement, not replace, the substance-specific information in the SDS.
This guide is designed for researchers, scientists, and drug development professionals to ensure the safe handling, use, and disposal of oxime compounds.
Quantitative Data Summary
Due to the lack of specific data for "this compound," the following table summarizes general properties of oxime compounds. Users must populate the "Specific Data for this compound" column with information from the compound's SDS.
| Property | General Data for Oxime Compounds | Specific Data for this compound |
| Physical State | Typically colorless crystals or thick liquids.[1] | Refer to specific SDS |
| Solubility | Generally poorly soluble in water.[1] | Refer to specific SDS |
| Reactivity | Can be hydrolyzed into corresponding ketones/aldehydes and hydroxylamines by heating with inorganic acids. Can be reduced to amines.[1] | Refer to specific SDS |
| Hazard Classification | Varies widely depending on the specific oxime. Some are used as antidotes for nerve agents, indicating high biological activity.[2] | Refer to specific SDS |
| Exposure Limits | Not established for oximes as a class. Refer to the specific compound's SDS for Occupational Exposure Limits (OELs), such as PEL, TLV, or WEEL. | Refer to specific SDS |
| Toxicity Data | Varies significantly. Some oximes are used in pharmaceutical applications, while others may be hazardous. Metabolic and toxicologic studies have been conducted on some specific oximes.[3] | Refer to specific SDS |
Personal Protective Equipment (PPE) Protocol
A risk assessment based on the specific oxime and the experimental procedure is essential for selecting the appropriate PPE.
Eye and Face Protection:
-
Minimum Requirement: ANSI Z87.1 compliant safety glasses with side shields.
-
Increased Risk (e.g., splashing, heating): Chemical splash goggles are required.
-
High Risk (e.g., handling large quantities, potential for explosion or significant aerosolization): A face shield worn over chemical splash goggles is necessary.[4]
Skin and Body Protection:
-
Laboratory Coat: A standard flame-resistant lab coat is the minimum requirement for handling small quantities of non-volatile oximes.
-
Chemical-Resistant Apron: A chemically resistant apron should be worn over the lab coat when there is a risk of splashing.
-
Coveralls: For larger scale operations or when handling highly toxic oximes, disposable or reusable chemical-resistant coveralls are required.[5][6]
-
Footwear: Closed-toe shoes are mandatory in the laboratory. For significant spill risks, chemical-resistant boots should be worn.[4]
Hand Protection:
-
Glove Selection: The choice of glove material must be based on the specific oxime and the solvent being used. Consult the glove manufacturer's compatibility chart and the substance's SDS. Nitrile gloves are a common starting point for many chemicals, but may not be suitable for all oximes or solvents.
-
Double Gloving: When handling highly toxic or skin-absorbable oximes, wearing two pairs of compatible gloves is recommended.
Respiratory Protection:
-
General Use (in a certified chemical fume hood): No respiratory protection is typically required if all handling of the oxime is performed within a properly functioning chemical fume hood.
-
Outside of a Fume Hood (or if the hood is not feasible): The need for respiratory protection must be determined by a risk assessment. This may range from an N95 respirator for particulates to a full-face respirator with appropriate cartridges for vapors or a self-contained breathing apparatus (SCBA) for highly hazardous materials or emergency situations.[4][5]
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
